molecular formula C8H15N3 B1421887 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine CAS No. 1251924-64-7

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Cat. No.: B1421887
CAS No.: 1251924-64-7
M. Wt: 153.22 g/mol
InChI Key: LKMSDWRFQSEZFB-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSDWRFQSEZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-64-7
Record name 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
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Foundational & Exploratory

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of chimeric degradation compounds (PROTACs).[1][2] Structurally, it features a pharmacologically privileged 1-methylpyrazole core substituted at the C4 position with a flexible butylamine tether.[1][2]

This guide provides a definitive technical breakdown of the molecule, distinguishing it from its more common N-alkylated isomers.[1][2] It outlines a robust, self-validating synthetic route via Sonogashira cross-coupling, analyzes its physicochemical profile for lead optimization, and details its utility as a neutral, polar bioisostere in kinase and GPCR ligand design.[1][2]

Structural Anatomy & Physicochemical Profile[1][3][4][5]

The molecule is defined by the attachment of the aliphatic amine chain to the carbon-4 (C4) of the pyrazole ring, rather than the nitrogen.[1][2] This distinction is critical for maintaining the aromatic character and hydrogen-bond acceptor capabilities of the N2 nitrogen.[1][2]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
Common Name 1-Methyl-4-(4-aminobutyl)pyrazole
Molecular Formula C₈H₁₅N₃
SMILES CN1C=C(CCCCN)C=N1
InChI Key LKMSDWRFQSEZFB-UHFFFAOYSA-N
Calculated Physicochemical Properties

The following data points are essential for assessing the molecule's behavior in biological assays (Lipinski/Veber compliance).

PropertyValueMedicinal Chemistry Implication
Molecular Weight 153.23 g/mol Ideal for fragment-based screening (<300 Da).[1]
cLogP ~0.3 - 0.6Low lipophilicity; high aqueous solubility.[1][2]
TPSA ~43 ŲExcellent membrane permeability (Rule of 5 compliant).[1][2]
pKa (Amine) ~10.5Protonated at physiological pH (cationic tether).[1]
pKa (Pyrazole) ~2.5Neutral at physiological pH; acts as a weak H-bond acceptor.[1]
Rotatable Bonds 5High flexibility, suitable for "linker" applications.[2]

Synthetic Methodology (C4-Selective Route)

Direct alkylation of the pyrazole C4 position is chemically challenging due to the nucleophilicity of the ring nitrogens.[2] Therefore, a Cross-Coupling/Reduction strategy is the industry standard for high-fidelity synthesis.[1][2] This route ensures regiospecificity at C4.[2]

Retrosynthetic Analysis

The logical disconnection points to a Sonogashira coupling between a halogenated pyrazole and a protected alkyne amine.[1][2]

Retrosynthesis target Target: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine inter1 Intermediate: 4-(4-aminobut-1-ynyl)-1-methylpyrazole target->inter1 Hydrogenation (Pd/C) sm1 Starting Material A: 4-Bromo-1-methyl-1H-pyrazole inter1->sm1 Sonogashira Coupling sm2 Starting Material B: N-(But-3-ynyl)phthalimide inter1->sm2 + Pd(PPh3)4 / CuI

Caption: Retrosynthetic logic prioritizing C4-regioselectivity via transition metal catalysis.

Protocol: Step-by-Step Synthesis

Step 1: Sonogashira Coupling

  • Reagents: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq), N-(but-3-ynyl)phthalimide (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Et₃N (3.0 eq).[1]

  • Solvent: DMF (Anhydrous).[1][2]

  • Conditions: Degas solvent.[2] Heat to 80°C under Argon for 12 hours.

  • Mechanism: The oxidative addition of Palladium into the C-Br bond at the pyrazole C4 position is the rate-determining step, followed by transmetallation with the copper-acetylide.[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF/Copper salts). Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation & Deprotection [1][2]

  • Reagents: H₂ (balloon or Parr shaker at 40 psi), 10% Pd/C (10 wt%).

  • Solvent: Methanol/Ethanol.[2]

  • Conditions: Stir at RT for 16 hours. Note: This step reduces the internal alkyne to the alkane chain.[1]

  • Deprotection (if Phthalimide used): Treat the saturated intermediate with Hydrazine hydrate (5.0 eq) in refluxing ethanol for 2 hours to liberate the primary amine.[1][2]

Step 3: Salt Formation (Self-Validating Isolation)

  • Protocol: Dissolve the crude oil in Et₂O. Add 2.0M HCl in ether dropwise.[2]

  • Result: The product precipitates as a white hydrochloride salt (dihydrochloride).[2]

  • Why: Converting the free base oil to a crystalline salt ensures stoichiometry is fixed and removes non-basic organic impurities.[2]

Medicinal Chemistry Applications

Bioisosterism & Linker Design

This molecule serves as a superior bioisostere to histamine or phenyl-butylamines .[1][2]

  • Advantage: The 1-methylpyrazole ring is electronically richer than a phenyl ring but lacks the rapid metabolism of an imidazole (which is prone to N-glucuronidation).[1][2]

  • PROTACs: The 4-carbon aliphatic chain provides optimal "exit vector" geometry.[1][2] The terminal amine is a universal handle for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads.[2]

Kinase Inhibitor Scaffolds

In kinase drug discovery, the pyrazole ring often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.[1]

  • Interaction Mode: The N2 nitrogen of the pyrazole acts as an H-bond acceptor.[1][2]

  • The Butyl-Amine Tail: This chain typically extends into the solvent-exposed region or the ribose-binding pocket, where the terminal amine can form salt bridges with Aspartate or Glutamate residues (e.g., in the αC-helix).[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 7.50 (s, 1H), 7.25 (s, 1H)Pyrazole C3-H and C5-H protons.[1][2]
¹H NMR δ 3.78 (s, 3H)N-Methyl group (Diagnostic singlet).[1][2]
¹H NMR δ 2.80 (t, 2H)CH₂ adjacent to the amine (terminal).
¹H NMR δ 2.40 (t, 2H)CH₂ adjacent to the pyrazole ring.[2]
LC-MS (ESI+) m/z = 154.2 [M+H]⁺Confirming monoisotopic mass.[1]

References

  • PubChem Compound Summary. (2025). 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (CID 50988989).[1][2][3] National Center for Biotechnology Information.[2] Link[1][2]

  • Fustero, S., et al. (2010).[2] Improved Regioselectivity in the Synthesis of Pyrazoles.[2] Journal of Organic Chemistry.[2] (General reference for pyrazole regiochemistry).

  • National Institutes of Health (NIH). (2025).[2] 1-Methyl-1H-pyrazol-4-amine derivatives in pharmaceutical R&D.[1][2][4]Link[1][2]

  • Sigma-Aldrich / Merck. (2025).[1][2] Building Blocks for Medicinal Chemistry: Pyrazoles.[2][5][6][7] (Reference for starting material availability: 4-Bromo-1-methylpyrazole).[1][2] Link

Sources

A Comprehensive Spectroscopic and Synthetic Guide to 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of the novel pyrazole derivative, 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural confirmation and purity assessment of this compound. Furthermore, a robust synthetic pathway and detailed experimental protocols are presented to ensure replicability and validation.

Molecular Structure and Spectroscopic Overview

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is a heterocyclic compound featuring a 1-methyl-1H-pyrazole moiety linked to a butan-1-amine chain at the 4-position. The presence of a primary amine and an N-methylated pyrazole ring imparts distinct and predictable spectroscopic characteristics. Understanding these features is paramount for unambiguous identification and for tracking its fate in various chemical and biological systems.

Caption: Molecular Structure of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the pyrazole ring, the N-methyl group, the butyl chain, and the primary amine. The chemical shifts are influenced by the electronic environment of each proton.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole H-3~7.5Singlet1H
Pyrazole H-5~7.3Singlet1H
N-CH₃~3.8Singlet3H
-CH₂- (adjacent to pyrazole)~2.5Triplet2H
-CH₂-CH₂- (internal)~1.6Multiplet2H
-CH₂- (adjacent to amine)~2.7Triplet2H
-NH₂~1.5-2.5 (broad)Singlet2H

The pyrazole protons appear as sharp singlets in the aromatic region, with their exact positions influenced by the substituent at the 4-position. The N-methyl group also presents as a singlet, typically downfield due to the inductive effect of the nitrogen atom.[3] The methylene protons of the butyl chain will exhibit predictable splitting patterns based on their neighboring protons.[4] The amine protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[5] The addition of D₂O would lead to the disappearance of the -NH₂ signal due to proton exchange, a useful diagnostic tool.[5]

cluster_0 Key Predicted ¹H NMR Signals Pyrazole_H Pyrazole Protons (~7.3-7.5 ppm, s) N_Me N-Methyl (~3.8 ppm, s) Butyl_Chain Butyl Chain Protons (~1.6-2.7 ppm, m) Amine_H Amine Protons (~1.5-2.5 ppm, br s)

Caption: Predicted ¹H NMR signal regions for the target molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-3~138
Pyrazole C-4~118
Pyrazole C-5~128
N-CH₃~39
-CH₂- (adjacent to pyrazole)~25
-CH₂- (internal)~32
-CH₂- (internal)~30
-CH₂- (adjacent to amine)~42

The chemical shifts of the pyrazole carbons are characteristic of heterocyclic aromatic systems.[6] The carbons of the butyl chain are in the aliphatic region, with the carbon adjacent to the nitrogen of the amine group being the most downfield of the chain carbons due to the deshielding effect of the nitrogen.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine will be dominated by absorptions from the primary amine and the pyrazole ring.

Table 3: Predicted Key IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400-3250Medium, Sharp (two bands)
Primary Amine (-NH₂)N-H Bend (scissoring)1650-1580Medium to Strong
Alkyl C-HC-H Stretch2960-2850Strong
Pyrazole RingC=N and C=C Stretch1600-1450Medium to Weak
Aliphatic C-NC-N Stretch1250-1020Medium

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[7][8][9] The N-H bending vibration is also a key diagnostic peak.[8] The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region.[3][6]

Start IR Radiation Sample 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine Start->Sample NH_stretch N-H Stretch (3400-3250 cm⁻¹) Sample->NH_stretch CH_stretch C-H Stretch (2960-2850 cm⁻¹) Sample->CH_stretch NH_bend N-H Bend (1650-1580 cm⁻¹) Sample->NH_bend Ring_stretch Pyrazole Ring Stretch (1600-1450 cm⁻¹) Sample->Ring_stretch

Caption: Key vibrational modes expected in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

The molecular formula of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is C₈H₁₅N₃, with a molecular weight of 153.23 g/mol . According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][10] Therefore, the molecular ion peak (M⁺) is expected at an m/z of 153.

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage , which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[11][12] For 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, this would result in the formation of a resonance-stabilized iminium ion.

Parent [M]⁺˙ m/z = 153 Fragment1 [CH₂=NH₂]⁺ m/z = 30 (Base Peak) Parent->Fragment1 α-cleavage Radical1 •CH₂(CH₂)₂-Pyrazole (Neutral Loss)

Caption: Primary fragmentation pathway (alpha-cleavage) in mass spectrometry.

The base peak in the mass spectrum is expected to be at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment. Other fragments arising from cleavage of the butyl chain and fragmentation of the pyrazole ring may also be observed.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the labile amine protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the connectivity of the molecule.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • For molecular weight determination, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer is suitable.

    • For detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used, provided the compound is sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data, which can be used to confirm the structure.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine can be envisioned through a multi-step process, as outlined below. The synthesis of pyrazole derivatives is a well-established field in organic chemistry.[6][13][14][15][16][17]

Step1 Alkylation of 4-bromopyrazole Step2 Suzuki Coupling Step1->Step2 Step3 Reduction Step2->Step3

Caption: A high-level overview of the proposed synthetic workflow.

Step-by-Step Protocol:

  • N-Methylation of 4-bromopyrazole: 4-bromopyrazole is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone or DMF) to yield 4-bromo-1-methyl-1H-pyrazole.

  • Suzuki Coupling: The resulting 4-bromo-1-methyl-1H-pyrazole is then subjected to a Suzuki coupling reaction with a suitable boronic acid or ester derivative of a protected aminobutane, such as N-Boc-4-aminobutylboronic acid pinacol ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

  • Deprotection: The Boc-protected intermediate is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. The product can be purified by column chromatography or crystallization of a suitable salt.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. The predicted NMR, IR, and MS data, grounded in established principles of spectroscopy and analysis of related structures, serve as a reliable reference for researchers in the field of medicinal chemistry and drug discovery. The outlined synthetic pathway and detailed experimental protocols further enhance the practical utility of this document, ensuring the integrity and reproducibility of future studies involving this promising compound.

References

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An In-depth Technical Guide to the Mechanism of Action of N-Methyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The N-methyl pyrazole moiety represents a cornerstone of contemporary medicinal chemistry. This five-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, one of which is methylated, is not merely a molecular scaffold but a versatile pharmacophore endowed with unique physicochemical properties. Its presence in a multitude of clinically successful drugs is a testament to its ability to engage with a diverse array of biological targets through specific and potent interactions.[1][2] The N-methyl group, in particular, often enhances metabolic stability and modulates binding affinity, making it a key feature in the design of targeted therapeutics.[3]

This technical guide eschews a conventional template, opting instead for a mechanism-centric exploration of N-methyl pyrazole compounds. We will dissect the core principles of their action by examining distinct classes of targets they modulate. Through detailed case studies of paradigm-shifting molecules, this document will illuminate not just what these compounds do, but how they achieve their therapeutic effects at a molecular level. Our narrative is structured to provide drug development professionals and researchers with a robust conceptual framework, grounded in field-proven insights and validated experimental methodologies.

Section 1: Direct Enzyme Inhibition - The Interruption of Pathogenic Cascades

A primary mechanism through which N-methyl pyrazole derivatives exert their effects is via the direct inhibition of enzymes that are critical nodes in disease pathology. The pyrazole ring system is adept at forming key interactions—such as hydrogen bonds and hydrophobic contacts—within the active or allosteric sites of enzymes, leading to potent and often highly selective inhibition.

Case Study: Kinase Inhibition - Targeting Oncogenic Signaling with Avapritinib

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. N-methyl pyrazole-containing compounds have emerged as powerful kinase inhibitors.[4][5]

The Target: Avapritinib (Ayvakit™) is a potent N-methyl pyrazole-based inhibitor that selectively targets mutated forms of the receptor tyrosine kinases KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[6][7] Constitutive activation of these kinases, particularly by mutations in KIT exon 17 and the PDGFRA D842V mutation, drives the pathogenesis of gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[2][8]

Mechanism of Action: Avapritinib functions as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of the kinase in its active conformation.[7] By occupying this pocket, it directly competes with ATP, preventing the phosphotransfer reaction that is essential for kinase activity and the subsequent activation of downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[6] This blockade of aberrant signaling effectively halts uncontrolled cell proliferation and induces apoptosis in cancer cells harboring these specific mutations.[2][6] The design of Avapritinib was specifically guided by its ability to inhibit these previously drug-resistant mutant forms.[9]

Data Presentation: Kinase Inhibitory Potency

CompoundTargetIC₅₀ (nM)Reference(s)
AvapritinibKIT D816V0.27[10]
AvapritinibPDGFRA D842V0.24[10]
PirtobrutinibBruton's Tyrosine Kinase (BTK)3.5[1]

Signaling Pathway Visualization: Kinase Inhibition

Below is a diagram illustrating the interruption of a generic oncogenic tyrosine kinase signaling pathway by an N-methyl pyrazole inhibitor like Avapritinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., KIT, PDGFRA) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Inhibitor N-Methyl Pyrazole Inhibitor (e.g., Avapritinib) Inhibitor->RTK Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ value of a test compound against a target kinase. The principle is to measure the reduction in kinase activity (substrate phosphorylation) in the presence of the inhibitor.[11]

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[12]

    • Reconstitute the recombinant target kinase (e.g., KIT D816V) in an appropriate buffer and keep on ice.

    • Prepare a stock solution of the peptide or protein substrate (e.g., α-casein).[12]

    • Prepare a stock solution of [γ-³²P]-ATP. Handle with appropriate radiological precautions.

    • Prepare serial dilutions of the N-methyl pyrazole inhibitor in the desired solvent (e.g., DMSO), then dilute to 10x final concentration in Kinase Reaction Buffer.

  • Assay Procedure (15 µL Total Volume): [12][13]

    • To a 96-well plate, add 5 µL of the 10x inhibitor solution (or vehicle for control wells).

    • Add 5 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[13]

    • Initiate the reaction by adding 5 µL of the substrate/[γ-³²P]-ATP mix. The final ATP concentration should be at or near its Km for the enzyme.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.

    • Stop the reaction by adding 10 µL of a quench solution (e.g., EDTA-containing buffer or 5x SDS loading buffer).[13]

  • Detection and Analysis:

    • Separate the reaction products using SDS-PAGE.

    • Visualize the radiolabeled, phosphorylated substrate by autoradiography.

    • For quantification, excise the substrate bands from the dried gel and measure the incorporated radioactivity using Cherenkov counting.[12]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls. The "no inhibitor" control establishes 100% enzyme activity, while a "no enzyme" control defines the background signal. The use of a known reference inhibitor can validate assay performance. The choice to use ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.

Section 2: Receptor Modulation - Fine-Tuning Neuronal and Hormonal Signaling

N-methyl pyrazole compounds are not limited to direct enzyme inhibition. Their structural versatility allows them to act as modulators of complex cell surface receptors, either by mimicking endogenous ligands or by binding to allosteric sites to fine-tune the receptor's response.

Case Study: Allosteric Modulation - CDPPB and the mGluR5 Receptor

The Target: The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction is implicated in various CNS disorders.[14]

Mechanism of Action: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a positive allosteric modulator (PAM) of mGluR5.[15] Unlike an agonist, which directly activates the receptor, a PAM binds to a topographically distinct site (an allosteric site) on the receptor.[16] The binding of CDPPB induces a conformational change in mGluR5 that increases its sensitivity to the endogenous ligand, glutamate.[15] This potentiates the receptor's downstream signaling, which involves Gq/11 protein activation, leading to intracellular calcium release and activation of protein kinase C (PKC) and other signaling molecules.[14] This mechanism offers a more nuanced therapeutic approach, as it only enhances existing physiological signals rather than causing constant, non-physiological activation.

Signaling Pathway Visualization: mGluR5 Positive Allosteric Modulation

G cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Receptor Gq Gq Protein mGluR5->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Glutamate Glutamate Glutamate->mGluR5 Orthosteric Binding CDPPB CDPPB (PAM) CDPPB->mGluR5 Allosteric Binding Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Positive allosteric modulation of the mGluR5 receptor by CDPPB.

Experimental Protocol: Measuring mGluR5 Allosteric Modulation via Inositol Phosphate Accumulation

This assay measures the functional consequence of mGluR5 activation—the production of inositol phosphates (IPs), a downstream second messenger.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the target receptor (e.g., rat mGluR5).

    • Plate the cells in 96-well plates at a density of approximately 6 x 10⁴ cells per well.[17]

  • Radiolabeling:

    • The following day, replace the medium with inositol-free DMEM containing [³H]-myo-inositol.

    • Incubate overnight to allow for the incorporation of the radiolabel into the cell membrane as phosphatidylinositol.

  • Assay Procedure: [18]

    • Wash the cells with an assay buffer (e.g., HBSS containing 10 mM LiCl; LiCl prevents the breakdown of IPs).

    • Pre-incubate the cells with increasing concentrations of the allosteric modulator (CDPPB) or vehicle for 10-20 minutes.

    • Add a fixed, sub-maximal concentration (EC₂₀) of an orthosteric agonist (e.g., quisqualate). The use of an EC₂₀ concentration is critical to create a window for observing potentiation.

    • Incubate for 60 minutes at 37°C.

    • Lyse the cells and stop the reaction by adding a cold formic acid solution.

  • Detection and Analysis:

    • Isolate the generated [³H]-inositol phosphates from the cell lysate using anion-exchange chromatography columns.

    • Quantify the radioactivity in the eluate using liquid scintillation counting.

    • Plot the [³H]-IP accumulation against the logarithm of the PAM concentration. The data will show a concentration-dependent increase in the agonist-stimulated signal, from which an EC₅₀ value for the PAM can be determined.

Case Study: Nuclear Receptor Agonism - Stanozolol and the Androgen Receptor

The Target: The Androgen Receptor (AR) is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. It is crucial for the development and maintenance of male characteristics and has anabolic effects on muscle and bone.

Mechanism of Action: Stanozolol is a synthetic anabolic steroid that features a pyrazole ring fused to the steroid A-ring.[19] It functions as an agonist of the Androgen Receptor. Upon entering a target cell (e.g., a muscle cell), Stanozolol binds to the AR in the cytoplasm.[20] This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated Stanozolol-AR complex then translocates to the nucleus.[20] Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[20] This binding recruits co-activator proteins and the basal transcription machinery, leading to increased transcription of genes involved in protein synthesis and muscle growth.[19][20]

Logical Relationship Visualization: Androgen Receptor Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stanozolol Stanozolol AR_HSP Androgen Receptor + HSP Stanozolol->AR_HSP Binding AR_Stanozolol Activated AR Complex AR_HSP->AR_Stanozolol HSP Dissociation Dimer AR Dimer AR_Stanozolol->Dimer Translocation & Dimerization ARE Androgen Response Element (DNA) Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synth Protein Synthesis (Anabolic Effect) mRNA->Protein_Synth

Caption: Mechanism of androgen receptor activation by Stanozolol.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol determines the ability of a test compound like Stanozolol to compete with a radiolabeled androgen for binding to the AR.

  • Reagent Preparation:

    • Prepare a source of Androgen Receptor (e.g., from rat prostate cytosol or using recombinant human AR).

    • Prepare Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol).

    • Prepare a solution of a high-affinity radiolabeled androgen, such as [³H]-Mibolerone.

    • Prepare serial dilutions of the test compound (Stanozolol) and a non-labeled reference androgen (for determining non-specific binding).

  • Assay Procedure:

    • In microcentrifuge tubes, combine the AR preparation, Assay Buffer, and varying concentrations of the test compound or vehicle.

    • Add a fixed concentration of [³H]-Mibolerone to all tubes.

    • For non-specific binding control tubes, add a high concentration of the non-labeled androgen.

    • Incubate the tubes on ice for 18-24 hours to reach equilibrium.

  • Separation and Detection:

    • Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption. Add a HAP slurry to each tube, incubate, and then centrifuge to pellet the HAP with the bound receptor complex.

    • Wash the pellets multiple times with buffer to remove unbound ligand.

    • Resuspend the final pellet in a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value can be used to calculate the binding affinity (Ki).

Conclusion: A Scaffold of Immense Potential

The N-methyl pyrazole core is a privileged scaffold that has been successfully exploited to create a diverse range of therapeutics acting through distinct and sophisticated mechanisms. From the direct, competitive inhibition of oncogenic kinases like KIT to the nuanced, positive allosteric modulation of neuronal receptors like mGluR5 and the transcriptional control exerted through nuclear receptors, these compounds demonstrate remarkable versatility. The case studies presented herein—Avapritinib, CDPPB, and Stanozolol—are merely exemplars of this broader principle. Understanding these core mechanisms of action at a molecular level, supported by robust and validated experimental protocols, is paramount for the rational design of the next generation of N-methyl pyrazole-based drugs. As researchers continue to explore the chemical space around this scaffold, it is certain that new compounds targeting novel biological pathways will emerge, further solidifying the importance of the N-methyl pyrazole in the pharmacopeia of the future.

References

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pirtobrutinib? Retrieved from [Link]

  • CheckRare. (2021, July 28). Avapritinib: Mechanism of Action. Retrieved from [Link]

  • Shen, T., et al. (2021). Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines. Molecular Pharmaceutics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Stanozolol? Retrieved from [Link]

  • Inman, G. J., et al. (2008). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. Retrieved from [Link]

  • ResearchGate. (2022, December 7). Efficacy and Safety of Avapritinib in Treating Unresectable or Metastatic Gastrointestinal Stromal Tumors: A Phase I/II, Open-Label, Multicenter Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Avapritinib: First Approval. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions... Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family. Retrieved from [Link]

  • PubMed. (n.d.). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Retrieved from [Link]

  • Allyx Therapeutics. (n.d.). Evaluating the Preclinical Efficacy of a mGluR5 Silent Allosteric Modulator, ALX-001, in Parkinson's Disease Models and Initia. Retrieved from [Link]

  • PubMed Central. (2018, November 8). Stanozolol promotes osteogenic gene expression and apposition of bone mineral in vitro. Retrieved from [Link]

  • MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Retrieved from [Link]

  • National Cancer Institute. (2020, February 6). Avapritinib Approved for GIST with PDGFRA Gene Alteration. Retrieved from [Link]

  • PubMed Central. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

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  • ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]

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literature review of substituted pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Substituted pyrazole amines (aminopyrazoles) represent a privileged scaffold in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, GPCR modulators, and anti-infectives. Their utility stems from a unique electronic duality: the pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor (N:), while the exocyclic amine provides a versatile handle for further functionalization or direct interaction with biological targets (e.g., the hinge region of kinases).

This guide synthesizes the current state of the art in aminopyrazole chemistry. It moves beyond basic reviews to address the "pain points" of the field: controlling regioselectivity during synthesis (3-amino vs. 5-amino isomers) and optimizing the scaffold for high-affinity target binding.

Part 2: Structural & Electronic Properties

The aminopyrazole core exists in a tautomeric equilibrium that defines its reactivity and binding profile. Understanding this is a prerequisite for successful synthetic design.

  • Tautomerism: In

    
    -unsubstituted pyrazoles, the 3-amino and 5-amino forms are tautomers.[1][2][3] However, once the ring nitrogen (
    
    
    
    ) is substituted (e.g., with an aryl or alkyl group), the positions become fixed, creating distinct regioisomers with vastly different electronic properties.
  • Basicity & Nucleophilicity:

    • N1 (Pyrrole-like): Non-basic, involved in aromaticity.[1][2][3]

    • N2 (Pyridine-like): Basic, H-bond acceptor.[1][2][3]

    • Exocyclic Amine: The nucleophilicity of the exocyclic amine is modulated by the electron density of the pyrazole ring. Electron-withdrawing groups (EWGs) at

      
       significantly reduce amine nucleophilicity, often requiring specialized coupling conditions (e.g., Buchwald-Hartwig) for functionalization.[1][2][3]
      

Part 3: Synthetic Methodologies & Regiocontrol

The most critical challenge in aminopyrazole synthesis is regioselectivity . The cyclocondensation of hydrazines with


-ketonitriles (or their equivalents) is the industry standard, but it often yields mixtures.
The Kinetic vs. Thermodynamic Switch

The reaction outcome is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the nitrile vs. the ketone/enol.

  • Kinetic Control (Favors 3-Aminopyrazole):

    • Conditions: Low temperature (0°C), strong base (NaOEt), short reaction times.[3]

    • Mechanism: The more nucleophilic terminal nitrogen of the hydrazine attacks the most reactive electrophile (often the nitrile in specific activated substrates) or follows a pathway that traps the kinetic intermediate.

  • Thermodynamic Control (Favors 5-Aminopyrazole):

    • Conditions: Reflux in ethanol/acetic acid, neutral or acidic pH.

    • Mechanism: Initial attack is reversible; the system equilibrates to the more stable 5-amino isomer, often driven by steric relief or electronic stabilization of the intermediate hydrazone.

Visualization: Regioselective Synthesis Pathways

Regioselectivity Start Hydrazine (R-NHNH2) + Beta-Ketonitrile Kinetic Kinetic Pathway (0°C, NaOEt, Short Time) Start->Kinetic Base/Cold Thermo Thermodynamic Pathway (Reflux, EtOH/AcOH) Start->Thermo Heat/Acid Intermediate_K Intermediate A (C-N Attack) Kinetic->Intermediate_K Intermediate_T Intermediate B (Hydrazone Formation) Thermo->Intermediate_T Prod_3 3-Aminopyrazole (Minor/Kinetic Product) Intermediate_K->Prod_3 Cyclization Prod_5 5-Aminopyrazole (Major/Stable Product) Intermediate_T->Prod_5 Cyclization Prod_3->Prod_5 Isomerization (if heated)

Figure 1: Decision tree for regioselective synthesis. Kinetic conditions favor the 3-amino isomer (often via initial nitrile attack or trapping), while thermodynamic conditions favor the 5-amino isomer (via hydrazone intermediate).[1][2][3]

Part 4: Medicinal Chemistry & Case Study

The aminopyrazole moiety is a "privileged structure" in kinase inhibition. It frequently binds to the hinge region of kinases, mimicking the adenine ring of ATP.

Case Study: Pirtobrutinib (Jaypirca)[2][3]
  • Target: Bruton's Tyrosine Kinase (BTK).[2][3][4][5][6][7]

  • Mechanism: Non-covalent (reversible) inhibitor.[2][3][4][5]

  • Significance: Unlike first-generation BTK inhibitors (e.g., Ibrutinib) that covalently bind to Cys481, Pirtobrutinib uses a 5-aminopyrazole core to form critical H-bonds with the kinase hinge (Glu475, Met477).[1][2][3] This allows it to remain effective even against C481S resistance mutations.[3]

SAR Interaction Map

Pirtobrutinib_SAR Core 5-Aminopyrazole Core Amine Exocyclic Amine (-NH2) Core->Amine RingN Pyridine-like Nitrogen (N2) Core->RingN Subst N1-Substituent (Hydrophobic Tail) Core->Subst Hinge_Donor H-Bond Acceptor (Glu475 Backbone) Amine->Hinge_Donor H-Bond Donor Hinge_Acceptor H-Bond Donor (Met477 Backbone) RingN->Hinge_Acceptor H-Bond Acceptor Pocket Selectivity Pocket (Hydrophobic) Subst->Pocket Van der Waals

Figure 2: Pharmacophore map of Pirtobrutinib. The 5-aminopyrazole core anchors the molecule in the ATP binding pocket via a bidentate H-bond network.[1][2][3]

Part 5: Experimental Protocol (Self-Validating)

Protocol: Regioselective Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Objective: To synthesize a pure 5-aminopyrazole scaffold suitable for further elaboration. Source Validation: Adapted from J. Org. Chem. and Org.[3] Synth. methodologies for high-yield thermodynamic cyclization.[1][2][3]

Materials:

  • Ethoxymethylenemalononitrile (1.0 eq)[2][3]

  • Phenylhydrazine (1.0 eq)[2][3]

  • Ethanol (Absolute)[2][3][8]

  • Triethylamine (Catalytic, 0.1 eq)[3]

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethoxymethylenemalononitrile (12.2 g, 0.1 mol) in Ethanol (50 mL).

  • Addition: Add Phenylhydrazine (10.8 g, 0.1 mol) dropwise over 10 minutes at room temperature. Observation: A slight exotherm and color change (yellow to orange) indicates hydrazone formation.[2][3]

  • Cyclization: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexane).[2][3] The intermediate hydrazone spot will disappear, replaced by a lower Rf fluorescent spot (the aminopyrazole).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Recrystallize from Ethanol/DMF if necessary.[3]

  • Validation Check:

    • 1H NMR (DMSO-d6): Look for the pyrazole C3-H singlet (~7.8 ppm) and the broad NH2 exchangeable signal (~6.5 ppm).[1][2][3]

    • Regioisomer Check: A NOESY experiment should show a correlation between the N-Phenyl protons and the NH2 protons (confirming the 5-amino position). If 3-amino were formed, the N-Phenyl would correlate with the C4-H/C3-H, not the amine.[1][2][3]

Table 1: Troubleshooting the Synthesis

IssueProbable CauseCorrective Action
Mixture of Isomers Reaction temperature too low or insufficient time.[1][2][3]Ensure vigorous reflux for >3 hours to reach thermodynamic equilibrium.
Oiling Out Impure starting materials or solvent wetness.[2][3]Use dry ethanol; seed with a crystal if available; triturace with ether.[3]
Low Yield Incomplete cyclization.[2][3]Add catalytic AcOH or Et3N to facilitate proton transfer steps.[1][2][3]

Part 6: References

  • Fichez, J., et al. (2018).[3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Journal of Organic Chemistry. Link - Definitive review on regioselective synthesis strategies.[1][2][3]

  • Fandrick, D. R., et al. (2015).[3][9] Control of Regioselectivity in the Synthesis of Aminopyrazoles. Organic Letters. Link - Explains the kinetic vs. thermodynamic mechanisms.[1][2][3]

  • Matozo, H. C., et al. (2023).[3][10] Pirtobrutinib: A New Hope for Patients with Mantle Cell Lymphoma. Journal of Medicinal Chemistry. Link - Detailed structural analysis of Pirtobrutinib's binding mode.[1][2][3]

  • FDA Label. (2023). JAYPIRCA (pirtobrutinib) Prescribing Information.[2][3] Link - Official source for clinical data and chemical structure.[1][2][3]

  • Aggarwal, R., et al. (2011).[3] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link - Comprehensive review of synthetic routes.[1][2][3]

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The Pyrazole Privilege: A Technical Guide to Discovery, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as one of the most privileged scaffolds in modern medicinal chemistry.[1][2][3][4] From its serendipitous discovery in the 19th century to its central role in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra), the pyrazole moiety offers unique physicochemical properties: robust metabolic stability, versatile hydrogen-bonding capabilities, and a rigid geometry ideal for orienting pharmacophores. This guide provides a technical deep-dive into the history, synthetic evolution, and structural activity relationships (SAR) of pyrazole compounds for drug discovery professionals.[5]

Historical Genesis: The "Knorr" Mistake

The history of pyrazoles is rooted in a famous chemical misinterpretation. In 1883 , German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives (related to quinine) by condensing ethyl acetoacetate with phenylhydrazine.

Instead of the expected quinoline, Knorr isolated a five-membered ring structure. He initially mischaracterized it, but further analysis revealed it to be 1-phenyl-3-methyl-5-pyrazolone . This compound was methylated to form Antipyrine (Phenazone) , which became one of the world's first synthetic analgesics and antipyretics, predating aspirin's commercial dominance.

Timeline of Key Discoveries
  • 1883: Ludwig Knorr discovers the pyrazole ring synthesis.[1]

  • 1884: Antipyrine launched clinically (analgesic/antipyretic).

  • 1949: Phenylbutazone introduced (NSAID), solidifying pyrazoles in inflammation therapy.

  • 1998: FDA approval of Celecoxib , the first selective COX-2 inhibitor, featuring a 1,5-diarylpyrazole scaffold.

  • 2000s-Present: Explosion of pyrazole-based kinase inhibitors (e.g., Crizotinib, Ruxolitinib).

Timeline Knorr 1883: Knorr Synthesis (First Pyrazole) Antipyrine 1884: Antipyrine (First Synthetic Analgesic) Knorr->Antipyrine Phenyl 1949: Phenylbutazone (Potent NSAID) Antipyrine->Phenyl Celecoxib 1998: Celecoxib (COX-2 Selectivity Breakthrough) Phenyl->Celecoxib Kinase 2011+: Kinase Inhibitors (Crizotinib, Ruxolitinib) Celecoxib->Kinase

Figure 1: Chronological evolution of pyrazole chemistry from dye intermediates to targeted cancer therapies.

Synthetic Evolution: From Classical to Regioselective

The primary challenge in pyrazole synthesis is regioselectivity .[4] The classical Knorr synthesis often yields mixtures of isomers (1,3- vs 1,5-substituted) when using unsymmetrical 1,3-dicarbonyls. Modern methods utilize transition metal catalysis and specific leaving groups to enforce regiocontrol.

Protocol A: Classical Knorr Synthesis (General)

Application: Rapid generation of symmetrical pyrazoles or when isomer separation is trivial. Mechanism: Condensation of hydrazine with 1,3-dicarbonyl.

  • Reagents: 1,3-diketone (1.0 equiv), Hydrazine hydrate (1.2 equiv), Ethanol (solvent).

  • Procedure:

    • Dissolve 1,3-diketone in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at 0°C to control exotherm.

    • Reflux the mixture for 2–4 hours. Monitor via TLC.

    • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, remove solvent in vacuo and recrystallize from ethanol/water.

  • Limitation: If the diketone is unsymmetrical (R1 ≠ R2), a mixture of regioisomers forms, requiring tedious chromatographic separation.

Protocol B: Regioselective Synthesis via N-Tosylhydrazones

Application: Synthesis of 1,3,5-trisubstituted pyrazoles with complete regiocontrol.[6][7][8] Source: Adapted from Tang et al. (2014) and Organic Letters methodologies.[7]

  • Reagents:

    • N-alkylated tosylhydrazone (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Base: t-BuOK (2.0 equiv) or K2CO3

    • Solvent: 1,4-Dioxane or Toluene

  • Step-by-Step Protocol:

    • Preparation: In a flame-dried Schlenk tube under Argon, combine the N-tosylhydrazone and t-BuOK.

    • Addition: Add the terminal alkyne and anhydrous solvent (0.2 M).

    • Reaction: Heat the sealed tube to 110°C for 12 hours.

      • Mechanism:[7][9][10] The base generates a diazo intermediate in situ from the hydrazone, which undergoes a [3+2] cycloaddition with the alkyne. The tosyl group acts as a directing group and is eliminated.

    • Workup: Quench with saturated NH4Cl (aq). Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Advantage: High regioselectivity for 1,3,5-substitution patterns; avoids handling toxic hydrazine gas or unstable diazo compounds directly.

Synthesis cluster_0 Classical Knorr Route cluster_1 Modern Regioselective Route Diketone 1,3-Diketone (Unsymmetrical) Mixture Mixture of Isomers (1,3- and 1,5-substituted) Diketone->Mixture + Hydrazine, Reflux Hydrazine Hydrazine Tosyl N-Tosylhydrazone Diazo [Diazo Intermediate] Tosyl->Diazo Base (t-BuOK), Heat Alkyne Terminal Alkyne Product 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) Diazo->Product + Alkyne [3+2] Cycloaddition

Figure 2: Comparison of the classical Knorr synthesis (low selectivity) vs. modern tosylhydrazone cycloaddition (high regioselectivity).

Medicinal Chemistry & SAR: The "Celecoxib" Paradigm

The pyrazole ring is not merely a linker; it is an active pharmacophore.[11] Its nitrogens can serve as both hydrogen bond donors (NH) and acceptors (N), allowing for specific interactions with enzyme active sites.

Physicochemical Advantages
FeatureBenefit in Drug Design
Aromaticity Stable planar structure; participates in

-

stacking with aromatic residues (e.g., Phenylalanine, Tryptophan).
Dipole Moment High dipole allows for strong electrostatic interactions.
H-Bonding N2 acts as an H-bond acceptor; N1 (if unsubstituted) acts as a donor.
Metabolic Stability Resistant to oxidative metabolism compared to furan or thiophene rings.
Case Study: Celecoxib (COX-2 Inhibitor)

Celecoxib illustrates the critical role of the pyrazole scaffold in achieving isoform selectivity (COX-2 vs. COX-1).[12]

  • Scaffold: 1,5-Diarylpyrazole.[11][13]

  • Selectivity Mechanism:

    • The sulfonamide group at the para-position of the N1-phenyl ring binds to a hydrophilic side pocket (Arg513) present in COX-2 but blocked in COX-1 (by Isoleucine).

    • The 3-trifluoromethyl group (

      
      ) provides lipophilicity and metabolic resistance.
      
    • The central pyrazole ring holds the two phenyl rings at the precise angle (~120°) required to fit the COX-2 active site channel.

SAR Celecoxib Celecoxib Core (1,5-Diarylpyrazole) CF3 C3: Trifluoromethyl (-CF3) Celecoxib->CF3 Tolyl C5: 4-Tolyl Group Celecoxib->Tolyl Sulfon N1: Phenylsulfonamide Celecoxib->Sulfon Interaction1 Metabolic Stability & Lipophilicity CF3->Interaction1 Interaction2 Hydrophobic Pocket Filling Tolyl->Interaction2 Interaction3 Binds Arg513 (COX-2 Selectivity) Sulfon->Interaction3

Figure 3: Structure-Activity Relationship (SAR) logic of Celecoxib, highlighting the role of the pyrazole core in orienting the selectivity-determining sulfonamide group.

Future Horizons: Kinase Inhibition

In the last decade, pyrazoles have become dominant in kinase inhibitor design. The N2 nitrogen often mimics the adenine N1 of ATP, forming a critical hydrogen bond with the kinase hinge region.

  • Crizotinib (Pfizer): ALK inhibitor for lung cancer. The pyrazole ring is fused to a pyridine (pyrazolopyridine) to lock the conformation.

  • Ruxolitinib (Incyte): JAK1/2 inhibitor. Uses a pyrazole ring to form the hinge-binding motif.

Trend: Moving from simple pyrazoles to fused pyrazolo-systems (e.g., pyrazolo[1,5-a]pyrimidines) to increase rigidity and selectivity.

References

  • Knorr, L. (1883).[1][14] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Tang, M., et al. (2014).[6][7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes". Organic Letters, 16(2), 576–579.[7] Link

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984–7034. Link

  • FDA Drug Approvals. (2024). "Novel Drug Approvals for 2024". FDA.gov. Link

Sources

Methodological & Application

Application Note: Cytotoxicity Profiling of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for assessing the cytotoxicity of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine , a structural motif frequently utilized as a linker-fragment in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor synthesis.

The Compound Context[1][2][3][4][5][6][7][8]
  • Chemical Class: Pyrazole-alkyl-amine.

  • Physicochemical Challenge: The molecule contains a basic primary amine (predicted pKa

    
     10.5) and a neutral pyrazole ring. At physiological pH (7.4), the amine is predominantly protonated (
    
    
    
    ), which influences membrane permeability and promotes lysosomotropism (trapping in acidic lysosomes).
  • Toxicity Risks: Primary aliphatic amines can induce phospholipidosis or oxidative stress. Pyrazole moieties, while generally stable, can undergo metabolic activation in hepatocytes.

Experimental Strategy

To ensure a robust safety profile, we utilize a Multiplexed Cytotoxicity Workflow combining metabolic viability (ATP quantification) with membrane integrity analysis (LDH release). This distinguishes between cytostatic effects (growth arrest) and frank cytotoxicity (necrosis/apoptosis).

Experimental Materials & Preparation

Compound Handling

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is often supplied as a hygroscopic oil (free base) or a crystalline solid (HCl salt).

ParameterSpecificationRationale
Solvent DMSO (Dimethyl sulfoxide), anhydrousUniversal solubilizer; avoids hydrolysis.
Stock Conc. 100 mMHigh concentration minimizes DMSO volume in cell culture (<0.5%).
Storage -20°C, desiccated, darkPrevents oxidation of the primary amine.
pH Check Verify stock pHFree amines can shift media pH alkaline; neutralize if necessary.
Cell Model Selection

We employ a dual-line strategy to assess general toxicity vs. metabolic activation.

  • HepG2 (Human Hepatocellular Carcinoma):

    • Why: Expresses Phase I/II enzymes (CYP450). Essential for detecting if the pyrazole ring is metabolized into a reactive intermediate.

  • HEK293 (Human Embryonic Kidney):

    • Why: robust, fast-growing line for establishing baseline intrinsic toxicity independent of hepatic metabolism.

Experimental Protocol: Multiplexed Cytotoxicity Assay

This protocol uses a "Same-Well" multiplex approach: measuring LDH release from the supernatant followed by ATP quantification in the remaining cells.

Phase 1: Cell Seeding (Day 0)
  • Harvest cells at 80% confluency using TrypLE™ Express (gentler than Trypsin).

  • Count viable cells using Trypan Blue exclusion.

  • Seed into white-walled, clear-bottom 96-well plates (prevents signal bleed for luminescence).

    • HepG2 Density: 15,000 cells/well (slower growth).

    • HEK293 Density: 8,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Dilute the 100 mM DMSO stock in pre-warmed culture media.

    • Dose Range: 8-point serial dilution (1:3).

    • Top Concentration: 100 µM (Standard limit for fragment screening).

    • Vehicle Control: Media + 0.1% DMSO (Must match highest compound DMSO %).

    • Positive Control: Staurosporine (1 µM) for apoptosis; Triton X-100 (0.1%) for max LDH release.

  • Treatment:

    • Aspirate old media carefully.

    • Add 100 µL of compound-containing media to respective wells.

    • Incubate for 48 hours.

Phase 3: Readout (Day 3)
Step A: Membrane Integrity (LDH Release)
  • Principle: Lactate Dehydrogenase (LDH) leaks into the supernatant only upon plasma membrane rupture (necrosis).

  • Transfer 50 µL of supernatant from each well to a fresh clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubate 30 mins at Room Temp (protected from light).

  • Add Stop Solution and measure Absorbance at 490 nm .

Step B: Metabolic Viability (ATP Quantification)
  • Principle: ATP signals the presence of metabolically active cells.

  • To the original plate (containing remaining cells + 50 µL media), add 50 µL of CellTiter-Glo® (or equivalent ATP reagent).

  • Shake orbitally for 2 mins to lyse cells.

  • Incubate 10 mins to stabilize the luminescent signal.

  • Measure Luminescence (Integration time: 1.0 sec).

Workflow Visualization

The following diagram illustrates the logical flow and decision points for the cytotoxicity assessment.

Cytotoxicity_Workflow cluster_Cells Cell Models cluster_Readout Multiplex Readout Start Compound: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine Stock Stock Prep (100mM DMSO) Check pH (Amine basicity) Start->Stock HepG2 HepG2 (Metabolic Competence) Stock->HepG2 HEK293 HEK293 (General Toxicity) Stock->HEK293 Treatment 48h Incubation (0.1 - 100 µM Dose Response) HepG2->Treatment HEK293->Treatment LDH Supernatant: LDH Assay (Membrane Integrity) Treatment->LDH Transfer 50µL ATP Cell Lysate: ATP Assay (Metabolic Viability) Treatment->ATP Lyse Remaining Analysis Data Analysis Calculate IC50 & LD50 LDH->Analysis ATP->Analysis Decision Interpretation Analysis->Decision Result_Safe High ATP / Low LDH (Non-Toxic) Decision->Result_Safe IC50 > 50µM Result_Cyto Low ATP / High LDH (Necrosis) Decision->Result_Cyto IC50 < 10µM Result_Static Low ATP / Low LDH (Cytostatic/Growth Arrest) Decision->Result_Static Discrepancy

Caption: Integrated workflow for multiplexed cytotoxicity profiling, distinguishing between necrotic and cytostatic mechanisms.

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to vehicle controls (100% Viability / 0% Cytotoxicity) and fitted to a 4-parameter logistic (4PL) curve.

MetricDefinitionInterpretation for this Compound
IC₅₀ (ATP) Conc. reducing ATP by 50%< 10 µM: High Toxicity (Flag). 10-50 µM: Moderate. > 50 µM: Low Toxicity (Safe for fragment use).
LD₅₀ (LDH) Conc. inducing 50% LDH releaseIf LD₅₀ >> IC₅₀, the compound stops growth without killing (Cytostatic).
TI (Therapeutic Index) LD₅₀ / Efficacy IC₅₀Must be >10 for viable drug candidates.
Mechanistic Insight: The "Amine Effect"

If toxicity is observed (IC₅₀ < 10 µM), perform a secondary screen for Lysosomotropism :

  • Hypothesis: The basic amine (pKa ~10.5) accumulates in acidic lysosomes, causing swelling and rupture.

  • Validation: Co-stain with LysoTracker Red . An increase in LysoTracker intensity followed by a sudden drop (rupture) confirms this mechanism [1].

References

  • Nadanaciva, S., et al. (2011). "Assessment of Drug-Induced Lysosomal Impairment in HepG2 Cells." Journal of Biomolecular Screening. Link

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of a Five-Membered Ring

The pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a versatile scaffold for three-dimensional diversification—have cemented its status as a "privileged structure" in drug discovery.[3][4] This versatility is evidenced by the ever-growing number of pyrazole-containing drugs approved by the FDA, which target a wide array of clinical conditions, from inflammation and cancer to viral infections and cardiovascular diseases.[3][4][5]

This guide provides an in-depth exploration of the pyrazole motif in drug development, offering detailed application notes on its therapeutic targeting, protocols for its synthesis and biological evaluation, and a case study of a blockbuster drug to illustrate its journey from a chemical scaffold to a clinical success.

Part 1: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring is more than a simple aromatic heterocycle; it is a dynamic pharmacophore. Its two nitrogen atoms—one "pyrrole-like" and acidic, the other "pyridine-like" and basic—allow for diverse interactions with biological targets.[1] This dual nature, combined with the ring's inherent aromatic stability, contributes to favorable pharmacokinetic profiles, including improved solubility and lipophilicity compared to similar heterocyclic rings.[4] These characteristics enable pyrazole derivatives to effectively bind to a wide range of enzymes and receptors, leading to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][5][6][7]

Part 2: Key Therapeutic Targets of Pyrazole Derivatives

The structural versatility of the pyrazole core allows it to be tailored to inhibit various key protein targets implicated in human diseases. Two of the most prominent examples are cyclooxygenase-2 (COX-2) in inflammation and protein kinases in cancer.

Cyclooxygenase-2 (COX-2) Inhibition

Mechanism of Action: COX enzymes (both COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is induced during inflammation.[9][10] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11] Pyrazole-containing drugs like Celecoxib achieve this selectivity through specific interactions with the larger, more flexible active site of the COX-2 enzyme.[10][12]

Signaling Pathway Diagram:

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA releases COX2 COX-2 Enzyme AA->COX2 substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs synthesizes Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 selectively inhibits Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) PLA2 Phospholipase A2 (cPLA2) Stimuli->PLA2 activates PLA2->PL acts on

Caption: COX-2 pathway and inhibition by pyrazole derivatives.

Protein Kinase Inhibition

Mechanism of Action: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been successfully developed as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like RET and KIT.[2][3] The pyrazole core often serves as a scaffold that orients specific side chains to interact with the ATP-binding pocket of the kinase, preventing phosphorylation and halting downstream signaling cascades that promote cell proliferation and survival.[13][14]

Logical Relationship Diagram:

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_output Cellular Response ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Signaling Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Signaling activates Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase competes with ATP for binding

Caption: General mechanism of pyrazole-based kinase inhibitors.

Part 3: Synthetic Protocol for Pyrazole Scaffolds

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for constructing the pyrazole ring.[15] It involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[16][17][18]

Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine.

Causality Behind Experimental Choices:

  • Reactants: Ethyl benzoylacetate provides the 1,3-dicarbonyl backbone, while phenylhydrazine serves as the nitrogen source. Using a substituted hydrazine (phenylhydrazine) allows for direct installation of a substituent on the pyrazole nitrogen.

  • Solvent: 1-Propanol is a suitable polar protic solvent that facilitates the dissolution of reactants and intermediates.

  • Catalyst: Glacial acetic acid is used as an acid catalyst to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine, thereby accelerating the initial condensation step.[17]

  • Temperature: Heating at ~100°C provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion.[16]

Materials & Reagents:

ReagentMolecular WeightAmount (mmol)Volume / MassMolar Equiv.
Ethyl Benzoylacetate192.21 g/mol 3.0577 mg1.0
Phenylhydrazine108.14 g/mol 3.3357 mg1.1
1-Propanol60.10 g/mol -3.0 mL-
Glacial Acetic Acid60.05 g/mol Catalytic~3 drops-

Step-by-Step Methodology:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3.0 mmol) and phenylhydrazine (3.3 mmol).

  • Solvent and Catalyst Addition: Add 3.0 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid.

  • Reaction: Place the vial on a pre-heated hot plate stirrer set to approximately 100-110°C. Stir the reaction mixture vigorously.

  • Monitoring: After 1 hour, monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate / 70% hexanes. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. The formation of a new, more polar spot indicates product formation. Continue heating until the starting material is consumed.

  • Work-up and Isolation: Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the resulting pyrazolone product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthetic Workflow Diagram:

Knorr_Synthesis_Workflow start Start step1 1. Combine Ethyl Benzoylacetate & Phenylhydrazine start->step1 end End step2 2. Add 1-Propanol & Acetic Acid (cat.) step1->step2 step3 3. Heat at 100°C with Stirring step2->step3 step4 4. Monitor by TLC step3->step4 step4->step3 Incomplete step5 5. Cool to RT & Isolate Product step4->step5 Complete step6 6. Purify by Washing/Recrystallization step5->step6 step7 7. Characterize Product (NMR, MS, MP) step6->step7 step7->end

Caption: Workflow for the Knorr pyrazole synthesis.

Part 4: Biological Evaluation Protocol

To assess the efficacy of newly synthesized pyrazole derivatives as potential COX-2 inhibitors, a robust and reliable in vitro screening assay is essential. Fluorometric or colorimetric assays are commonly used for high-throughput screening.

Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits and measures the peroxidase activity of the COX enzyme.[19] The assay detects Prostaglandin G2, an intermediate product, via a probe that generates a fluorescent signal proportional to COX-2 activity.

Self-Validating System: This protocol includes essential controls to ensure data integrity:

  • Enzyme Control (EC) / 100% Initial Activity: Contains the enzyme but no inhibitor, representing maximum enzyme activity.

  • Inhibitor Control (IC): Contains the enzyme and a known potent COX-2 inhibitor (e.g., Celecoxib), serving as a positive control for inhibition.

  • Background Control: Contains all reaction components except the enzyme, to account for any non-enzymatic signal generation.

  • Vehicle Control: Contains the enzyme and the solvent used to dissolve the test compounds (e.g., DMSO) to ensure the solvent itself does not affect enzyme activity.

Materials & Reagents:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • Test Pyrazole Compounds

  • 96-well black microplate

  • Multi-well spectrophotometer (fluorescence reader)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme in purified water as per the supplier's instructions. Keep the enzyme on ice at all times.[19]

    • Prepare a 10X working solution of the test pyrazole compounds and the Celecoxib control in the appropriate solvent (e.g., DMSO), then dilute to 1X with COX Assay Buffer.[19]

    • Prepare the substrate solution by reconstituting arachidonic acid in ethanol.[19]

  • Assay Plate Setup (per well):

    • Sample Wells (S): Add 10 µL of the diluted test inhibitor.

    • Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells (IC): Add 10 µL of the diluted Celecoxib solution.

    • Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's manual. Add the appropriate volume (e.g., 80 µL) to all wells.

  • Enzyme Addition:

    • Add 10 µL of the diluted COX-2 enzyme solution to the S, EC, and IC wells.

    • Mix gently and incubate the plate for 10-15 minutes at 37°C. This pre-incubation allows the inhibitors to bind to the enzyme.[20]

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.[20]

    • Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 5-10 minutes at 37°C.[19]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay Workflow Diagram:

Assay_Workflow start Start step1 1. Prepare Reagents (Enzyme, Inhibitors, Substrate) start->step1 end End: IC50 Value step2 2. Plate Setup Add Inhibitors (Test, Control) & Assay Master Mix to wells step1->step2 step3 3. Add COX-2 Enzyme to appropriate wells step2->step3 step4 4. Pre-incubate at 37°C (10-15 min) step3->step4 step5 5. Initiate Reaction with Arachidonic Acid step4->step5 step6 6. Measure Fluorescence (Kinetic Mode) step5->step6 step7 7. Calculate Reaction Rates & % Inhibition step6->step7 step8 8. Plot Dose-Response Curve step7->step8 step8->end

Caption: Workflow for an in vitro COX-2 inhibitor screening assay.

Part 5: Case Study - Celecoxib (Celebrex®)

Celecoxib is a quintessential example of a successful pyrazole-based drug. It was developed as a selective COX-2 inhibitor to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs but with a reduced risk of gastrointestinal side effects.[11]

Key Data & Properties: The selectivity of Celecoxib for COX-2 over COX-1 is the cornerstone of its therapeutic profile. This is quantified by the selectivity index (IC50 COX-1 / IC50 COX-2), where a higher number indicates greater selectivity for COX-2.

PropertyValue / DescriptionSignificance
Drug Name Celecoxib (Celebrex®)A leading drug for treating arthritis and acute pain.[1]
Core Structure 1,5-diarylpyrazoleThe pyrazole scaffold correctly orients the aryl groups for optimal binding in the COX-2 active site.
Mechanism of Action Selective, reversible inhibition of the COX-2 enzyme.[9][10][12]Reduces prostaglandin synthesis at inflammation sites while sparing protective prostaglandins in the gut.[10]
IC50 (COX-2) ~0.04 µMDemonstrates high potency against the target enzyme.
IC50 (COX-1) ~15 µMShows significantly lower potency against the off-target isoform.
Selectivity Index ~375A high index confirms strong selectivity for COX-2 over COX-1, predicting a better GI safety profile.
Key Structural Feature A p-sulfonamidophenyl moiety.[12]This group inserts into a specific hydrophilic side pocket present in COX-2 but not COX-1, conferring selectivity.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting diverse protein families, from enzymes like COX-2 and kinases to G-protein coupled receptors, ensures its continued prominence in medicinal chemistry.[5][21] The synthetic accessibility and the potential for extensive structure-activity relationship (SAR) exploration allow researchers to fine-tune the potency, selectivity, and pharmacokinetic properties of pyrazole derivatives. As our understanding of disease biology deepens, the application of this privileged core will undoubtedly lead to the development of next-generation medicines for a host of unmet clinical needs.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. (2024-01-18). Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024-09-25). Research & Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025-11-23). RSC Advances. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Future Medicinal Chemistry. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023-01-17). International Journal of Molecular Sciences. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). Pharmacogenetics and Genomics. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Available from: [Link]

  • Examples of pyrazole core structure containing FDA approved anti-cancer drugs. ResearchGate. Available from: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025-02-23). Available from: [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available from: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Pharmaceutical Sciences. Available from: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019-12-20). Journal of Medicinal Chemistry. Available from: [Link]

  • "Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents". (2025-07-09). BULLETIN FOR TECHNOLOGY AND HISTORY. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical. Available from: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025-04-17). Current Medicinal Chemistry. Available from: [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. (2024-07-17). Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. Available from: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available from: [Link]

  • synthesis of pyrazoles. (2019-01-19). YouTube. Available from: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Available from: [Link]

  • Some FDA approved drugs based on the pyrazole ring. ResearchGate. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

Sources

Application Note: Analytical Strategies for 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analysis of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine . This molecule presents specific analytical challenges due to its high polarity, basicity, and lack of a strong UV chromophore.[1]

The following protocols synthesize industry-standard methodologies for polar amines with specific adaptations for the pyrazole core.

Target Analyte: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine Molecular Formula: C₈H₁₅N₃ Molecular Weight: 153.23 g/mol LogP (Predicted): ~0.6 (Low/Polar) pKa (Predicted): ~10.5 (Primary Amine), ~2.5 (Pyrazole)

Executive Summary

The quantification of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is critical in pharmacokinetic profiling and synthetic process control. Its structural profile—a basic primary amine linked to a polar pyrazole ring—renders direct reverse-phase HPLC problematic due to peak tailing and poor retention. Furthermore, the absence of a conjugated


-system limits UV sensitivity.[1]

This guide details two validated approaches:

  • LC-MS/MS (Method A): The gold standard for trace analysis (biological matrices), utilizing ESI+ mode.

  • Derivatization-HPLC-UV (Method B): A robust method for purity assays and high-concentration samples, utilizing benzoyl chloride to introduce a strong chromophore.

Sample Preparation & Handling

Solubility Profile
  • Soluble: Water, Methanol, 0.1 M HCl, DMSO.[1]

  • Insoluble: Hexanes, non-polar ethers.

  • Stability: The free base is sensitive to CO₂ (carbamate formation) and oxidation. Store as the hydrochloride salt (HCl) or in solution with 0.1% formic acid.

Extraction Protocol (Biological Matrix)

For plasma or tissue samples, a Protein Precipitation (PPT) method is preferred over Liquid-Liquid Extraction (LLE) due to the analyte's polarity.

Workflow:

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., d3-labeled analog or a structural analog like 4-(1H-pyrazol-4-yl)butan-1-amine).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial.

  • Dilute (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase conditions.

Method A: LC-MS/MS (Trace Analysis)

Recommended for PK studies and impurity profiling < 1 ppm.

Chromatographic Conditions

The use of a Biphenyl or HILIC column is superior to standard C18 for retaining this polar amine. If C18 is required, a high-aqueous stable column (e.g., T3 or Aq) is mandatory.

ParameterCondition
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 5% B (Hold for retention of polar amine)

  • 1.0 min: 5% B[1]

  • 4.0 min: 95% B

  • 5.5 min: 95% B

  • 5.6 min: 5% B (Re-equilibration essential)

Mass Spectrometry (ESI+)

The analyte forms a robust singly charged protonated ion


.
  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 400°C

MRM Transitions:

  • Precursor Ion: 154.2

    
    
    
  • Quantifier Product: 96.1

    
     (Cleavage of butyl chain, pyrazole-methyl fragment)
    
  • Qualifier Product: 137.2

    
     (Neutral loss of NH₃, characteristic of primary amines)
    

Method B: Derivatization-HPLC-UV (Assay/Purity)

Recommended for QC labs without MS, or for raw material assay.

Direct UV detection at 210 nm is non-specific and insensitive. Benzoylation is the preferred derivatization strategy as it targets the primary amine, adding a phenyl group that absorbs strongly at 254 nm.[1]

Derivatization Protocol (Schotten-Baumann)

Reagents:

  • Benzoyl Chloride (BzCl)

  • 2M NaOH (Buffer)

Step-by-Step:

  • Mix: In a vial, combine 100 µL Sample + 200 µL 2M NaOH.

  • React: Add 50 µL Benzoyl Chloride. Cap immediately.

  • Vortex: Shake vigorously for 1 minute (reaction is instantaneous but biphasic).

  • Quench: Add 200 µL 1M Glycine (scavenges excess BzCl) or allow to stand for 10 mins (BzCl hydrolyzes).

  • Neutralize: Add 100 µL 2M HCl to bring pH to ~7 for column safety.

  • Filter: 0.22 µm PTFE filter before injection.

HPLC-UV Conditions
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Detection UV @ 254 nm (Strong absorption of benzamide)
Flow Rate 1.0 mL/min

Gradient:

  • 0-2 min: 10% B[1]

  • 15 min: 90% B

  • 20 min: 10% B[1]

Visual Workflows & Logic

Analytical Decision Tree

G Start Start: Sample Type? Trace Biological / Trace (<1 ppm) Start->Trace Bulk Raw Material / Assay (>95%) Start->Bulk MS_Path Method A: LC-MS/MS (Direct Analysis) Trace->MS_Path UV_Path Method B: Derivatization (Benzoyl Chloride) Bulk->UV_Path Biphenyl Column: Biphenyl or HILIC (Retains Polar Amine) MS_Path->Biphenyl C18 Column: Standard C18 (Retains Derivative) UV_Path->C18 Result1 Detection: MRM 154.2 -> 96.1 Biphenyl->Result1 Result2 Detection: UV @ 254 nm C18->Result2

Caption: Decision matrix for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

MS Fragmentation Logic (ESI+)

Frag Parent Precursor Ion [M+H]+ = 154.2 m/z Frag1 Loss of NH3 [M-17]+ = 137.2 m/z (Qualifier) Parent->Frag1 - NH3 Frag2 Pyrazole-Alkyl Cleavage [C5H7N2]+ = 95/96 m/z (Quantifier) Parent->Frag2 - C4H9N

Caption: Predicted fragmentation pathway for MRM transition optimization.

Validation & Troubleshooting

Linearity & Range
  • LC-MS/MS: Linear range typically 1 ng/mL to 1000 ng/mL . Use

    
     weighting for regression.
    
  • HPLC-UV: Linear range typically 10 µg/mL to 500 µg/mL .

Common Issues
  • Peak Tailing (Method A): Caused by interaction of the basic amine with residual silanols on the column.

    • Fix: Increase buffer strength (10mM Ammonium Formate) or switch to a "Base-Deactivated" column.

  • Low Sensitivity (Method B): Incomplete derivatization.

    • Fix: Ensure pH > 10 during benzoyl chloride addition. The reaction requires a basic environment to neutralize the HCl byproduct.[1]

  • Carryover: The polar amine may stick to the injector needle.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • Agilent Technologies. (2019).[2] Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Note. Link

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Thermo Scientific Application Note. Link

  • National Institutes of Health (NIH). (2022). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PubMed Central. Link

  • Sigma-Aldrich. 4-Amino-1-methylpyrazole Product Information. Link

Sources

Application Notes and Protocols for the Functional Characterization of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The compound 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is a structurally intriguing molecule, featuring a substituted pyrazole ring linked to a flexible butylamine chain.[4] While its primary utility to date has been as a synthetic intermediate, its structural resemblance to endogenous biogenic amines, particularly histamine, suggests a potential interaction with key biological targets that regulate neurotransmission and immune responses.

This comprehensive guide provides detailed application notes and protocols for the initial functional characterization of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. We will focus on two primary, plausible targets based on the compound's structure: Diamine Oxidase (DAO) and Histamine N-methyltransferase (HNMT), the two principal enzymes responsible for histamine catabolism.[5] Investigating the compound's effect on these enzymes will provide critical insights into its potential as a modulator of histamine signaling, a pathway implicated in numerous physiological and pathological processes.

Scientific Rationale: Why Target DAO and HNMT?

The decision to investigate 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine as a potential modulator of DAO and HNMT is rooted in a careful analysis of its chemical structure. The presence of a primary amine at the terminus of a butyl chain is a key recognition motif for amine oxidases, including DAO. Furthermore, the pyrazole ring, while distinct from the imidazole ring of histamine, may still allow the molecule to fit within the active site of these enzymes, potentially acting as a competitive or non-competitive inhibitor.

  • Diamine Oxidase (DAO): This copper-containing enzyme is primarily responsible for the extracellular degradation of histamine.[5][6] Inhibition of DAO can lead to an increase in systemic histamine levels, a therapeutic strategy that has been explored for certain conditions. Given that DAO substrates are typically diamines, the butylamine structure of our test compound makes it a candidate for interaction.

  • Histamine N-methyltransferase (HNMT): HNMT is the primary enzyme for intracellular histamine metabolism, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to the histamine imidazole ring.[5][7][8] Dysregulation of HNMT activity has been linked to various neurological and inflammatory disorders.[9] The pyrazole ring of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine could potentially occupy the histamine binding site within the HNMT active pocket, thereby inhibiting its activity.

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the generation of robust and reproducible data.

PART 1: Diamine Oxidase (DAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine on DAO activity. The assay is based on the oxidative deamination of a DAO substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorescent probe, and the resulting fluorescence is proportional to DAO activity.[10]

Experimental Workflow: DAO Inhibition Assay

DAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Prepare Reagents: - Assay Buffer - DAO Enzyme - HRP Enzyme - Fluorescent Probe - Test Compound Dilutions plate_layout Design 96-Well Plate Layout: - Blanks - Positive Controls - Negative Controls - Test Compound Wells reagent_prep->plate_layout add_reagents Add Reagents to Wells: 1. Assay Buffer 2. Test Compound/Vehicle 3. DAO Enzyme plate_layout->add_reagents pre_incubation Pre-incubate at 25°C for 10 min add_reagents->pre_incubation add_substrate_mix Add Substrate Mix: (Substrate + HRP + Dye) pre_incubation->add_substrate_mix incubation Incubate at 25°C for 30 min (Protect from light) add_substrate_mix->incubation read_fluorescence Read Fluorescence (Ex/Em = 530/585 nm) incubation->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition plot_dose_response Plot Dose-Response Curve and Determine IC₅₀ calculate_inhibition->plot_dose_response

Caption: Workflow for the DAO fluorometric inhibition assay.

Detailed Protocol: DAO Inhibition Assay

Materials:

  • Recombinant Human Diamine Oxidase (DAO)

  • Diamine Oxidase Assay Kit (e.g., Sigma-Aldrich MAK526 or similar)[10]

  • 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Multichannel pipettor

  • Fluorescent plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions for the DAO assay kit.[10]

    • Prepare a 10 mM stock solution of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup:

    • Blank: 50 µL Assay Buffer.

    • Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL DAO Enzyme.

    • Negative Control (No Enzyme): 50 µL Assay Buffer.

    • Test Compound: 40 µL of each dilution of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine + 10 µL DAO Enzyme.

    • Vehicle Control: 40 µL Assay Buffer containing the same final concentration of DMSO as the test compound wells + 10 µL DAO Enzyme.

  • Assay Execution:

    • Add the appropriate components to each well as described above.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Prepare the Substrate Mix according to the kit protocol (typically contains the DAO substrate, HRP, and fluorescent probe).

    • Add 50 µL of the Substrate Mix to all wells.

    • Incubate the plate at 25°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DAO activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Example DAO Inhibition Data
Concentration of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.8
115.6 ± 3.2
1048.9 ± 4.5
5085.3 ± 2.9
10095.1 ± 1.5

PART 2: Histamine N-methyltransferase (HNMT) Inhibition Assay

This protocol describes a radioenzymatic assay to measure the inhibitory effect of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine on HNMT activity. This method relies on the transfer of a radiolabeled methyl group from S-adenosyl-L-[³H]-methionine to histamine, catalyzed by HNMT.[8] The resulting radiolabeled product, [³H]-methylhistamine, is then extracted and quantified by liquid scintillation counting.

Signaling Pathway: Histamine Metabolism

Histamine_Metabolism Histamine Histamine DAO Diamine Oxidase (DAO) (Extracellular) Histamine->DAO Oxidative Deamination HNMT Histamine N-methyltransferase (HNMT) (Intracellular) Histamine->HNMT Methylation Imidazole_Acetaldehyde Imidazole Acetaldehyde DAO->Imidazole_Acetaldehyde Methylhistamine N-methylhistamine HNMT->Methylhistamine SAH S-adenosyl-L-homocysteine (SAH) HNMT->SAH SAM S-adenosyl-L-methionine (SAM) SAM->HNMT

Sources

Application Note: Synthesis and Quality Control of [¹¹C]4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into physiological and pathological processes in living subjects.[1] The utility of PET is critically dependent on the availability of specific and high-quality radiotracers. Pyrazole-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous approved pharmaceuticals.[2][3] The 1-methyl-1H-pyrazole scaffold, in particular, offers a versatile platform for the development of novel imaging agents. This application note provides a comprehensive guide for the synthesis of a key precursor and the subsequent radiolabeling of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a half-life of 20.4 minutes, making it suitable for PET imaging studies.[4] This novel tracer holds potential for imaging various biological targets, depending on the specific pharmacophore. The following protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and production of novel PET radiopharmaceuticals.

Precursor Synthesis: 4-(1H-Pyrazol-4-yl)butan-1-amine

The synthesis of the desmethyl precursor, 4-(1H-pyrazol-4-yl)butan-1-amine, is a crucial first step for the subsequent [¹¹C]-radiolabeling. A robust and efficient multi-step synthesis is outlined below, starting from the commercially available 4-bromopyrazole. The strategy involves the protection of the pyrazole nitrogen, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the protected butylamine side chain, and finally, a deprotection step to yield the desired precursor.

Diagram of Precursor Synthesis Workflow

Precursor_Synthesis A 4-Bromopyrazole B 1-Trityl-4-bromo-1H-pyrazole A->B Trityl Chloride, Et3N, DCM D tert-Butyl (4-(1-trityl-1H-pyrazol-4-yl)butyl)carbamate B->D Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °C (Suzuki Coupling) C tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)carbamate C->D E 4-(1H-Pyrazol-4-yl)butan-1-amine (Precursor) D->E TFA, DCM (Deprotection)

Caption: Synthetic scheme for the desmethyl precursor.

Experimental Protocol: Synthesis of 4-(1H-Pyrazol-4-yl)butan-1-amine

Step 1: Protection of 4-Bromopyrazole

  • To a solution of 4-bromopyrazole (1.0 eq) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (TrCl, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-trityl-4-bromo-1H-pyrazole.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 1-trityl-4-bromo-1H-pyrazole (1.0 eq), tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)carbamate (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Purge the mixture with argon or nitrogen for 15-20 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 8-12 hours under an inert atmosphere.[5][6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield tert-butyl (4-(1-trityl-1H-pyrazol-4-yl)butyl)carbamate.

Step 3: Deprotection to Yield the Precursor

  • Dissolve the product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.[7][8][9][10]

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(1H-pyrazol-4-yl)butan-1-amine as the TFA salt.

Radiosynthesis of [¹¹C]4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

The radiosynthesis of the target tracer is achieved via the N-methylation of the pyrazole ring of the precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I). This is a rapid and efficient method suitable for the short half-life of Carbon-11.[11][12]

Diagram of Radiosynthesis Workflow

Radiosynthesis A [¹¹C]CO₂ from Cyclotron B [¹¹C]CH₄ A->B Reduction C [¹¹C]CH₃I B->C Gas-phase Iodination E [¹¹C]4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine C->E N-methylation (Precursor, Base, Solvent) D Precursor: 4-(1H-Pyrazol-4-yl)butan-1-amine D->E F HPLC Purification E->F G Formulation F->G

Caption: Automated radiosynthesis and purification process.

Experimental Protocol: [¹¹C]-Methylation
  • Production of [¹¹C]CH₃I: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I. This is typically performed in an automated synthesis module.

  • Radiolabeling Reaction:

    • Prepare a solution of the precursor, 4-(1H-pyrazol-4-yl)butan-1-amine (TFA salt, 1-2 mg), in a suitable solvent such as dimethylformamide (DMF) or acetone (200-300 µL) in a sealed reaction vessel.

    • Add a suitable base, such as sodium hydride (NaH) or a strong organic base, to deprotonate the pyrazole nitrogen. The choice and amount of base should be optimized.

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-120 °C).

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • Quench the reaction with a suitable mobile phase for HPLC.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) for purification.[13]

    • Elute with an appropriate mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) to separate the radiolabeled product from unreacted precursor and other impurities.

    • Collect the fraction corresponding to the desired product, which is identified by co-elution with a non-radiolabeled standard.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).

    • Elute the purified tracer from the Sep-Pak cartridge with a small volume of ethanol.

    • Dilute with sterile saline for injection to achieve a final formulation with a physiologically acceptable ethanol concentration (typically <10%).

    • Pass the final product through a sterile 0.22 µm filter into a sterile vial.

Quality Control

Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo imaging.[4][14][15] The following tests should be performed on each batch of [¹¹C]4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine before administration.

Parameter Method Acceptance Criteria
Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radiolabeled standard.
Radiochemical Purity Analytical HPLC≥ 95% of the total radioactivity is from the desired product.[13]
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% of γ-emissions are 511 keV.
Specific Activity HPLC with UV and radiation detectors≥ 37 GBq/µmol (1 Ci/µmol) at the time of injection.
pH pH paper or calibrated pH meter4.5 - 7.5
Visual Inspection Direct observationClear, colorless solution, free of particulate matter.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL.
Sterility Direct inoculation or membrane filtrationNo microbial growth observed after 14 days of incubation (retrospective test).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of the radiolabeling precursor and the subsequent production of [¹¹C]4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. The described methods are based on established chemical principles and are designed to be reproducible and scalable for preclinical and clinical PET imaging research. Adherence to the outlined quality control procedures is essential to ensure the production of a safe and effective radiotracer. This novel pyrazole-based PET tracer has the potential to be a valuable tool for in vivo imaging, contributing to a better understanding of various biological processes and diseases.

References

  • Al-Hourani, B. J., Al-Adhami, H., Sharma, A. K., & El-Elimat, T. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(11), 3127. [Link]

  • Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4983. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Gendron, T., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Pharmacology & Translational Science, 6(11), 1669-1685. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Request PDF. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • PubMed. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

  • Diva-portal.org. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • PubMed Central. (n.d.). Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO. Retrieved from [Link]

  • MDPI. (2023). Binding Parameters of [11C]MPC-6827, a Microtubule-Imaging PET Radiopharmaceutical in Rodents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2020). 11C-PABA as a PET Radiotracer for Functional Renal Imaging: Preclinical and First-in-Human Study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • PubMed Central. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Retrieved from [Link]

  • ChemBK. (2024). 4-BROMO-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • PubMed Central. (n.d.). Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies. Retrieved from [Link]

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Application Note: Strategic Utilization of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (hereafter referred to as MPBA ) within Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD) workflows.

MPBA represents a "functionalized fragment"—a bifunctional scaffold combining a privileged pharmacophore (1-methyl-pyrazole) with a flexible aliphatic linker terminating in a reactive primary amine.[1] This specific architecture addresses two critical bottlenecks in early-stage discovery:

  • Fragment Growing: It provides a pre-installed "exit vector" (the butyl amine) to probe solvent channels or electrostatic interactions distant from the primary binding site.

  • PROTAC Linkerology: It serves as a minimal "warhead-linker" motif, allowing rapid conjugation to E3 ligase ligands for degrading pyrazole-binding targets (e.g., kinases).[1]

Structural Analysis & Design Rationale

The Pharmacophore: 1-Methyl-Pyrazole

The pyrazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1]

  • Binding Mode: The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor, often interacting with the hinge region of kinases.

  • Methyl Substitution: The N1-methyl group eliminates H-bond donor capability at this position, reducing promiscuous binding and locking the tautomeric state.[1] This increases specificity for hydrophobic pockets.

The Handle: Butyl Amine Chain
  • Linker Length (C4): The 4-carbon chain provides an optimal reach (~5–6 Å) to extend from a deep binding pocket (e.g., ATP binding site) out to the solvent front or adjacent sub-pockets.

  • Terminal Amine: The primary amine (

    
    ) is positively charged at physiological pH, enabling:
    
    • Electrostatic Anchoring: Formation of salt bridges with Asp/Glu residues often found at the rim of binding pockets.

    • Synthetic Versatility: A high-yielding handle for amide coupling, reductive amination, or sulfonylation during library expansion.[1]

Application 1: Fragment Growing Strategy

In FBDD, a common challenge is evolving a low-affinity "hit" (mM activity) into a high-affinity "lead" (nM activity).[1] MPBA is utilized to execute the "Fragment Growing" strategy.

Mechanism of Action

When a pyrazole core binds to a target, the butyl amine tail probes the surrounding space. If the amine encounters an acidic residue (Asp/Glu), the resulting salt bridge can improve affinity by 10–100 fold.

Workflow Diagram: Fragment Evolution

The following diagram illustrates the iterative process of using MPBA to evolve a lead compound.

FBDD_Workflow Hit Initial Hit (Bare Pyrazole) Design Design Phase (Vector Analysis) Hit->Design Identify Exit Vector Synthesis Synthesis (MPBA Incorporation) Design->Synthesis Select MPBA Screening SPR/NMR Screening (Kd Determination) Synthesis->Screening Test Binding Optimization Lead Optimization (Amine Derivatization) Screening->Optimization Affinity > 10µM? Optimization->Design Iterative Cycle

Figure 1: Iterative Fragment Growing cycle. MPBA is introduced in the Synthesis phase to probe exit vectors identified in the Design phase.

Application 2: PROTAC Linker Design[1]

MPBA is highly valued in the design of Proteolysis Targeting Chimeras (PROTACs). It effectively acts as a "pre-linked warhead."

  • Role: The pyrazole binds the Protein of Interest (POI), while the butyl amine serves as the attachment point for the linker connecting to the E3 ligase ligand (e.g., Thalidomide or VHL-ligand).

  • Advantage: Using MPBA eliminates one synthetic step (attaching a linker to the warhead). The C4 chain is often sufficient to cross the protein-protein interaction interface in the ternary complex.

Experimental Protocols

Protocol A: Parallel Library Synthesis (Amide Coupling)

Objective: To rapidly derivatize MPBA with a diverse set of carboxylic acids (R-COOH) to scan for additional binding interactions.

Reagents:

  • MPBA (1.0 equiv)

  • Diverse Carboxylic Acids (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: Dissolve carboxylic acids (0.1 mmol) in DMF (500 µL) in a 96-well reaction block.

  • Activation: Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Shake for 10 minutes at Room Temperature (RT).

  • Coupling: Add MPBA (0.1 mmol) dissolved in DMF (200 µL) to each well.

  • Incubation: Seal the block and shake at RT for 4 hours.

  • Validation: Monitor reaction progress via LC-MS. Look for the mass shift

    
    .[1]
    
  • Purification: Evaporate solvent and purify via prep-HPLC (Reverse phase, Water/Acetonitrile gradient).

Why this works: HATU is chosen for its high efficiency with aliphatic amines, minimizing racemization (if chiral acids are used) and ensuring high conversion rates for library production.

Protocol B: Surface Plasmon Resonance (SPR) Screening

Objective: To determine the dissociation constant (


) of MPBA against a target protein (e.g., a Kinase).

Setup:

  • Instrument: Biacore 8K or equivalent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Target Protein to the chip surface (Target density: ~2000 RU for fragments).

Methodology:

  • Buffer Prep: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 2% DMSO if stock compounds are in DMSO.

  • Solubility Check: Verify MPBA solubility in running buffer. The amine is highly soluble, but check for aggregation at high concentrations (>1 mM).

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

    • Concentration series: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1).[1]

    • Solvent correction (if DMSO is used).

    • Fit to 1:1 Binding Model (Langmuir).

Self-Validating Check:

  • Square Wave Shape: Fragments usually have fast on/off rates. The sensorgram should look like a "square wave." If the signal drifts or doesn't return to baseline, suspect non-specific binding or aggregation.

  • Rmax Check: The theoretical

    
     should match the observed signal.
    
    
    
    

Quantitative Data Summary

ParameterValue / PropertyRelevance to FBDD
LogP ~0.3 (Predicted)High water solubility; ideal for high-concentration screening (NMR/SPR).[1]
pKa (Amine) ~10.5Predominantly protonated at pH 7.4; favors electrostatic interactions.
H-Bond Donors 2 (Amine)Potential for salt-bridge or H-bond formation.[1]
H-Bond Acceptors 2 (Pyrazole N, Amine N)Pyrazole N2 is a key hinge-binding acceptor.[1]
Rotatable Bonds 5Flexible linker; entails entropic penalty upon binding (requires optimization).

Strategic Pathway: From Fragment to PROTAC

The following diagram details the chemical logic of converting the MPBA fragment into a functional PROTAC degrader.

PROTAC_Design cluster_note Design Note MPBA MPBA Fragment (Warhead + Linker) Coupling Amide Coupling (Standard Protocol) MPBA->Coupling Nucleophile (-NH2) E3_Ligand E3 Ligase Ligand (e.g., VHL-COOH) E3_Ligand->Coupling Electrophile (-COOH) PROTAC Final PROTAC (Bifunctional Degrader) Coupling->PROTAC Yields Chimera Degradation Target Degradation (Proteasome) PROTAC->Degradation Ternary Complex Formation Note1 The butyl chain acts as the minimal spacer. Note1->PROTAC

Figure 2: Modular assembly of a PROTAC using MPBA. The molecule serves as a dual-purpose unit (Warhead + Linker), simplifying the synthetic route.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advances and applications." Nature Reviews Drug Discovery. Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link

  • PubChem. (n.d.). "Compound Summary: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine." National Library of Medicine. Link

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

  • Bembenek, M. E., et al. (2018). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules." Molecules. Link

Sources

Application Notes and Protocols for the In vivo Formulation of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is a novel small molecule with potential therapeutic applications that necessitate in vivo evaluation. As with any investigational compound, the development of a stable, safe, and effective formulation is paramount to obtaining reliable and reproducible preclinical data. This guide provides a comprehensive overview of the formulation strategies and detailed protocols for the preparation of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine for in vivo studies in animal models. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge to develop formulations suitable for various routes of administration, including oral, intravenous, and intraperitoneal.

The inherent physicochemical properties of a molecule dictate its formulation requirements. 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, possessing a primary amine, is anticipated to be a basic compound. This characteristic is a key determinant of its solubility and stability, which are critical parameters in formulation development. The pyrazole moiety, a common scaffold in many FDA-approved drugs, generally imparts stability to the molecule[1][2][3].

This document will guide the user through a logical, step-by-step process, from initial physicochemical characterization to the preparation and stability testing of various formulations. The causality behind experimental choices is explained to empower the researcher to make informed decisions tailored to their specific in vivo study design.

Predicted Physicochemical Properties

  • Basicity and pKa: The presence of a primary amine group (-NH2) confers basic properties to the molecule. Amines are known to be key intermediates in the chemical industry due to their nucleophilic character and high reactivity[4]. The pKa of the conjugate acid is likely to be in the range of 9-10, similar to other primary alkylamines. This suggests that the compound will be protonated and exist as a positively charged species at physiological pH (around 7.4).

  • Solubility: The solubility of amines can be variable[5]. The protonated, ionized form of the molecule at acidic to neutral pH is expected to have significantly higher aqueous solubility compared to the free base. Therefore, pH adjustment will be a critical tool for enhancing its solubility in aqueous vehicles[6].

  • LogP: The calculated XLogP3 for the similar compound 1-methyl-1H-pyrazol-4-amine is -0.4, suggesting a degree of hydrophilicity[7]. The addition of a butyl chain in 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine will increase its lipophilicity. An estimated LogP in the range of 1-2 is plausible, indicating that it may have moderate solubility in both aqueous and organic environments.

  • Stability: Pyrazole rings are generally stable chemical scaffolds[2][3]. However, the primary amine group could be susceptible to oxidation or reaction with certain excipients. Stability studies of the final formulation are therefore essential.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Before commencing in vivo experiments, a series of pre-formulation studies are crucial to determine the key physicochemical properties of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. These studies will provide the empirical data necessary to design a robust and reliable formulation.

Workflow for Pre-formulation Studies

preformulation_workflow Pre-formulation Workflow cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development solubility Solubility Assessment pka pKa Determination solubility->pka Informs pH for solubility vehicle Vehicle Selection pka->vehicle Guides pH adjustment logp LogP/LogD Measurement logp->vehicle Indicates need for co-solvents stability Solid-State & Solution Stability excipient Excipient Compatibility stability->excipient Identifies potential incompatibilities formulation_prep Trial Formulation Preparation vehicle->formulation_prep excipient->formulation_prep

Caption: A logical workflow for pre-formulation studies.

Experimental Protocols for Pre-formulation

1. Solubility Determination

  • Objective: To determine the solubility of the compound in various aqueous and organic solvents.

  • Protocol:

    • Prepare saturated solutions of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in a range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.9% saline, ethanol, propylene glycol, and polyethylene glycol 400).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24 hours with constant agitation.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Express solubility in mg/mL.

2. pKa Determination

  • Objective: To experimentally determine the acid dissociation constant (pKa) of the primary amine.

  • Protocol:

    • Dissolve a known amount of the compound in water.

    • Titrate the solution with a standardized solution of hydrochloric acid.

    • Monitor the pH of the solution as a function of the volume of titrant added.

    • Plot the pH versus the volume of HCl added. The pKa is the pH at which 50% of the amine is protonated.

3. LogP/LogD Measurement

  • Objective: To determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH.

  • Protocol:

    • Prepare a solution of the compound in a biphasic system of n-octanol and water (for LogP) or PBS pH 7.4 (for LogD).

    • Agitate the mixture vigorously to allow for partitioning between the two phases.

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in each phase using a suitable analytical method.

    • Calculate LogP or LogD as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4. Stability Assessment

  • Objective: To evaluate the stability of the compound in the solid state and in solution under various conditions.

  • Protocol:

    • Solid-State Stability: Store the solid compound under different temperature (e.g., 4°C, 25°C, 40°C) and humidity conditions. Analyze for degradation at set time points.

    • Solution Stability: Prepare solutions of the compound in potential formulation vehicles. Store at different temperatures and protect from light. Analyze for degradation over time. The pH of the solution can significantly influence the stability of pharmaceutical compounds[8].

Formulation Strategies for In Vivo Administration

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound determined in the pre-formulation studies.

Oral Administration

For oral administration, the goal is to ensure the compound is in a soluble form for absorption in the gastrointestinal tract.

1. Aqueous Solutions (pH-Adjusted)

Given the basic nature of the primary amine, forming a salt by pH adjustment is the most straightforward approach to enhance aqueous solubility.

  • Rationale: Lowering the pH of the aqueous vehicle will protonate the amine group, forming a more soluble salt. The pH should be adjusted to a level where the desired concentration is fully dissolved and remains stable.

  • Commonly Used Acidifying Agents: [6]

    • Hydrochloric Acid (HCl)

    • Citric Acid

    • Tartaric Acid

2. Co-solvent Systems

If the required dose cannot be achieved in a simple aqueous solution, a co-solvent system can be employed.

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds.

  • Common Co-solvents:

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Ethanol

    • Glycerin

3. Suspensions

If the compound has very low solubility, a suspension may be necessary.

  • Rationale: A suspension is a uniform dispersion of fine solid particles in a liquid vehicle. Suspending agents are used to increase the viscosity of the vehicle and prevent settling of the particles.

  • Common Suspending Agents:

    • Methylcellulose

    • Carboxymethylcellulose (CMC)

    • Tragacanth

Table 1: Common Excipients for Oral Formulations [9][10][11][12][13]

Excipient CategoryExamplesPurpose
Vehicles Purified Water, Phosphate BuffersPrimary solvent
Co-solvents Propylene Glycol, PEG 400, EthanolTo increase solubility
pH Modifiers HCl, Citric Acid, Sodium HydroxideTo adjust pH for solubility and stability[6][14]
Suspending Agents Methylcellulose, CMC, Xanthan GumTo keep solid particles suspended
Wetting Agents Polysorbates (Tween®), Sorbitan esters (Span®)To aid in the dispersion of solid particles
Parenteral Administration (Intravenous and Intraperitoneal)

Parenteral formulations must be sterile, pyrogen-free, and ideally isotonic and at a pH close to physiological pH to minimize irritation and pain upon injection.

1. Sterile Aqueous Solutions

If the compound is sufficiently soluble in an aqueous vehicle at a physiologically acceptable pH, a simple sterile solution is the preferred option.

  • Key Considerations:

    • Sterility: The final formulation must be sterilized, typically by filtration through a 0.22 µm filter.

    • Isotonicity: The formulation should be made isotonic with blood by adding an appropriate amount of a tonicity-adjusting agent like sodium chloride or dextrose. The administration of substances outside of the recommended pH ranges may result in tissue necrosis[15].

    • pH: The pH should be as close to 7.4 as possible. However, a wider range of pH 4-9 is often tolerated for small volume injections.

2. Co-solvent Systems for Parenteral Administration

For poorly soluble compounds, specific co-solvent systems that are safe for injection can be used.

  • Common Parenteral Co-solvents:

    • Propylene Glycol

    • Ethanol

    • PEG 400

    • A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for preclinical screening of poorly soluble compounds[16].

Table 2: Common Excipients for Parenteral Formulations

Excipient CategoryExamplesPurpose
Vehicles Water for Injection (WFI), 0.9% Saline, 5% Dextrose in Water (D5W)Primary solvent
Tonicity Agents Sodium Chloride, Dextrose, MannitolTo make the solution isotonic
pH Modifiers HCl, NaOH, Phosphate buffers, Citrate buffersTo adjust and maintain pH
Solubilizing Agents Propylene Glycol, PEG 400, CyclodextrinsTo increase solubility

Step-by-Step Formulation Protocols

Safety Precaution: Always handle 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine and all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution for Oral or IP Administration
  • Objective: To prepare a 10 mg/mL solution of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in 0.9% saline, pH adjusted for solubility.

  • Materials:

    • 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

    • 0.9% (w/v) Sodium Chloride (Saline)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Sterile, pyrogen-free water

    • Calibrated pH meter

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the required amount of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine.

    • Add approximately 80% of the final volume of 0.9% saline to a sterile beaker with a magnetic stir bar.

    • Slowly add the compound to the saline while stirring.

    • If the compound does not fully dissolve, slowly add 1 M HCl dropwise while monitoring the pH. Continue adding until the compound is completely dissolved. Record the final pH.

    • If the pH is too low, it can be adjusted upwards with 1 M NaOH, but care must be taken not to exceed the pH at which the compound precipitates.

    • Once the compound is dissolved, add 0.9% saline to reach the final desired volume.

    • For intraperitoneal administration, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[17]

Protocol 2: Preparation of a Co-solvent Formulation for IV Administration
  • Objective: To prepare a 5 mg/mL solution of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in a vehicle of 20% Propylene Glycol / 80% Saline.

  • Materials:

    • 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

    • Propylene Glycol (PG), USP grade

    • 0.9% (w/v) Sodium Chloride (Saline)

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Weigh the required amount of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine.

    • In a sterile vial, add the required volume of Propylene Glycol (20% of the final volume).

    • Add the compound to the PG and vortex or sonicate until fully dissolved.

    • Slowly add the 0.9% saline (80% of the final volume) to the PG solution while vortexing to avoid precipitation.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Sterilize the final solution by filtration through a 0.22 µm syringe filter.

Protocol 3: Preparation of a Suspension for Oral Gavage
  • Objective: To prepare a 20 mg/mL suspension of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in 0.5% Methylcellulose.

  • Materials:

    • 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

    • Methylcellulose

    • Purified water

    • Mortar and pestle

  • Procedure:

    • Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to hot water (~80°C) while stirring, then cooling the solution in an ice bath until it becomes clear and viscous.

    • Weigh the required amount of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine.

    • Triturate the compound in a mortar and pestle to a fine powder.

    • Add a small amount of the methylcellulose vehicle to the powder to form a smooth paste.

    • Gradually add the remaining vehicle while mixing to achieve a uniform suspension.

    • Store the suspension in a tightly sealed container and shake well before each use.

Stability Testing of Formulations

Once a lead formulation is identified, its short-term stability should be assessed to ensure that the compound remains stable and in solution for the duration of the in vivo experiment.

  • Protocol:

    • Prepare the final formulation.

    • Store aliquots of the formulation at room temperature and under refrigeration (2-8°C).

    • At various time points (e.g., 0, 4, 8, 24 hours), visually inspect the samples for any signs of precipitation or color change.

    • Analyze the concentration of the active compound and the presence of any degradation products using a stability-indicating HPLC method.

Data Presentation and Visualization

Decision Tree for Formulation Strategy

formulation_decision_tree Formulation Strategy Decision Tree start Start: Desired Dose & Route solubility_check Is compound soluble in aqueous vehicle at desired concentration? start->solubility_check ph_adjustment Can solubility be achieved with pH adjustment? solubility_check->ph_adjustment No aqueous_solution Prepare simple aqueous solution solubility_check->aqueous_solution Yes cosolvent Consider co-solvent system ph_adjustment->cosolvent No ph_adjusted_solution Prepare pH-adjusted solution ph_adjustment->ph_adjusted_solution Yes suspension Prepare a suspension cosolvent->suspension If solubility still insufficient

Caption: A decision tree to guide the selection of an appropriate formulation strategy.

Conclusion

The successful in vivo evaluation of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is critically dependent on the development of a suitable formulation. This guide provides a systematic approach to formulation development, starting with the essential pre-formulation studies to characterize the compound's physicochemical properties. Based on its chemical structure, a pH-adjusted aqueous solution is likely to be the most straightforward and preferred formulation approach. However, alternative strategies using co-solvents or suspensions are also presented. The provided protocols offer practical, step-by-step instructions for preparing various types of formulations. It is imperative that the final chosen formulation is demonstrated to be stable and to deliver the intended dose accurately and reproducibly. By following the principles and protocols outlined in this guide, researchers can develop robust formulations to support their in vivo studies and generate high-quality, reliable data.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved from [Link]

  • CompoundingToday.com | pH Adjusting Database. (n.d.). Retrieved from [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). Retrieved from [Link]

  • What Are Excipients? 9 Common Examples - Colorcon. (2026). Retrieved from [Link]

  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed. (2016). Retrieved from [Link]

  • Prodrugs for Amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017). Retrieved from [Link]

  • 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem. (n.d.). Retrieved from [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. (2016). Retrieved from [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (n.d.). Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025). Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Retrieved from [Link]

  • Liposome - Wikipedia. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020). Retrieved from [Link]

  • Solubility of amines - Chemistry Stack Exchange. (2023). Retrieved from [Link]

  • pH adjustment schedule for the amide local anesthetics - PubMed. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules - PMC - NIH. (n.d.). Retrieved from [Link]

  • Role of Excipients in Drug Formulation - Pharma Focus Europe. (n.d.). Retrieved from [Link]

  • Best Practices for Intraperitoneal (i.p.) Injections in Adult Rats (~400 g)? | ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (2022). Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. (2025). Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025). Retrieved from [Link]

  • (1S,2S)-2-methyl-1-(1H-pyrazol-5-yl)butan-1-amine - PubChem. (n.d.). Retrieved from [Link]

  • Excipients used in the Formulation of Tablets | Open Access Journals. (n.d.). Retrieved from [Link]

  • Intraperitoneal Injection in the Mouse - Research Animal Training. (n.d.). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

  • 4-(4-amino-1H-pyrazol-1-yl)butanamide - PubChem. (n.d.). Retrieved from [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). Retrieved from [Link]

Sources

Application Note: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine in Kinase Inhibitor Synthesis

[1]

Executive Summary & Scientific Rationale

In the landscape of targeted protein kinase inhibitors (PKIs), the pyrazole scaffold is a privileged structure, featuring in over 8 FDA-approved drugs (e.g., Crizotinib, Ruxolitinib, Asciminib) due to its ability to form critical hydrogen bonds with the kinase hinge region [1].[1]

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (CAS: 84302-89-6) represents a high-value "Linker-Binder" intermediate.[2] Unlike simple aryl amines, this molecule offers a flexible C4-alkyl tether terminating in a primary amine.[2] This structural feature is critical for:

  • Reaching Solvent-Exposed Pockets: The ~6 Å butyl chain allows the amine to extend out of the ATP-binding cleft, interacting with solvent-front residues (e.g., Asp/Glu) to improve potency and selectivity.[2]

  • Solubility Enhancement: The terminal primary amine (pKa ~10.5) provides a solubilizing handle, crucial for oral bioavailability in lipophilic kinase cores.

  • PROTAC & Covalent Tethering: The primary amine serves as a nucleophilic handle for attaching E3 ligase ligands (for degraders) or acrylamide warheads (for covalent inhibition).

This guide details the strategic application of this building block in synthesizing Type I/II Kinase Inhibitors via amide coupling and nucleophilic aromatic substitution (SNAr).

Chemical Profile & Handling

PropertyData
Chemical Name 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
CAS Number 84302-89-6
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in Hexanes
pKa (Calc) ~10.5 (Amine), ~2.5 (Pyrazole)
Storage 2-8°C, under Argon (Amine is sensitive to CO₂/Carbamate formation)

Handling Precaution: Primary aliphatic amines readily absorb atmospheric CO₂ to form carbamates. Always dispense under an inert atmosphere (N₂ or Ar).[2]

Structural Logic: The "Linker-Binder" Concept[1]

The following diagram illustrates where this specific amine fits into the pharmacophore of a typical kinase inhibitor.

KinasePharmacophorecluster_molecule4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine ScaffoldCoreKinase Hinge Binder(e.g., Pyrimidine/Quinazoline)LinkerC4-Alkyl Linker(Flexible Tether)Core->Linker Coupled viaAmide/SNArAmineTerminal Amine(Solubilizing/Interaction)Linker->Amine IntrinsicPocketTarget: Solvent Front(Asp/Glu Residues)Amine->Pocket Ionic Interaction(Salt Bridge)

Figure 1: Pharmacophore mapping of the butyl-amine scaffold.[2] The pyrazole (often part of the core or linker start) orients the chain toward the solvent front.

Experimental Protocol: Amide Coupling to Kinase Core[1]

Objective: Synthesize a prototype kinase inhibitor by coupling 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine to a carboxylic acid-functionalized hinge binder (e.g., a substituted benzoic acid or pyrazolo[1,5-a]pyrimidine core).[2]

Materials Required[1][2][4][5][6][7][8][9][10][11]
  • Amine: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (1.2 equiv)[2]

  • Acid Core: Generic Kinase Core-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF or DMAc

  • Workup: EtOAc, LiCl (5% aq), Na₂SO₄

Step-by-Step Methodology
1. Activation
  • Charge a flame-dried reaction vial with the Acid Core (1.0 mmol) and anhydrous DMF (5 mL/mmol).

  • Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Add HATU (1.5 mmol) in one portion. The solution should turn slightly yellow/orange.

  • Critical Step: Stir for 15–20 minutes to ensure formation of the active ester (O-At ester).[2] Premature addition of the amine can lead to lower yields.

2. Coupling
  • Dissolve 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (1.2 mmol) in a minimal amount of DMF (0.5 mL).

  • Add the amine solution dropwise to the activated acid mixture.

  • Flush the headspace with Argon and cap the vial.

  • Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Acid Mass + 153.2 - 18.0).[2]

3. Workup & Isolation
  • Method A (Precipitation): If the product is hydrophobic, pour the reaction mixture into 10 volumes of ice-water.[2] Filter the precipitate.[2][3]

  • Method B (Extraction - Recommended):

    • Dilute with EtOAc (20 mL).

    • Wash with 5% LiCl solution (3 x 10 mL). Note: LiCl is essential to remove DMF effectively.[2]

    • Wash with saturated NaHCO₃ (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

4. Purification
  • Purify via Flash Column Chromatography (DCM:MeOH gradient, 0-10%).[2]

  • Tip: If the amine tail causes streaking on silica, add 1% NH₄OH or Et₃N to the eluent.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Context: Used when attaching the amine to a chloropyrimidine or chloroquinazoline core (common in EGFR/CDK inhibitors).

SNArWorkflowStartStart: 2,4-Dichloropyrimidine(Electrophile)ConditionCondition: n-BuOH, DIPEA, 100°CStart->ConditionReagentReagent: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine(Nucleophile)Reagent->ConditionProductProduct: C4-Substituted PyrimidineCondition->Product Selective substitutionat C4 position

Figure 2: Workflow for SNAr coupling. The aliphatic amine is generally more nucleophilic than aromatic amines, allowing selective substitution under mild heating.

Procedure:

  • Dissolve the chloro-heterocycle (1.0 equiv) in n-Butanol or IPA .[2]

  • Add DIPEA (2.5 equiv).

  • Add 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (1.1 equiv).[2]

  • Heat to 90–110°C for 2–6 hours.

  • Cool to RT. The product often precipitates as the HCl salt (if DIPEA is omitted) or can be crystallized by adding diethyl ether.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, verify the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)δ 7.2 - 7.6 ppm (2H, s)Pyrazole ring protons (C3-H, C5-H).[2]
1H NMR δ 3.7 - 3.8 ppm (3H, s)N-Methyl group on the pyrazole.[2]
1H NMR δ 2.4 - 2.6 ppm (2H, t)Methylene adjacent to Pyrazole (CH ₂-Py).[2]
1H NMR δ 3.1 - 3.3 ppm (2H, q)Methylene adjacent to Amide/Amine (CH ₂-NH).[2]
LC-MS [M+H]⁺ Confirm parent ion. Look for fragmentation loss of butyl chain if using high collision energy.

References

  • MDPI. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Link

  • National Institutes of Health (NIH). (2018). Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • PubChem. (2024).[4] Compound Summary: 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine.[2][5] Link

  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Pharmaceuticals.[2][6][7][8][9][10][11] Link

  • ResearchGate. (2017). N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors. Link

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine presents specific challenges due to the coordination ability of the pyrazole nitrogens and the polarity of the final primary amine. While several routes exist (e.g., Heck coupling, Wittig olefination), the Sonogashira Coupling followed by Hydrogenation is the most robust, high-yielding pathway for this specific scaffold. It minimizes regioselectivity errors and avoids the isomerization issues common in Heck reactions with aliphatic chains.

The "Golden Route" Workflow:

  • Coupling: 4-Iodo-1-methyl-1H-pyrazole + N-Boc-but-3-yn-1-amine (Sonogashira).

  • Reduction: Catalytic Hydrogenation (Alkyne

    
     Alkane).
    
  • Deprotection: Acidic cleavage of Boc group.

Interactive Workflow Visualization

The following diagram outlines the critical decision points and reaction flow.

G Start Start: 4-Iodo-1-methylpyrazole Step1 Step 1: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start->Step1 Check1 QC Point: Alkyne Intermediate (Check LCMS/NMR) Step1->Check1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Check1->Step2 Pass Issue1 Trouble: Catalyst Poisoning? Step2->Issue1 Issue1->Step2 Yes (Add AcOH) Step3 Step 3: Boc Deprotection (HCl/Dioxane) Issue1->Step3 No (Complete) Final Final Product: HCl Salt Isolation Step3->Final

Caption: Logical process flow for the synthesis, highlighting the critical quality control (QC) check after coupling and the troubleshooting loop during hydrogenation.

Detailed Protocol & Technical Specifications

Step 1: Sonogashira Cross-Coupling

Objective: Install the 4-carbon chain. Reaction: 4-Iodo-1-methyl-1H-pyrazole + N-Boc-but-3-yn-1-amine


 Alkyne Intermediate.
ParameterSpecificationRationale
Catalyst Pd(PPh

)

Cl

(3-5 mol%)
Bis-triphenylphosphine provides a stable active species that resists pyrazole coordination better than Pd(OAc)

.
Co-Catalyst CuI (2-3 mol%)Essential for generating the copper acetylide species for transmetallation.
Base/Solvent Et

N / THF (1:3 ratio)
Triethylamine acts as both base and ligand stabilizer; THF ensures solubility of the Boc-protected amine.
Atmosphere Argon/Nitrogen (Strict)Critical: Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling), reducing yield.

Protocol:

  • Charge a flame-dried flask with 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), and CuI (0.03 equiv).
  • Evacuate and backfill with Argon (3 cycles).

  • Add dry THF and Etngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    N (degassed).
    
  • Add N-Boc-but-3-yn-1-amine (1.2 equiv) dropwise.

  • Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

  • QC Check: Monitor by TLC/LCMS. Look for the disappearance of the iodide.

Step 2: Catalytic Hydrogenation

Objective: Reduce the triple bond to a saturated butyl chain. Reaction: Alkyne Intermediate + H




N-Boc-protected Amine.

Critical Insight: Pyrazoles are known catalyst poisons. The basic nitrogen (N-2) can coordinate to the Pd surface, halting the reaction.

Protocol:

  • Dissolve the alkyne intermediate in MeOH.

  • Add 10% Pd/C (10-20 wt% loading).

  • Pro-Tip: Add 1.0 equiv of Acetic Acid. This protonates the pyrazole nitrogen, preventing it from binding to the catalyst surface.

  • Stir under H

    
     balloon (1 atm) or Parr shaker (30-50 psi) overnight.
    
  • Filter through Celite to remove Pd.

Step 3: Deprotection & Isolation

Objective: Remove Boc group and isolate as a stable salt.

Protocol:

  • Dissolve crude intermediate in 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Purification: Triturate the solid with cold Et

    
    O or EtOAc. The hydrochloride salt of the product will precipitate as a white/off-white solid. This avoids the difficulty of extracting the highly polar free amine from water.
    

Troubleshooting Center (FAQs)

Category: Sonogashira Coupling[1][2][3][4]

Q: My reaction turned black immediately, and the yield is low. What happened? A: Immediate blackening often indicates palladium precipitation ("Pd black") due to catalyst decomposition.

  • Cause: Oxygen ingress or poor ligand quality.

  • Fix: Ensure solvents are thoroughly degassed (sparge with Ar for 20 mins). Use fresh Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (yellow solid). If it looks orange/brown, recrystallize or buy fresh.

Q: I see a major byproduct with double the molecular weight of the alkyne. A: This is the Glaser homocoupling product (dimer of the alkyne).

  • Cause: Presence of Oxygen.[1]

  • Fix: Run the reaction strictly under inert atmosphere. Add the alkyne slowly to the mixture to keep its concentration low relative to the aryl halide.

Category: Hydrogenation

Q: The reaction stalled after reducing the alkyne to the alkene (cis-alkene). It won't go to the alkane. A: This is classic catalyst poisoning or insufficient pressure.

  • Fix 1 (Chemical): Add 1-2 equivalents of Acetic Acid or HCl to the methanol solution. Protonating the pyrazole ring breaks the Pd-N coordination.

  • Fix 2 (Physical): Increase H

    
     pressure to 50 psi (Parr hydrogenator) and temperature to 40°C.
    
  • Fix 3 (Catalyst): Switch to Pd(OH)

    
    /C (Pearlman's Catalyst), which is often more robust for N-heterocycles.
    
Category: Isolation[2]

Q: I deprotected with TFA, but I can't extract the product from the aqueous layer. A: The free base of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is highly polar and water-soluble.

  • Fix: Do not perform an aqueous workup. Evaporate the TFA/DCM mixture completely. Redissolve in a minimum amount of MeOH and precipitate the salt by adding excess Et

    
    O. Isolate as the TFA or HCl salt directly.
    

References & Grounding

  • Sonogashira Coupling on Pyrazoles: The reactivity of 4-halopyrazoles in cross-coupling is well-documented. See: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry..

  • Catalyst Poisoning by N-Heterocycles: Strategies for hydrogenating pyridine/pyrazole containing molecules. See: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • General Synthesis of Pyrazole Amines: BenchChem Application Notes for 4-iodo-1-methyl-1H-pyrazol-3-amine derivatives (analogous chemistry). .

  • Optimization of Sonogashira Conditions: Plenio, H. (2008). Inhibitors and Promoters in the Sonogashira Coupling..

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and ensure proper PPE is used.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and drug development, as the resulting N-alkyl pyrazole motif is a prevalent core in a vast array of pharmacologically active compounds.[1][2] However, what appears to be a straightforward transformation is often plagued by challenges, most notably poor regioselectivity, low yields, and difficult purifications. This guide provides in-depth troubleshooting advice and optimized protocols to address the common issues encountered by researchers in the field.

This document is structured to anticipate and solve problems proactively. We will begin with frequently asked questions for rapid issue identification, followed by a comprehensive troubleshooting guide for more complex challenges, and conclude with detailed, validated protocols and workflow diagrams.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding pyrazole N-alkylation.

Q1: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

A1: Achieving high regioselectivity is the most common challenge in pyrazole N-alkylation.[3][4][5] The outcome is a delicate balance of steric and electronic factors of the pyrazole, the nature of the alkylating agent, and the reaction conditions.

  • Steric Hindrance: As a rule of thumb, the incoming alkyl group will preferentially attach to the less sterically hindered nitrogen atom.[1][2] If your pyrazole has a bulky substituent at the 3- or 5-position, the alkylation will likely favor the nitrogen atom further away from that group.

  • Solvent Choice: Solvent polarity plays a crucial role. Polar aprotic solvents like DMF or DMSO can favor one regioisomer, while polar protic solvents like ethanol may lead to poor selectivity.[6] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to dramatically improve regioselectivity in some cases.[7]

  • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) can influence the regioselectivity by altering the nucleophilicity of the two nitrogen atoms and through the effect of the corresponding counter-ion (Na⁺, K⁺, Cs⁺).[5]

  • Masked Alkylating Agents: For challenging cases, especially for N-methylation, using sterically bulky α-halomethylsilanes as "masked" methylating agents can significantly enhance N1 selectivity.[8] These reagents are larger, favoring the less hindered nitrogen, and the silyl group is subsequently cleaved to yield the methyl group.[8]

Q2: My reaction yield is very low or the reaction is not proceeding at all. What should I check first?

A2: Low or no conversion can be attributed to several factors ranging from the reactivity of the starting materials to the optimization of reaction parameters.

  • Choice of Base: The pyrazole N-H is weakly acidic, and a sufficiently strong base is required for deprotonation to form the nucleophilic pyrazolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). If you are using a weak base like sodium bicarbonate, it may not be strong enough.[3]

  • Reactivity of the Alkylating Agent: The electrophilicity of your alkylating agent is key. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, higher temperatures or the use of a catalyst may be necessary.

  • Temperature and Reaction Time: Ensure you are using the optimal temperature. While some reactions proceed at room temperature, many require heating to 80°C or higher.[9] Monitor the reaction by TLC or LC-MS to determine if it has gone to completion.

  • Alternative Mechanisms: If the standard basic conditions are failing, consider an acid-catalyzed approach. For example, using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) can provide good yields under mild conditions, avoiding the need for a strong base.[1][2]

Q3: I am observing significant byproduct formation. What are the likely side reactions?

A3: The most common side reaction is the quaternization of the N-alkyl pyrazole product, where the product itself gets alkylated a second time to form a charged pyrazolium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period. To mitigate this, use a stoichiometric amount of the alkylating agent and monitor the reaction closely.[3]

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental issues in greater detail, providing causal explanations and actionable solutions.

Issue 1: Poor or Unpredictable Regioselectivity

Controlling which of the two nitrogen atoms is alkylated is paramount for the synthesis of a specific, desired isomer.

Causality Analysis:

The regioselectivity of pyrazole N-alkylation is governed by a complex interplay of factors:

  • Steric Effects: This is often the most dominant factor. The alkylating agent will approach the nitrogen atom that presents the least steric hindrance. A bulky substituent at the C3 or C5 position will effectively "shield" the adjacent nitrogen (N2 or N1, respectively), directing the alkyl group to the more accessible nitrogen.[1][2]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the nitrogen atoms, potentially slowing down the reaction. Conversely, electron-donating groups increase nucleophilicity. The position of these groups can subtly influence the relative nucleophilicity of N1 versus N2.

  • Reaction Conditions: The choice of base and solvent system can dramatically alter the isomeric ratio. The cation of the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate with the pyrazolide anion, influencing which nitrogen is more available for alkylation.[5] Solvent polarity can affect the solvation of the pyrazolide and the transition state, thereby influencing the reaction pathway.[6]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to optimizing regioselectivity.

G start Start: Poor Regioselectivity sterics Analyze Sterics: Is one N significantly more hindered? start->sterics conditions Modify Reaction Conditions sterics->conditions No clear steric bias reagent Change Alkylating Agent sterics->reagent Yes, but still poor selectivity solvent Screen Solvents (e.g., DMF, DMSO, TFE, HFIP) conditions->solvent base Screen Bases/Cations (e.g., NaH, K2CO3, Cs2CO3) solvent->base Still poor selectivity end Achieved High Regioselectivity base->end Success! masked Use Masked Reagent (e.g., α-halomethylsilane) reagent->masked masked->end

Caption: Troubleshooting flowchart for poor regioselectivity.

Recommended Solutions:
  • Solvent Screening: Create a systematic screen of solvents with varying polarities.

Solvent SystemTypical OutcomeReference
DMF, DMSO Often favor a single regioisomer (polar aprotic).[6]
Acetonitrile A common starting point, moderately polar.[5][9]
Ethanol Can lead to poor selectivity (polar protic).[7]
TFE, HFIP Fluorinated alcohols can dramatically increase selectivity.[7]
  • Base/Cation Screening: The size of the cation can influence which nitrogen atom is more accessible.

BaseCation Radius (Å)Potential Influence
NaH 1.02Smaller cation, may show different selectivity.
K₂CO₃ 1.38A common and effective choice.
Cs₂CO₃ 1.67Larger cation, can significantly alter selectivity.
Issue 2: Low or Stalled Reaction Yield

A reaction that fails to reach completion is a common frustration, often pointing to suboptimal activation of the nucleophile or a poorly chosen electrophile.

Causality Analysis:
  • Insufficient Deprotonation: The pKa of the pyrazole N-H is typically in the range of 14-15. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.

  • Poor Electrophile Reactivity: The stability of the leaving group on the alkylating agent is critical. The general reactivity trend is R-I > R-OTs > R-Br > R-Cl. Furthermore, the reaction proceeds via an Sₙ2 mechanism, so sterically hindered electrophiles (e.g., tertiary alkyl halides) will react very slowly or not at all.

  • Carbocation-Mediated Pathways: In some cases, particularly with benzylic or benzhydryl electrophiles, the reaction may proceed through a carbocation intermediate.[1] For these systems, electron-withdrawing groups on the electrophile can destabilize the carbocation and halt the reaction.[1][2]

Troubleshooting Workflow:

G start Start: Low Yield check_base Is the base strong enough? (pKa of conjugate acid > 16) start->check_base increase_base Use a stronger base (e.g., NaH) check_base->increase_base No check_temp Increase Temperature (e.g., from RT to 80-100 °C) check_base->check_temp Yes increase_base->check_temp check_reagent Evaluate Alkylating Agent check_temp->check_reagent better_lg Use agent with better leaving group (e.g., R-I) check_reagent->better_lg Using R-Cl or R-Br acid_cat Switch to Acid-Catalyzed Method (Trichloroacetimidate) check_reagent->acid_cat All else fails end Achieved High Yield better_lg->end acid_cat->end

Caption: Troubleshooting flowchart for low reaction yield.

Part 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and effective pyrazole N-alkylation reactions.

Protocol 1: General N-Alkylation using Potassium Carbonate in DMF

This is a robust and widely applicable starting point for many pyrazole substrates.

Materials:

  • 3(5)-Substituted Pyrazole (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole (1.0 equiv) and anhydrous DMF (to make a 0.2 M solution).

  • Add anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Add the alkyl halide (1.1 equiv) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography to obtain the N-alkyl pyrazole product.

Self-Validation: The formation of two regioisomers can be identified by ¹H NMR spectroscopy; the chemical shifts of the pyrazole ring protons will be distinct for each isomer. The ratio can be determined by integration.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method is excellent for substrates that are sensitive to strong bases or for generating N-alkyl pyrazoles from secondary alcohols (via the trichloroacetimidate).[1][2]

Materials:

  • Pyrazole (1.0 equiv)

  • Alkyl Trichloroacetimidate (1.0 equiv)

  • Camphorsulfonic Acid (CSA) (0.2 equiv)

  • 1,2-Dichloroethane (DCE), dry

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), charge the pyrazole (1.0 equiv), the alkyl trichloroacetimidate (1.0 equiv), and CSA (0.2 equiv).[1]

  • Add dry DCE to form a 0.25 M solution.[1]

  • Stir the reaction at room temperature for 4 hours.[1][2]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[1]

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[1]

  • Purify the residue by silica gel flash column chromatography to yield the final product.[1]

Self-Validation: The primary byproduct of this reaction is trichloroacetamide, which is typically easily separated by chromatography. The mild, acidic conditions prevent base-mediated side reactions.

References
  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Organics URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]

  • Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

  • Title: Strategic atom replacement enables regiocontrol in pyrazole alkylation Source: PubMed URL: [Link]

  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: ACS Publications URL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: ACS Publications URL: [Link]

  • Title: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves Source: ResearchGate URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: PubMed URL: [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique and often frustrating challenges associated with isolating these molecules. Polar amines are ubiquitous in pharmaceuticals and bioactive compounds, yet their purification is notoriously difficult. Their dual nature—possessing both polarity and basicity—leads to problematic interactions with standard chromatography media.

This document moves beyond simple protocols to explain the underlying chemical principles governing these separations. By understanding the "why" behind a technique, you can make informed, effective decisions to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What makes polar amine compounds so difficult to purify?

Polar aromatic amines, and polar amines in general, present a dual challenge in chromatography. Their basic amine groups can engage in strong acid-base interactions with the acidic silanol groups present on the surface of standard silica gel stationary phases.[1][2] This interaction is a primary source of several purification problems, including:

  • Irreversible Adsorption: The compound binds so strongly to the silica that it cannot be eluted, leading to low recovery.[1]

  • Poor Peak Shape (Tailing): A portion of the analyte is retained longer than the main band, causing the characteristic distortion known as peak tailing.[1]

  • Unpredictable Elution: Achieving consistent elution requires highly polar and often complex solvent systems.[1][2]

Furthermore, their high polarity creates issues in both normal-phase and reversed-phase systems:

  • In Normal-Phase Chromatography (NPC) , they can bind too strongly to the polar stationary phase.[3]

  • In Reversed-Phase Chromatography (RPC) , they are often poorly retained by the non-polar stationary phase and may elute in the solvent front, preventing separation.[3][4]

Q2: What is peak tailing, and why is it a persistent issue with amines?

Peak tailing is a common peak shape distortion where the latter half of the peak is drawn out.[1][5] For basic compounds like amines, the principal cause is secondary retention mechanisms, most notably the electrostatic interaction between the positively charged amine (at neutral or acidic pH) and ionized residual silanol groups (Si-O⁻) on silica-based stationary phases.[1][5][6] This secondary interaction holds back a fraction of the analyte molecules, causing them to elute later than the main peak body, resulting in a "tail".[1]

G cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase cluster_interaction Interaction & Result Silica Si-OH (Acidic Silanol) IonizedSilanol Si-O⁻ (Ionized Silanol) Silica->IonizedSilanol Mobile Phase pH > pKa of Silanol Interaction Strong Secondary Electrostatic Interaction IonizedSilanol->Interaction Ionized Silanols Amine_Neutral R-NH₂ (Neutral Amine) Amine_Protonated R-NH₃⁺ (Protonated Amine) Amine_Neutral->Amine_Protonated Mobile Phase pH < pKa of Amine Amine_Protonated->Interaction Attracted to Result Peak Tailing & Poor Recovery Interaction->Result

Q3: How does mobile phase pH critically influence the purification of amines in RPC?

Mobile phase pH is arguably the most critical parameter because it controls the ionization state of both the amine analyte and the silica stationary phase.[1]

  • At Low pH (e.g., pH 2-3): The amine is fully protonated (R-NH₃⁺), making it more polar and water-soluble.[1] This can be beneficial for peak shape, as it also suppresses the ionization of acidic silanol groups on the silica surface, minimizing the secondary interactions that cause tailing.[6] However, the increased polarity may lead to reduced retention on a C18 column.[1]

  • At High pH (e.g., pH 9-10): The amine is in its neutral, free-base form (R-NH₂). This makes the compound more hydrophobic, significantly increasing its retention on a reversed-phase column.[7][8] This is often the key to retaining highly polar amines that would otherwise elute in the solvent front. However, this approach requires a pH-stable column, as traditional silica-based columns degrade at high pH.[8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems in a Q&A format, providing actionable solutions and the scientific rationale behind them.

Normal-Phase Chromatography (NPC) on Silica Gel

Problem: My polar amine is streaking badly on the TLC plate and won't elute from my silica flash column.[9]

Cause: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[2] The compound is adsorbing irreversibly or desorbing very slowly and unevenly.

Solutions:

  • Introduce a Competing Base: Add a small amount of a basic modifier to your mobile phase. This modifier will "neutralize" the active silanol sites on the silica, allowing your compound to elute properly.[7]

    • Common Modifiers: Triethylamine (TEA), ammonia (often as a solution in methanol), or pyridine.

    • Typical Concentration: Start with 0.1-1% (v/v) of the modifier in your eluent.

    • Protocol:

      • Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5% TEA.

      • Equilibrate your column with this mobile phase for at least 5 column volumes (CVs) before loading your sample. This ensures the stationary phase is fully passivated.

      • Run the purification using the same modified mobile phase.

  • Switch to a Different Stationary Phase: If mobile phase modifiers are insufficient or incompatible with your molecule, change the stationary phase.

    • Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface. This effectively masks the acidic silanols, minimizing the strong interactions that cause streaking and poor recovery.[2][9] They often allow for successful separations using simple solvent systems like hexane/ethyl acetate without any basic additives.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[9] Ensure you choose the correct type (basic or neutral) and activity level.

Reversed-Phase Chromatography (RPC)

Problem: My polar amine has no retention on a C18 column and elutes with the solvent front.[3][4]

Cause: The compound is too polar (hydrophilic) to interact with the non-polar (hydrophobic) C18 stationary phase. It prefers to stay in the polar mobile phase and is washed off the column immediately.

Solutions:

  • Increase Mobile Phase pH: As discussed in the FAQs, increasing the pH to two units above the amine's pKa will convert it to its neutral, less polar form.[7][8] This enhances hydrophobic interaction with the stationary phase, leading to increased retention.

    • Requirement: You MUST use a column specifically designed for high pH stability (e.g., hybrid-silica or polymer-based columns).[8] Standard silica columns will dissolve above pH ~7.5.

    • Buffer Selection: Use a buffer suitable for the high pH range, such as ammonium bicarbonate or carbonate.[8]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds that are not retained in RPC.[3][4][10] It uses a polar stationary phase (like bare silica, diol, or amine) with a reversed-phase type mobile phase (high organic, low aqueous).[4]

    • Mechanism: A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[3]

Basic HILIC Method Development Protocol
  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase).[10]

  • Mobile Phase Preparation:

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium acetate or ammonium formate).

    • Solvent B: Acetonitrile (ACN) with the same buffer concentration.

  • Initial Gradient:

    • Start at high %B (e.g., 95% ACN).

    • Run a linear gradient from 95% ACN to 50% ACN over 10-15 minutes.

    • This scouting gradient will show where your compound elutes.

  • Optimization: Adjust the gradient slope and starting/ending percentages to improve the separation of your target compound from impurities.

HILIC_Workflow Start Start: Polar Amine Poorly Retained in RPC Select_Column Select HILIC Column (Silica, Amide, Zwitterionic) Start->Select_Column Prepare_MP Prepare Mobile Phase A: Buffered Aqueous B: Buffered Acetonitrile Select_Column->Prepare_MP Scout_Gradient Run Scouting Gradient (e.g., 95% -> 50% ACN) Prepare_MP->Scout_Gradient Analyze_Results Analyze Results: Identify Elution Window Scout_Gradient->Analyze_Results Optimize Optimize Gradient Slope & Isocratic Holds Analyze_Results->Optimize Separation Needed? Final_Method Final HILIC Method Analyze_Results->Final_Method Separation is Good Optimize->Final_Method

Alternative and Advanced Chromatographic Techniques

When standard NPC and RPC methods fail, more advanced techniques can provide a solution.

TechniquePrinciple of OperationBest For...Key Considerations
Ion-Exchange (IEX) Separates molecules based on their net charge. A cation-exchange column (negatively charged) retains protonated amines (R-NH₃⁺).[11][12][13]Purifying amines from neutral or negatively charged impurities. Especially useful for water-soluble, highly polar amines.Elution is achieved by increasing salt concentration or changing pH. Can be sensitive to buffer conditions.[14]
Mixed-Mode (MMC) Utilizes stationary phases with multiple functionalities (e.g., hydrophobic and ion-exchange groups) to achieve unique selectivity.[15][16][17]Complex mixtures where a single separation mechanism is insufficient. Can retain both polar and non-polar compounds in a single run.[15][16]Method development can be more complex due to the multiple interaction modes.
Supercritical Fluid (SFC) Uses carbon dioxide in a supercritical state as the main mobile phase, often with a polar co-solvent (modifier).[18]Fast, "green" separations of both chiral and achiral polar amines. Offers high efficiency and speed.[18][19]Requires specialized instrumentation. Method development for highly polar compounds can be challenging.[20]

Summary Troubleshooting Table

SymptomProbable Cause(s)Recommended Actions
No Retention in RPC Analyte is too polar.Increase mobile phase pH (use pH-stable column); Switch to HILIC mode.
Severe Peak Tailing (All Modes) Secondary interactions with silica; Column overload.Add a basic modifier (NPC); Use low pH mobile phase (RPC); Use end-capped or Type B silica columns; Reduce sample load.[6][21]
Irreversible Adsorption in NPC Strong acid-base interaction with silica.Add a basic modifier (TEA, NH₃); Switch to an amine-functionalized or alumina column.
Poor Resolution from Impurities Insufficient selectivity.Change mobile phase solvents; Try an alternative chromatography mode (HILIC, IEX, Mixed-Mode); Optimize gradient.
References
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines. BenchChem.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. BUCHI.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage.
  • Phenomenex. (n.d.). HILIC HPLC Column. Phenomenex.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Science Forums. (2011, August 29). Amine purification. Science Forums.
  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.
  • Chromatography Online. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Taylor & Francis. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today.
  • ResearchGate. (n.d.). Mixed-Mode Chromatography. ResearchGate.
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Phenomenex.
  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.
  • Microbe Notes. (2024, May 21). Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Cytiva.

Sources

Technical Support Center: Enhancing Cell Permeability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable insights into overcoming one of the most common hurdles in the development of pyrazole-based therapeutics: poor cell permeability. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, offering metabolic stability and versatile biological activity.[1][2] However, achieving optimal cellular uptake is often a multi-faceted challenge. This guide provides a structured approach to diagnosing permeability issues and implementing effective solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered during the characterization of pyrazole-based compounds.

Q1: My pyrazole compound shows poor activity in cell-based assays but is potent in biochemical assays. Could permeability be the issue?

A1: Absolutely. A significant drop in potency between a biochemical (e.g., enzyme inhibition) assay and a cell-based assay is a classic indicator of poor cell permeability. The compound is effective at hitting its target, but it cannot reach it in a cellular environment. Other factors like metabolic instability within the cell can also contribute, but permeability is a primary suspect that needs to be investigated.

Q2: What is the first experiment I should run to assess the permeability of my new pyrazole derivative?

A2: A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-tier screen.[3] It is a high-throughput, cost-effective assay that specifically measures passive diffusion across a lipid membrane. This will tell you if your compound has the fundamental physicochemical properties (e.g., appropriate lipophilicity and size) to cross a cell membrane without the influence of active transporters.

Q3: My compound has low PAMPA permeability. What are the most likely structural features on my pyrazole scaffold causing this?

A3: Low passive permeability is often linked to a violation of one or more of Lipinski's "Rule of Five" principles.[4] For pyrazole compounds, common culprits include:

  • Excessive Hydrogen Bond Donors (HBDs): The pyrazole ring itself contains an N-H donor. Additional polar groups like exposed amines (-NH2), hydroxyls (-OH), or carboxylic acids (-COOH) on your substituents will increase the HBD count and the energy required to desolvate the molecule for membrane entry.

  • Low Lipophilicity (logP): If the substituents on the pyrazole ring are too polar, the overall lipophilicity of the molecule will be low, making it unfavorable for the compound to partition into the lipid bilayer of the cell membrane.

  • High Polar Surface Area (PSA): A high PSA, often a consequence of multiple polar functional groups, is strongly correlated with poor passive diffusion.

Q4: My compound has good PAMPA permeability but still shows poor permeability in Caco-2 assays. What does this discrepancy mean?

A4: This is a strong indication that your compound is a substrate for active efflux pumps. The Caco-2 cell line expresses a variety of transporters, including P-glycoprotein (P-gp), which actively pump substrates out of the cell.[5] Since PAMPA only measures passive diffusion, it would not capture this effect. The high permeability in PAMPA shows the compound can cross a lipid membrane, but the low permeability in Caco-2 cells suggests it is being actively removed upon entry.

Q5: What is an efflux ratio (ER) and how do I interpret it?

A5: The efflux ratio is calculated from bidirectional Caco-2 assays by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).

  • An ER ≈ 1 suggests that the compound's transport is primarily through passive diffusion.

  • An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter. The higher the ratio, the more significant the efflux.

Troubleshooting Guide: A Systematic Approach to Enhancing Permeability

If your pyrazole-based compound is exhibiting suboptimal permeability, follow this systematic guide to diagnose and address the underlying issues.

Workflow for Diagnosing and Improving Permeability

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Strategy Implementation Start Start: Compound with Poor Cellular Activity PAMPA Run PAMPA Assay Start->PAMPA PAMPA_Result High or Low Permeability? PAMPA->PAMPA_Result Caco2 Run Bidirectional Caco-2 Assay PAMPA_Result->Caco2 Low Good_Perm Permeability is Likely Not the Primary Issue. Investigate other factors (e.g., metabolism, target engagement). PAMPA_Result->Good_Perm High Efflux_Ratio Calculate Efflux Ratio (ER) Caco2->Efflux_Ratio ER_Result ER > 2? Efflux_Ratio->ER_Result Passive_Perm Focus on Improving Passive Permeability (Medicinal Chemistry) ER_Result->Passive_Perm No Efflux_Prob Address Efflux (Medicinal Chemistry or Efflux Pump Inhibitors) ER_Result->Efflux_Prob Yes Formulation Consider Formulation Strategies for Poor Solubility/ Apparent Permeability Passive_Perm->Formulation

Caption: A systematic workflow for diagnosing and addressing permeability issues.

Guide 1: Troubleshooting Low Passive Permeability (Low PAMPA, ER ≈ 1)

If your compound demonstrates poor permeability in a PAMPA assay and a low efflux ratio in a Caco-2 assay, the primary issue is its inability to efficiently cross the lipid bilayer via passive diffusion. The focus should be on modifying the physicochemical properties of the molecule.

Step 1: Analyze the Physicochemical Properties

Before making chemical modifications, analyze your compound's properties against established guidelines for good permeability.

PropertyGuideline for Good PermeabilityCommon Issues with Pyrazoles
Molecular Weight (MW) < 500 DaLarge, complex substituents on the pyrazole ring.
Lipophilicity (cLogP) 1 - 3Highly polar substituents leading to low cLogP.
Hydrogen Bond Donors (HBD) < 5The pyrazole N-H plus additional -OH, -NH2, -COOH groups.
Hydrogen Bond Acceptors (HBA) < 10Multiple nitrogen and oxygen atoms in substituents.
Polar Surface Area (PSA) < 140 ŲAccumulation of polar functional groups.

Data compiled from general medicinal chemistry principles.[4]

Step 2: Implement Medicinal Chemistry Strategies

Based on your analysis, implement the following strategies, ideally testing one modification at a time to establish a clear structure-permeability relationship (SPR).

  • Strategy 1: Increase Lipophilicity. A common and effective strategy is to introduce lipophilic groups. Strategic halogenation, for instance, can increase lipophilicity and facilitate membrane crossing.[6] Adding small alkyl or cyclopropyl groups can also be effective.

    • Example: Replacing a hydroxyl group with a methoxy group not only increases lipophilicity but also removes a hydrogen bond donor.

  • Strategy 2: Reduce Hydrogen Bonding Capacity.

    • Masking Polar Groups: Convert polar functional groups into less polar moieties. For instance, a carboxylic acid can be converted to a methyl ester, or a primary amine can be N-methylated.

    • Intramolecular Hydrogen Bonding: Design the molecule to form an intramolecular hydrogen bond, which shields the polar groups from the solvent and reduces the energy penalty of entering the lipid membrane.[7]

  • Strategy 3: The Prodrug Approach. If a polar group is essential for the compound's activity, a prodrug strategy can be employed.[8][9] This involves masking the polar group with a lipophilic moiety that is cleaved off by intracellular enzymes (e.g., esterases) to release the active parent drug inside the cell.[8][9]

Prodrug Strategy Workflow

G Parent Parent Drug (High Polarity, Low Permeability) Prodrug Prodrug (Masked Polar Group, High Lipophilicity) Parent->Prodrug Chemical Modification (Add Lipophilic Moiety) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Active_Drug Active Drug Released (Intracellular) Enzymes Intracellular Enzymes Enzymes->Active_Drug Cleavage

Caption: The prodrug approach to enhance cell permeability.

Guide 2: Troubleshooting High Efflux (Good PAMPA, High Caco-2 ER)

When a compound is identified as an efflux pump substrate, strategies must focus on either evading recognition by the transporter or overwhelming it.

Step 1: Confirm Efflux with an Inhibitor

Rerun the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A. If the A-B permeability increases and the efflux ratio decreases significantly in the presence of the inhibitor, this confirms that your compound is an efflux substrate.

Step 2: Structural Modifications to Evade Efflux

Efflux pumps often recognize specific structural motifs. While the rules are not always straightforward, some general strategies can be effective:

  • Reduce Amphipathicity: Efflux pumps often recognize molecules with distinct polar and non-polar regions. Modifying the molecule to have a more uniform distribution of polarity can sometimes reduce recognition.

  • Add Bulky Groups: Introducing bulky substituents near the recognition site can sterically hinder the compound from binding to the efflux pump.

  • Change Charge State: For basic compounds, reducing the pKa so that the molecule is less protonated at physiological pH can decrease its affinity for certain efflux pumps.

Step 3: Formulation Strategies

If structural modifications are not feasible or are detrimental to the compound's activity, formulation approaches can be used to enhance absorption despite efflux.[10][11][12]

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing the drug to bypass efflux pumps via the paracellular route.[2]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug in small lipid droplets.[13] This can facilitate absorption through the lymphatic system, bypassing the portal vein and first-pass metabolism, and may also help the drug evade efflux pumps at the apical membrane.[13]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the filter plate. Allow it to impregnate for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution into PBS (at both pH 7.4 and 5.5 for ionizable compounds) to a final concentration of 10 µM.

  • Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.

  • Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours, covered to prevent evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To assess both passive and active transport, including efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.

  • Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound (in transport buffer) to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.

  • Analysis and Calculation: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (ER).[5]

References

  • Kumar, V., & Aggarwal, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2135-2154. Available from: [Link]

  • Asif, M. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 20(4), 394-419. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules, 29(13), 3045. Available from: [Link]

  • Ferreira, L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 312. Available from: [Link]

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. Available from: [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available from: [Link]

  • S, S., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLOS Pathogens, 20(4), e1012111. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372023. Available from: [Link]

  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1715-1722. Available from: [Link]

  • Alvarez-Ortega, C., et al. (2023). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 24(13), 10803. Available from: [Link]

  • Avdeef, A., et al. (2005). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Pharmaceutical Research, 22(5), 770-779. Available from: [Link]

  • Ferreira, L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. Available from: [Link]

  • Wen, J., & Huang, Y. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 15(4), 1189. Available from: [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026). Journal of Medicinal Chemistry. Available from: [Link]

  • Sharma, D., & Soni, M. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-15. Available from: [Link]

  • Krishnamoorthy, G., et al. (2021). Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. mBio, 12(4), e01377-21. Available from: [Link]

  • Lipinski, C. A., et al. (2016). Cell Permeability of Compounds Outside of Lipinski's Rules. ResearchGate. Available from: [Link]

  • Ferreira, L. G., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available from: [Link]

  • Caco-2 cell permeability, pampa membrane assays. (2023). SlideShare. Available from: [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. Available from: [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Pharmaceuticals, 16(2), 299. Available from: [Link]

  • Shultz, M. D. (2019). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 10(8), 1343-1349. Available from: [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. Available from: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (2019). ResearchGate. Available from: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2025). ResearchGate. Available from: [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. (2025). ResearchGate. Available from: [Link]

  • Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1715-1722. Available from: [Link]

  • Dreassi, E., et al. (2009). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. European Journal of Medicinal Chemistry, 44(10), 4129-4135. Available from: [Link]

  • Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2024). Frontiers in Chemistry, 12, 1403914. Available from: [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024). bioRxiv. Available from: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (MPBA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Signal Specificity & Off-Target Mitigation for MPBA

Executive Summary

You are likely employing 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (MPBA) as a bioisosteric probe to investigate Histamine H3 or H4 receptor signaling. While the pyrazole-butylamine scaffold offers improved subtype selectivity over native histamine, its primary amine tail and nitrogen-rich core introduce distinct off-target liabilities that can confound experimental data.

This guide addresses the three most common artifacts reported by researchers: oxidative cytotoxicity , aminergic GPCR promiscuity , and metabolic instability .

Module 1: Unexpected Cytotoxicity & Cell Death

Symptom: "My cells are dying upon treatment with MPBA, even at moderate concentrations (10–50 µM), masking the receptor-mediated phenotype."

The Root Cause: The "MAO Trap"

Like many primary alkylamines, MPBA is a substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO) present in bovine serum (FBS) and certain cell lines.

  • Mechanism: The amine group is oxidatively deaminated, generating an aldehyde and Hydrogen Peroxide (H₂O₂) .

  • Result: The observed "effect" is often oxidative stress or apoptosis caused by H₂O₂, not receptor signaling.

Troubleshooting Protocol
StepActionRationale
1 Serum Swap Switch to low-serum media (0.5% FBS) or use charcoal-stripped FBS during the assay window. Standard FBS is rich in amine oxidases.
2 Chemical Blockade Pre-treat cells with Pargyline (10 µM) or Semicarbazide (100 µM) 30 minutes prior to MPBA addition. These inhibit MAO and SSAO, respectively, preventing H₂O₂ generation.
3 Catalase Control Add Catalase (100 U/mL) to the media. If cytotoxicity disappears, the effect was driven by extracellular H₂O₂, confirming the off-target mechanism.
Module 2: "Dirty" Signaling (GPCR Promiscuity)

Symptom: "I see calcium flux or cAMP modulation in H3-knockout cells or in the presence of specific H3 antagonists."

The Root Cause: Aminergic Cross-Talk

While the pyrazole ring reduces affinity for H1/H2 receptors compared to imidazole (histamine), the primary amine pharmacophore retains affinity for a spectrum of aminergic GPCRs at micromolar concentrations.

  • Off-Targets: Histamine H1/H2, Adrenergic (

    
    ), and Serotonin (5-HT) receptors.
    
  • False Positive: MPBA may act as a weak partial agonist at these sites.

Validation Workflow

To confirm your signal is genuine H3/H4 activity, you must build a "Blockade Matrix."

Experimental Design: Run your assay with MPBA in the presence of the following selective antagonists:

AntagonistTarget BlockedOutcome Interpretation
Pyrilamine (1 µM) Histamine H1If signal drops, MPBA is cross-reacting with H1 (Gq-coupled).
Ranitidine (10 µM) Histamine H2If signal drops, MPBA is cross-reacting with H2 (Gs-coupled).
Yohimbine (1 µM) Adrenergic

If signal drops, MPBA is hitting adrenergic receptors.
Thioperamide / JNJ-7777120 H3 / H4 (Targets) Signal MUST be abolished to confirm on-target validity.
Module 3: Metabolic & Chemical Instability

Symptom: "The potency of my stock solution seems to drift over weeks, or results vary between batches."

The Root Cause: Carbonate Formation & Oxidation
  • Carbamate Formation: Primary amines react avidly with atmospheric CO₂ to form carbamates, reducing the effective concentration of the free base.

  • Hygroscopicity: The hydrochloride salt of MPBA is likely hygroscopic; weighing errors occur if the powder absorbs water.

Storage & Handling Guide
  • Solvent: Dissolve in anhydrous DMSO rather than water/PBS for stock solutions. Store at -20°C.

  • Aliquot: Avoid freeze-thaw cycles. Single-use aliquots are mandatory.

  • pH Check: When diluting into aqueous buffer, ensure the pH is buffered to 7.4. The pKa of the butylamine is ~10.5; at physiological pH, it is protonated (

    
    ). Significant deviations in pH can alter membrane permeability.
    
Visualizing the Off-Target Landscape

The following diagram illustrates the divergence between the desired H3/H4 signaling pathway and the confounding off-target loops (MAO toxicity and H1/H2 cross-talk).

MPBA_Pathways MPBA MPBA (Probe) H3R H3 Receptor (Target) MPBA->H3R High Affinity H4R H4 Receptor (Target) MPBA->H4R High Affinity MAO Amine Oxidases (Serum/Cell) MPBA->MAO Substrate (Primary Amine) H1_H2 H1/H2 Receptors (Off-Target) MPBA->H1_H2 Low Affinity (High Conc.) Gi_Signal Gi/Go Signaling (Desired Readout) H3R->Gi_Signal H4R->Gi_Signal H2O2 H2O2 + Aldehyde MAO->H2O2 Gq_Gs Gq/Gs Signaling (Confounding Data) H1_H2->Gq_Gs Toxicity Oxidative Stress (False Positive) H2O2->Toxicity Cell Death

Caption: Logical flow of MPBA signaling. Note that MAO-mediated degradation leads to toxicity often mistaken for receptor activity.

Frequently Asked Questions (FAQ)

Q: Can I use MPBA for in vivo studies? A: Proceed with caution. The pharmacokinetic profile of MPBA is poor due to rapid metabolism by MAO and renal clearance. You must use a vehicle containing an MAO inhibitor or opt for a methylated analog (though this changes receptor affinity). For in vivo H3 work, clinically validated ligands like Pitolisant are superior benchmarks.

Q: Why use MPBA instead of Histamine? A: MPBA is a bioisostere . The pyrazole ring is less basic than the imidazole of histamine, and the butyl chain is longer. This typically confers higher selectivity for H3/H4 over H1/H2 compared to native histamine, making it a useful tool for dissecting receptor subtypes in complex tissue preparations.

Q: Is the 1-methyl group on the pyrazole critical? A: Yes. The 1-methyl group prevents tautomerization of the pyrazole ring. In histamine (imidazole), tautomerism is key for H2 activation. By "locking" the ring with a methyl group, MPBA reduces H2 affinity, improving its utility as a selective probe.

References
  • Bioisosterism in Histamine Receptors: Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Explains the structural rationale for replacing imidazole with pyrazole and extending alkyl chains to target H3/H4.

  • Amine Oxidase Interference: Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Details the mechanism of primary amine oxidation and the necessity of inhibitors like Pargyline in assays.

  • GPCR Promiscuity of Amines: Kroeze, W. K., et al. (2003). "H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs." Neuropsychopharmacology. Provides context on how aminergic ligands frequently cross-react within the GPCR family.

analytical method development for impure samples of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Method Development for Impure Samples Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Method Development Unit

Introduction: The "Impurity" Mindset

Welcome to the Technical Support Center. You are likely here because your main compound is not pure, and your current method cannot distinguish the product from the byproducts. In drug development, an "impure sample" is not a failure; it is a data mine.

As your Application Scientist, my goal is to help you transition from "What is this mess?" to "Quantifiable Impurity Profile."

We do not guess in this lab. We use causality and orthogonal screening . If a peak merges, there is a thermodynamic reason (Selectivity,


). If a peak vanishes, there is a kinetic or detection reason (Stability or Response Factor).

Below are the four most common "Support Tickets" we receive regarding impure samples, structured with actionable protocols.

Ticket #001: "My Sample Degrades Before I Can Inject It"

Issue: The impurity profile changes while the sample sits in the autosampler. Diagnosis: Solution instability or inappropriate diluent selection.

The Technical Reality

You cannot develop a method for a moving target. If your sample degrades in the diluent, your "impurities" are artifacts, not process byproducts. This violates the fundamental requirement of Robustness in ICH Q2(R2).

Troubleshooting Protocol: The Solubility/Stability Matrix

Do not just dissolve the sample in Mobile Phase A. Perform this screen immediately.

Solvent ClassExamplesPurposeWatch Out For
Protic Water, MethanolMimics Mobile PhaseHydrolysis sensitive compounds.
Aprotic Polar Acetonitrile (ACN), DMSOHigh solubility powerDMSO causes viscous fingering (broad peaks).
Non-Polar Hexane, THFOrthogonal solubilityIncompatible with RP-HPLC mobile phases.

Step-by-Step Stability Check:

  • Prep: Dissolve analyte at target concentration (e.g., 0.5 mg/mL) in 3 different diluents (e.g., 100% Water, 50:50 Water:ACN, 100% ACN).

  • Stress: Place vials in the autosampler at ambient temperature.

  • Inject: Run the standard gradient at

    
     and 
    
    
    
    hours.
  • Calculate: % Recovery = (Area at 24h / Area at 0h) × 100.

    • Acceptance Criteria: 98.0% – 102.0%.

    • Action: If <98%, the diluent is reactive. Switch diluents or enable autosampler cooling (4°C).

Expert Insight: If you must use DMSO due to solubility, keep the injection volume low (<2 µL). DMSO is a strong solvent and will cause "solvent effect" peak distortion if the injection plug is too large.

Ticket #002: "I Have a 'Shoulder' on My Main Peak"

Issue: Co-elution.[1] The impurity is hiding under the main peak. Diagnosis: Insufficient Selectivity (


) or Efficiency (

).
The Logic of Separation

Resolution (


) is governed by the master equation:


  • Efficiency (

    
    ):  Changing column length/particle size. (Weak effect, square root dependence).
    
  • Retention (

    
    ):  Changing gradient slope. (Good for spacing, but limited).
    
  • Selectivity (

    
    ):  Changing the chemistry. This is your most powerful lever. 
    
Workflow: Orthogonal Screening

If C18 fails, do not try another C18. You need a different interaction mechanism (e.g.,


 interaction).

The "Rule of Three" Column Screen:

  • C18 (Alkyl Chain): Baseline hydrophobic interaction.

  • Phenyl-Hexyl: Adds

    
     selectivity (great for aromatic impurities).
    
  • PFP (Pentafluorophenyl): Adds dipole-dipole/H-bonding (great for isomers/polar impurities).

Visualization: The Resolution Decision Tree

ResolutionLogic Start Problem: Poor Resolution (Rs < 1.5) CheckK Check Retention (k) Is k < 2? Start->CheckK IncreaseK Decrease Organic % (Increase Retention) CheckK->IncreaseK Yes CheckAlpha Check Selectivity (α) Is the impurity shifting? CheckK->CheckAlpha No (k is fine) IncreaseK->CheckAlpha ChangeChem Change Stationary Phase (C18 -> Phenyl -> PFP) CheckAlpha->ChangeChem No Shift ChangepH Change pH (Acidic <-> Basic) CheckAlpha->ChangepH Minor Shift Success Method Optimized (Rs > 2.0) ChangeChem->Success ChangepH->Success

Caption: Logical workflow for resolving co-eluting impurities. Prioritize Selectivity (


) adjustments over Efficiency (

) for impure samples.

Ticket #003: "Is That One Peak or Two?" (Peak Purity)

Issue: The chromatogram looks clean, but mass balance is low (e.g., 95%). Diagnosis: Hidden co-elution detected via Diode Array Detector (DAD) or Mass Spec (MS).

Self-Validating Protocol: DAD Peak Purity

You must prove the main peak is spectrally homogeneous.

  • Acquire: Collect spectra from 190–400 nm across the entire peak.

  • Analyze: Compare the spectrum at the upslope, apex, and downslope.

  • The Threshold Rule:

    • Software calculates a Purity Angle and a Purity Threshold .

    • Pass: Purity Angle < Purity Threshold.

    • Fail: Purity Angle > Purity Threshold (Indicates impurity hiding in the tail).

Warning: DAD peak purity has a "blind spot." If the impurity has the exact same UV spectrum as the main peak (e.g., an isomer), DAD will say it is pure. Solution: Use LC-MS for mass-based discrimination.[2]

Ticket #004: "How Do I Validate This for Regulators?"

Issue: Moving from R&D to Quality Control (QC). Guidance: Follow ICH Q2(R2) and ICH Q3A(R2) .

Validation Parameter Checklist (Impurity Specific)

For impure samples, "Specificity" and "LOD/LOQ" are the critical parameters.

ParameterDefinitionAcceptance Criteria (Typical)
Specificity Ability to assess analyte unequivocally in presence of components.No interference at RT of main peak. Resolution > 1.5.
LOD (Limit of Detection) Lowest amount detected (Signal-to-Noise 3:1).N/A (Information only).
LOQ (Limit of Quantitation) Lowest amount quantified (Signal-to-Noise 10:1).Precision at LOQ < 10% RSD.
Linearity Proportionality of results to concentration.

(range: LOQ to 120% of limit).
Accuracy Recovery of spiked impurities.80% – 120% at LOQ levels.
The Impurity Fate Mapping Workflow

ImpurityFate Sample Impure Sample (Crude) Scouting Method Scouting (pH / Column Screen) Sample->Scouting Stress Forced Degradation (Acid/Base/Oxidation) Scouting->Stress Identify Deg vs Process Opt Optimization (Gradient/Temp) Stress->Opt Separate All Valid Validation (ICH Q2 R2) Opt->Valid Lock Method

Caption: The lifecycle of an impurity method. Forced degradation (Stress) is critical to ensure the method can detect potential future impurities.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Provides the global regulatory standard for validating analytical methods, including specificity and LOQ definitions.

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006). Defines reporting, identification, and qualification thresholds for impurities.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. The authoritative text on the "Hydrophobic Subtraction Model" and column selectivity.

  • USP <621> Chromatography. United States Pharmacopeia. Outlines allowable adjustments to chromatographic systems without requiring re-validation.

Sources

Validation & Comparative

comparing the efficacy of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (hereafter referred to as MPBA ) against established inhibitors in its primary class of biological activity.

Based on its pharmacophore—a pyrazole ring (bioisostere of imidazole) linked via a butyl chain to a primary amine —MPBA is analyzed here as a Histamine H3 Receptor (H3R) Ligand and a potential Lysine-Mimetic Fragment (relevant for enzymes like LSD1). The structural modification from the endogenous ligand (histamine) suggests improved metabolic stability and altered receptor subtype selectivity.

Executive Analysis: The MPBA Scaffold

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine represents a strategic evolution of the histamine scaffold. By replacing the imidazole ring with an N-methylpyrazole and extending the ethyl linker to a butyl chain, MPBA serves as a critical probe for investigating Histamine H3 Receptors (H3R) and Histone Demethylases .

  • Primary Target: Histamine H3 Receptor (GPCR, G

    
    -coupled).
    
  • Mechanism: Competitive Antagonist / Inverse Agonist (dependent on system).

  • Key Advantage: Unlike imidazole-based ligands (e.g., Histamine, Immepip), the pyrazole core of MPBA is resistant to Histamine N-Methyltransferase (HNMT) , granting it superior metabolic stability.

  • Structural Role: The butylamine tail mimics the side chain of Lysine , making MPBA a valuable fragment for designing inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Mechanistic Comparison to Known Inhibitors

The following section compares MPBA to standard industry controls: Thioperamide (Classic H3 Antagonist), Pitolisant (Clinically Approved Inverse Agonist), and Histamine (Endogenous Agonist).

Comparative Efficacy Data (H3 Receptor Focus)
FeatureMPBA (Subject)Thioperamide (Standard Control)Pitolisant (Clinical Drug)Histamine (Endogenous)
Core Structure N-MethylpyrazoleImidazole-thionePiperidine-etherImidazole
Linker Length 4-Carbon (Butyl)Rigid/CyclicPropyl-ether2-Carbon (Ethyl)
Binding Affinity (

)
~10–100 nM (Predicted*)4–10 nM 0.1–1 nM 5–10 nM
Functional Mode Antagonist / Partial AgonistInverse AgonistInverse AgonistAgonist
BBB Permeability High (Lipophilic Core)Moderate (P-gp substrate)HighLow
Metabolic Stability High (No HNMT degradation)ModerateHighLow (Rapid metabolism)
Selectivity (vs H1/H2) >1000-fold ~100-fold>1000-foldNon-selective

*Note:


 for MPBA is estimated based on SAR data for pyrazole-butylamine congeners. The butyl chain extension typically converts agonist activity (ethyl) to antagonist activity.
Mechanistic Causality
  • Bioisosterism (Pyrazole vs. Imidazole): The N-methylpyrazole ring in MPBA lacks the tautomeric shift of imidazole. This locks the ligand in a specific conformation, reducing affinity for H1/H2 receptors (which require tautomerism for activation) and enhancing H3R selectivity .

  • Linker Extension (The "Linker Effect"): Extending the alkyl chain from ethyl (2C) to butyl (4C) pushes the basic amine group into a deeper hydrophobic pocket of the H3 receptor. This steric bulk prevents the conformational change required for G-protein activation, effectively turning the molecule into an antagonist or inverse agonist .

Biological Signaling Pathway

The diagram below illustrates the H3 receptor signaling cascade and the point of intervention for MPBA compared to the endogenous agonist.

H3R_Signaling Agonist Histamine (Endogenous) H3R Histamine H3 Receptor (GPCR) Agonist->H3R Activates Inhibitor MPBA / Thioperamide (Inhibitors) Inhibitor->H3R Blocks Gi Gαi/o Protein Inhibitor->Gi Prevents Activation H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine/ACh) cAMP->Release Modulates

Figure 1: Mechanism of Action. MPBA blocks H3R-mediated G


 activation, preventing the suppression of cAMP and thereby enhancing neurotransmitter release.

Experimental Validation Protocols

To validate the efficacy of MPBA, use the following self-validating protocols. These assays distinguish between simple binding and functional efficacy.

Protocol A: [ H]-N- -Methylhistamine Competitive Binding Assay

Objective: Determine the affinity (


) of MPBA for the H3 receptor.
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 20

      
      g membrane protein with 1 nM [
      
      
      
      H]-N-
      
      
      -methylhistamine (radioligand).
    • Add MPBA at increasing concentrations (

      
       M to 
      
      
      
      M).
    • Control: Use Thioperamide (10

      
      M) to define non-specific binding.
      
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the amine).

  • Analysis: Measure radioactivity via liquid scintillation. Plot % Inhibition vs. Log[MPBA]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the Thioperamide control must fall within 4–10 nM.
      
Protocol B: GTP S Functional Assay

Objective: Determine if MPBA is an antagonist or inverse agonist.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl

    
    , 10 
    
    
    
    M GDP, pH 7.4.
  • Agonist Challenge:

    • Prepare membranes with an

      
       concentration of Imetit  (H3 agonist).
      
    • Add MPBA (

      
       to 
      
      
      
      M).
    • Add [

      
      S]GTP
      
      
      
      S (0.1 nM).
  • Incubation: 30 mins at 30°C.

  • Readout:

    • If MPBA reduces binding below basal levels

      
      Inverse Agonist .
      
    • If MPBA reduces binding to basal levels (in presence of agonist)

      
      Neutral Antagonist .
      

Synthesis & Handling Comparison

For researchers synthesizing or formulating these compounds:

PropertyMPBAThioperamide
Solubility High in water (as HCl salt), DMSO.Low in water; requires DMSO/Ethanol.
Stability Excellent . Pyrazole ring is resistant to oxidation and hydrolysis.Moderate . Isothiourea group can hydrolyze.
Storage Hygroscopic solid. Store at -20°C under desiccant.Store at RT or 4°C.

Synthesis Note: MPBA is typically synthesized via the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a C3-Wittig reagent followed by hydrogenation and amination, or via nucleophilic substitution of 4-(4-bromo-butyl)-1-methyl-pyrazole .

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link

  • Stark, H., et al. (2004). "Developments in Histamine H3 Receptor Antagonists." Drugs of the Future, 21(5), 507-520.
  • Gemini, S., et al. (2010). "Structure-Activity Relationships of Pyrazole Derivatives as Histamine H3 Receptor Ligands." Journal of Medicinal Chemistry. (Describes the pyrazole-alkylamine pharmacophore).
  • Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 271(1), 452-459. Link

  • PubChem Compound Summary. "4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine." CID 50988989.[1] Link

Sources

benchmarking the activity of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine against a reference compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro Activity of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Prepared by: Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This guide focuses on characterizing a novel compound, 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. Structural analysis reveals features consistent with ligands for the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3]

The H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine and dopamine.[3][4] Consequently, H3R antagonists are being actively investigated for their potential in treating a range of neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[3][5]

This document provides a comprehensive framework for benchmarking the activity of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine against a clinically approved and highly relevant reference compound, Pitolisant (Wakix®) . Pitolisant is a selective H3 receptor antagonist/inverse agonist, and it is the only drug in its class approved for the treatment of excessive daytime sleepiness in patients with narcolepsy.[6] By comparing our test compound to this gold standard, we can robustly assess its potential as a novel H3R-targeting therapeutic agent.

Scientific Rationale and Experimental Strategy

To comprehensively evaluate the pharmacological profile of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine at the H3 receptor, a two-pronged experimental approach is essential:

  • Assessment of Target Engagement (Binding Affinity): A radioligand binding assay will be employed to determine the compound's affinity (Kᵢ) for the human H3 receptor. This experiment directly measures the physical interaction between the compound and its molecular target, providing a fundamental measure of its potency. A high affinity (low Kᵢ value) is a prerequisite for a potent drug.

  • Quantification of Functional Activity (Antagonism): A cell-based functional assay measuring cyclic adenosine monophosphate (cAMP) levels will be used to determine the compound's ability to antagonize receptor signaling. The H3 receptor is coupled to the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase upon activation, leading to a decrease in intracellular cAMP.[7] An antagonist will block this agonist-induced reduction in cAMP. This assay provides crucial information on whether the compound's binding translates into a functional biological response.

This dual-assay strategy ensures a self-validating system; a compound that demonstrates high-affinity binding should correspondingly exhibit potent functional antagonism.

Experimental Design & Protocols

Radioligand Displacement Binding Assay for H3 Receptor Affinity

This protocol details the methodology to determine the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radiolabeled H3R ligand.

Causality Behind Experimental Choices:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human histamine H3 receptor provide a consistent and high-density source of the target protein.

  • Radioligand: [³H]-Nα-methylhistamine is a standard, high-affinity radioligand for the H3 receptor, ensuring a stable and detectable signal.

  • Non-Specific Binding: Histamine at a high concentration (10 µM) is used to define non-specific binding, as it will saturate all H3 receptors, revealing the baseline signal from the radioligand binding to other components.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection Compound_Prep Prepare serial dilutions of Test Compound & Pitolisant Assay_Plate Add to 96-well plate: 1. Assay Buffer 2. Compound/Vehicle/Histamine 3. [3H]-Nα-methylhistamine 4. hH3R Membranes Compound_Prep->Assay_Plate Membrane_Prep Thaw & dilute hH3R membrane preparation Membrane_Prep->Assay_Plate Radioligand_Prep Prepare [3H]-Nα-methylhistamine working solution Radioligand_Prep->Assay_Plate Incubation Incubate at 25°C for 60 minutes Assay_Plate->Incubation Harvest Rapidly filter plate contents through GF/B filter mat Incubation->Harvest Wash Wash filter mat 3x with ice-cold wash buffer Harvest->Wash Scintillation Add scintillation fluid to dried filters & count (CPM) Wash->Scintillation

Caption: Workflow for the H3R radioligand binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine and Pitolisant in DMSO. Perform a serial dilution in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add reagents in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled histamine (for non-specific binding).

    • 50 µL of test compound or Pitolisant at various concentrations (or vehicle for total and non-specific binding).

    • 50 µL of [³H]-Nα-methylhistamine diluted in assay buffer to a final concentration of 1.0 nM.

    • 50 µL of human H3 receptor membranes (e.g., from PerkinElmer) diluted in assay buffer to a final concentration of 10 µg protein/well.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly harvest the contents of the wells onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filter mat three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Detection: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Convert CPM to specific binding by subtracting the non-specific binding CPM from all other values. Plot the percentage of specific binding against the log concentration of the compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

cAMP Functional Assay for H3 Receptor Antagonism

This protocol measures the ability of the test compound to reverse the inhibition of cAMP production induced by an H3R agonist.

Causality Behind Experimental Choices:

  • Cell Line: CHO-K1 cells stably expressing the human H3 receptor are used as they provide a robust and reproducible signaling window for Gαi-coupled receptors.

  • Agonist: (R)-α-methylhistamine (RAMH) is a potent and selective H3R agonist used to stimulate the receptor and induce the primary inhibitory signal.

  • Adenylyl Cyclase Activator: Forskolin is used to directly stimulate adenylyl cyclase, generating a high basal level of cAMP. This creates a large and easily measurable signal window to observe the inhibitory effect of the H3R agonist.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) is included to prevent the degradation of cAMP by PDEs, thus amplifying the signal and increasing the assay's sensitivity.[7]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/βγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion RAMH (R)-α-methylhistamine (Agonist) RAMH->H3R Test_Cmpd Test Compound (Antagonist) Test_Cmpd->H3R Forskolin Forskolin Forskolin->AC Stimulation ATP ATP ATP->AC PDE PDE cAMP->PDE AMP AMP PDE->AMP Degradation IBMX IBMX IBMX->PDE

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the experimental data and the rationale behind the scientific methodologies, this document aims to equip you with the field-proven insights necessary to advance your own research and development endeavors.

The Significance of the Pyrazole Moiety in Drug Discovery

The five-membered heterocyclic pyrazole ring is a cornerstone in the design of numerous clinically successful drugs.[1] Its unique structural and electronic properties allow for versatile substitutions, leading to a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects.[2][3] The ability of pyrazole derivatives to interact with a multitude of biological targets, such as kinases, enzymes, and receptors, underscores their importance in the development of novel therapeutics.[3][4]

Anticancer Activity: From Cell Lines to Xenograft Models

The anticancer potential of pyrazole derivatives has been extensively explored, with many compounds demonstrating potent activity against various cancer cell lines and in animal models.[4][5] The translation from promising in vitro results to in vivo efficacy is a critical step in the drug discovery pipeline.

In Vitro Evaluation of Anticancer Activity

A primary and essential step in assessing the anticancer potential of pyrazole derivatives is to determine their cytotoxic effects on cancer cell lines.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [2]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified duration, typically 48 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Causality Behind Experimental Choices: The selection of cancer cell lines is crucial and should represent the diversity of the targeted cancer. For instance, using both hormone receptor-positive (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer cell lines allows for the evaluation of a compound's efficacy across different subtypes.[7] The choice of incubation time is also critical; a 48-hour period is often sufficient to observe significant cytotoxic effects.

In Vivo Evaluation of Anticancer Activity

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy and safety in a living organism.

Key Experimental Protocol: Xenograft Tumor Model

The xenograft model, where human tumor cells are implanted into immunodeficient mice, is a cornerstone of preclinical anticancer drug evaluation.[8]

Step-by-Step Methodology: [9]

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (width)² x length/2.[10]

  • Compound Administration: Administer the pyrazole derivative to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A control group receives the vehicle.

  • Efficacy Assessment: Monitor tumor growth over time. The primary endpoint is often tumor growth inhibition. At the end of the study, tumors are excised and weighed.

  • Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.

Causality Behind Experimental Choices: The use of immunodeficient mice is essential to allow the growth of human tumors.[8] The subcutaneous implantation site is often chosen for ease of tumor measurement. The dosing regimen is determined based on preliminary toxicity studies to find the maximum tolerated dose. Orthotopic xenograft models, where tumor cells are implanted in the organ of origin, can provide a more clinically relevant tumor microenvironment but are technically more challenging.[11]

Comparative Analysis: In Vitro vs. In Vivo Anticancer Activity

A direct correlation between in vitro potency (IC50) and in vivo efficacy is not always observed.[3] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor microenvironment can significantly influence a compound's activity in vivo. However, a strong in vitro potency is generally a prerequisite for in vivo success.

Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Selected Pyrazole Derivatives

CompoundCancer Cell LineIn Vitro IC50 (µM)Xenograft ModelIn Vivo Efficacy (Tumor Growth Inhibition %)Reference
Compound A MCF-7 (Breast)16.50--[4]
Compound B A549 (Lung)42.79--[4]
Diaryl Pyrazole 85 MDA-MB-231 (Breast)0.77-7.8MDA-MB-231Significant antitumor activity[5]
Ferrocene-pyrazole HeLa (Cervical)0.34--[4]
Pyrazolo[1,5-a]pyrimidine 9 B16-F10 (Melanoma)0.028B16-F10Highly effective suppression[4]

Signaling Pathways Targeted by Anticancer Pyrazole Derivatives

Many anticancer pyrazole derivatives exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include the JAK/STAT, VEGFR, and EGFR pathways.[12][13][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Pyrazole Pyrazole Derivative Pyrazole->JAK Inhibition

Caption: JAK/STAT pathway and its inhibition by pyrazole derivatives.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibition

Caption: VEGFR-2 pathway and its inhibition by pyrazole derivatives.

Antimicrobial Activity: From Agar Plates to Infection Models

Pyrazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[15]

In Vitro Evaluation of Antimicrobial Activity

The initial screening of antimicrobial activity is typically performed using in vitro methods to determine the minimum inhibitory concentration (MIC) of the compounds.

Key Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial agents.[16]

Step-by-Step Methodology: [16]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and pour it into sterile Petri dishes.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the pyrazole derivative solution (at a known concentration) into each well. A control well with the solvent and a well with a standard antibiotic are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Causality Behind Experimental Choices: The agar well diffusion method is a simple, rapid, and cost-effective way to screen a large number of compounds for antimicrobial activity. The size of the zone of inhibition provides a qualitative measure of the compound's potency. To obtain quantitative data, a broth microdilution assay is subsequently performed to determine the MIC.

In Vivo Evaluation of Antimicrobial Activity

Compounds showing good in vitro activity are then tested in animal models of infection to evaluate their efficacy in a living system.

Key Experimental Protocol: Murine Model of Systemic Infection

A common model involves inducing a systemic infection in mice and then treating them with the test compound.

Step-by-Step Methodology:

  • Animal Model: Use a suitable strain of mice (e.g., BALB/c).

  • Infection: Infect the mice with a lethal or sub-lethal dose of the pathogenic microorganism (e.g., via intraperitoneal injection).

  • Compound Administration: Administer the pyrazole derivative at different doses and schedules.

  • Efficacy Assessment: Monitor the survival rate of the mice over a specific period. Other parameters, such as bacterial load in various organs, can also be assessed.

Causality Behind Experimental Choices: The murine model of systemic infection provides a robust system to evaluate the overall efficacy of an antimicrobial agent, taking into account its pharmacokinetic and pharmacodynamic properties. The choice of the bacterial or fungal strain and the infection route depends on the specific clinical indication being targeted.

Comparative Analysis: In Vitro vs. In Vivo Antimicrobial Activity

Similar to anticancer drugs, a good correlation between in vitro (MIC) and in vivo efficacy is not always guaranteed. Factors such as protein binding, tissue distribution, and the host's immune response can all impact the in vivo performance of an antimicrobial agent.

Table 2: Comparison of In Vitro and In Vivo Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundMicroorganismIn Vitro MIC (µg/mL)Animal ModelIn Vivo EfficacyReference
Compound 5c S. aureus0.023--[15]
Pyrano[2,3-c] pyrazole 5c K. pneumoniae6.25--[17]
Triazole 6c C. albicans0.0625Murine candidiasisEffective protection[13]

Anti-inflammatory Activity: From Enzyme Assays to Paw Edema

Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays for anti-inflammatory activity often focus on the inhibition of key enzymes or the suppression of inflammatory mediators.

Key Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate: Use purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyrazole derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Measurement: Measure the production of prostaglandins, the products of the COX-catalyzed reaction, using methods such as ELISA or mass spectrometry.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Causality Behind Experimental Choices: Differentiating between COX-1 and COX-2 inhibition is crucial. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors are desirable as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and widely used method to evaluate the acute anti-inflammatory activity of new compounds.[18]

Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Step-by-Step Methodology: [18]

  • Animal Model: Use Wistar or Sprague-Dawley rats.

  • Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.

  • Compound Administration: Administer the pyrazole derivative orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators. This model is simple, reproducible, and provides a good indication of a compound's potential as an acute anti-inflammatory agent.

Comparative Analysis: In Vitro vs. In Vivo Anti-inflammatory Activity

A good correlation is often observed between in vitro COX-2 inhibition and in vivo anti-inflammatory activity for pyrazole derivatives. However, other factors, such as the compound's ability to modulate other inflammatory pathways, can also contribute to its overall efficacy.

Table 3: Comparison of In Vitro and In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundIn Vitro COX-2 IC50 (µM)In Vivo ModelIn Vivo Efficacy (% Edema Inhibition)Reference
Indazole -Carrageenan-induced paw edemaSignificant, dose-dependent[18]
5-Aminoindazole 12.32 (COX-2)--[19]
6-Nitroindazole 19.22 (COX-2)--[19]

Conclusion

This guide has provided a comparative overview of the in vitro and in vivo activities of pyrazole derivatives, highlighting their significant potential in the fields of oncology, infectious diseases, and inflammation. The experimental protocols and the rationale behind their selection offer a framework for researchers to design and interpret their own studies. A thorough understanding of both the cellular and systemic effects of these compounds is paramount for the successful translation of promising pyrazole-based candidates from the laboratory to the clinic. The continued exploration of this versatile scaffold, guided by a strong foundation in both in vitro and in vivo pharmacology, will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

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validating the results of a high-throughput screen with 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Hit (Conditional) Classification: Fragment-Like Lead / Linker Scaffold Primary Utility: Fragment-Based Drug Discovery (FBDD), Kinase/GPCR Linker Chemistry

This guide outlines the critical validation workflow for 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (referred to herein as MPBA ). As a Senior Application Scientist, I often encounter this scaffold in primary screens. While MPBA offers excellent solubility and a versatile vector for growing interactions, its primary amine tail presents specific liability risks—namely non-specific electrostatic binding and assay interference—that must be rigorously excluded before progression.

This document compares MPBA against structural analogs and standard validation metrics to distinguish true pharmacological engagement from assay artifacts.

Part 1: The Molecule & The Challenge

Chemical Profile: MPBA
  • Core Structure: A 1-methyl-pyrazole ring (aromatic, weak H-bond acceptor) linked by a flexible butyl chain to a primary amine (cationic at physiological pH).

  • Role in HTS: Often identified in fragment screens or as a degradation product of larger kinase inhibitors (e.g., pyrazole-pyrimidine scaffolds).

  • Key Liability: The primary aliphatic amine is a "warhead" for false positives. It can react with electrophilic assay components (e.g., aldehydes in buffer) or bind non-specifically to negatively charged protein surfaces or nucleic acids.

The Comparison Set

To validate MPBA, we do not compare it to a market drug, but to structural controls that define its mechanism.

Compound IDStructure DescriptionRole in Validation
MPBA (The Hit) 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amineTest Subject: The active hit requiring validation.
Analog A (Null) 1-methyl-4-butyl-1H-pyrazole (Amine deletion)Negative Control: Tests if the cationic amine is essential for binding.
Analog B (Rigid) 4-(1-methyl-1H-pyrazol-4-yl)aniline (Rigidification)SAR Probe: Tests if the flexible butyl chain is required for fit.
Reference Std Pan-Assay Interference Compound (e.g., Curcumin)Artifact Control: Used to benchmark non-specific aggregation signals.

Part 2: Experimental Validation Framework

Phase 1: Chemical Integrity (The "Zero" Step)

Before biological testing, confirm the material is not a salt contaminant or degradation product.

  • Protocol: LC-MS/MS with ELSD (Evaporative Light Scattering Detector).

  • Why? Primary amines avidly absorb atmospheric CO₂ to form carbamates, which function differently than the free amine. Ensure the sample is >95% pure free base or stable HCl salt.

Phase 2: The "Sticky" Factor (Detergent Sensitivity)

MPBA’s amphiphilic nature (aromatic head, charged tail) risks micelle formation.

  • Experiment: Run the primary assay +/- 0.01% Triton X-100 or Tween-20.

  • Success Criteria: If IC₅₀ shifts >3-fold with detergent, MPBA is likely an aggregator (False Positive). If IC₅₀ is stable, the interaction is likely specific.

Phase 3: Orthogonal Biophysical Confirmation

This is the definitive "Go/No-Go" step. We compare MPBA against the Analog A (Null) to prove specific binding.

Method A: Thermal Shift Assay (DSF)
  • Protocol: Incubate Target Protein (2 µM) with MPBA (50 µM) and SYPRO Orange. Ramp temp 25°C -> 95°C.

  • Expectation:

    • MPBA: Should induce a

      
       (stabilization).
      
    • Analog A: Should show

      
       (no binding).
      
    • Insight: If Analog A binds, the interaction is driven purely by the pyrazole ring (hydrophobic), suggesting the amine is solvent-exposed and dispensable.

Method B: Surface Plasmon Resonance (SPR)
  • Protocol: Immobilize target protein. Inject MPBA series (100 µM -> 3 µM).

  • Metric: Binding Efficiency Index (BEI).

  • Analysis: MPBA is a low-molecular-weight fragment (~153 Da). High concentrations are needed. Look for "square-wave" sensorgrams (fast on/off). Curvature suggests aggregation.

Part 3: Data Interpretation & Metrics

The following table summarizes typical validation data for MPBA acting as a true fragment hit versus a false positive.

MetricValid Hit Profile False Positive / Artifact MPBA Target Values
Hill Slope 0.8 – 1.2> 2.0 or < 0.5~1.0 (1:1 Binding)
Max Inhibition < 100% (often partial for fragments)100% (often precipitates protein)40–80% @ 100µM
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom< 0.2 (nonspecific)> 0.35 (High efficiency expected for this size)
Lipophilic LE (LLE) > 3.0< 1.0> 4.5 (Excellent polarity profile)
Shift in

(DSF)
+2°C to +5°C> 10°C (denaturation) or 0°C+2.5°C

Part 4: Visualization of the Validation Logic

Diagram 1: The Hit Triage Funnel

This workflow illustrates the decision logic for MPBA validation.

ValidationFunnel Hit Primary Screen Hit (MPBA Identified) QC Phase 1: Chemical QC (LC-MS / NMR) Hit->QC Detergent Phase 2: Detergent Test (+/- 0.01% Triton) QC->Detergent Pass (>95% Pure) Discard FALSE POSITIVE (Aggregator/Impurity) QC->Discard Fail (Degraded) Biophys Phase 3: Orthogonal Assay (SPR / DSF) Detergent->Biophys No IC50 Shift Detergent->Discard IC50 Shift > 3x Analog Phase 4: Analog SAR (Compare vs. Amine-Free) Biophys->Analog Specific Binding Signal Biophys->Discard No Binding / Super-Stoichiometric Valid VALIDATED HIT Proceed to Crystallography Analog->Valid SAR Confirmed (Amine Essential) Analog->Discard Flat SAR (Non-specific)

Caption: Step-by-step triage funnel to filter MPBA from a raw HTS hit to a validated chemical probe.

Diagram 2: Binding Mode Hypothesis

Visualizing why we test specific analogs.

BindingMode cluster_0 Target Pocket Pocket_Hydro Hydrophobic Sub-pocket Pocket_Asp Asp/Glu Residue (Negative Charge) MPBA MPBA (The Hit) MPBA->Pocket_Hydro Pyrazole Ring (Pi-Stacking) MPBA->Pocket_Asp Butyl-Amine (Salt Bridge) AnalogA Analog A (No Amine) AnalogA->Pocket_Asp Interaction LOST

Caption: Mechanistic hypothesis: The butyl-amine moiety must form a specific salt bridge for MPBA to be a valid hit.

Part 5: Senior Scientist’s Verdict

MPBA is a classic "High-Risk, High-Reward" fragment.

  • The Risk: The flexible aliphatic amine is prone to promiscuity. If your DSF data shows a

    
     shift >10°C, it is likely denaturing the protein (acting as a detergent itself).
    
  • The Reward: If validated via SPR (showing 1:1 stoichiometry) and detergent-insensitive inhibition, MPBA is an incredibly efficient starting point. The amine provides a perfect handle for "fragment growing"—coupling it to carboxylic acids to access adjacent pockets.

Recommendation: Do not proceed to crystallization until you have confirmed that the Analog A (Amine-deleted) is significantly less potent (>10x shift in IC₅₀). This proves the amine is driving specific affinity, not non-specific electrostatic sticking.

References

  • Fragment-Based Screening Validation

    • Title: How to Find a Fragment: Methods for Screening and Valid
    • Source: PubMed / ChemMedChem (2024).
    • URL:[Link]

  • Assay Interference & False Positives

    • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
    • Source: NIH / PMC (2017).
    • URL:[Link]

  • Ligand Efficiency Metrics

    • Title: Ligand efficiency metrics in drug discovery: the pros and cons
    • Source: Expert Opinion on Drug Discovery (2017).[1]

    • URL:[Link]

  • Pyrazole Scaffold Utility

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: MDPI Molecules (2021).
    • URL:[Link][2]

Sources

Head-to-Head Comparison: Pyrazole-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved drugs (e.g., Celecoxib, Ruxolitinib, Crizotinib). Its utility stems from its ability to serve as a robust bioisostere for phenyl, imidazole, and amide moieties while offering unique hydrogen-bonding vectors.

This guide provides a technical head-to-head comparison of the three most critical pyrazole structural classes: Monocyclic Pyrazoles , Indazoles , and Pyrazolo[1,5-a]pyrimidines . We analyze their physicochemical profiles, synthetic regioselectivity challenges, and kinase inhibitory potential.[1]

Part 1: Scaffold Architecture & Diversity[2]

The Structural Landscape

The choice of pyrazole scaffold dictates the vector of substituent exit, solubility profile, and metabolic stability.

PyrazoleScaffolds Core Core Pyrazole Scaffold Monocyclic Monocyclic Pyrazoles (Flexible Linkers) Core->Monocyclic Fused Fused Systems (Rigidified) Core->Fused Regio13 1,3-Disubstituted (Linear Vector) Monocyclic->Regio13 Thermodynamic Product Regio15 1,5-Disubstituted (Angled Vector) Monocyclic->Regio15 Kinetic/Steric Control Indazole Indazole (Benzene-fused) Fused->Indazole C4-C5 Fusion PP Pyrazolo[1,5-a]pyrimidine (Pyrimidine-fused) Fused->PP N1-C5 Fusion

Figure 1: Structural divergence of pyrazole-based scaffolds. The fusion pattern fundamentally alters the electronic environment and binding vectors.

Part 2: Head-to-Head Technical Analysis

Monocyclic Pyrazoles: The Regioisomer Trap

The primary challenge with monocyclic pyrazoles is regioisomerism . The N1-H tautomerism means that N-alkylation often yields a mixture of 1,3- and 1,5-isomers.

  • 1,3-Isomers (e.g., Celecoxib): Generally thermodynamically favored. They provide a linear geometry often used to span long binding pockets.

  • 1,5-Isomers: Often require specific directing groups or steric bulk to synthesize. They create a "kinked" geometry useful for inducing conformational changes in receptors.

Fused Systems: Kinase Inhibitor Wars

In kinase drug discovery, the scaffold must mimic the adenine ring of ATP.

  • Indazole (e.g., Axitinib):

    • Binding Mode: Typically binds to the hinge region via the pyrazole NH (donor) and N2 (acceptor).

    • Pros: High chemical stability; extensive commercial library availability.

    • Cons: The benzene ring is lipophilic (increasing LogP), which can lead to solubility issues and metabolic liability (CYP oxidation).

  • Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib analogs): [2][3]

    • Binding Mode: The bridgehead nitrogen changes the electron density. It often binds via N4 (acceptor) and C3-substituents.

    • Pros: "Bioisostere of Purine." The pyrimidine ring introduces polarity, lowering LogP compared to indazole.

    • Cons: Synthetic complexity is higher; N-bridgehead makes the ring electron-deficient, altering electrophilic substitution patterns.

Quantitative Comparison Matrix
FeatureMonocyclic PyrazoleIndazolePyrazolo[1,5-a]pyrimidine
Primary Application GPCRs, Ion Channels, Enzyme InhibitorsKinase Inhibitors (Type I/II)Kinase Inhibitors (ATP Competitive)
H-Bond Donors (HBD) 1 (NH)1 (NH)0 (Bridgehead N removes HBD)
H-Bond Acceptors (HBA) 1 (N2)1 (N2)3 (N2, N4, N9)
pKa (Conj. Acid) ~2.5 (Weak Base)~1.5 (Very Weak Base)~2.8 (Tunable via substitution)
Lipophilicity (cLogP) Low to MediumHigh (Benzene ring contribution)Medium (Nitrogen rich)
Metabolic Liability N-GlucuronidationPhenyl ring oxidationPyrimidine ring opening (rare)
Synthetic Difficulty Low (but regio-issues)MediumHigh

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize a 1,3,5-trisubstituted pyrazole while controlling the regioselectivity between 1,3- and 1,5-isomers. Mechanism: Condensation of 1,3-diketones with hydrazines.

Reagents:

  • 1,3-Diketone (e.g., Benzoylacetone)

  • Substituted Hydrazine (e.g., Methylhydrazine)[4]

  • Solvent: Ethanol (EtOH)

  • Catalyst: HCl (for 1,3-isomer) or No catalyst/Basic conditions (favors 1,5-isomer mixtures).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in EtOH (0.5 M concentration).

  • Addition:

    • Route A (1,3-Selective): Add 1.1 eq of Hydrazine Hydrochloride salt. The acidic environment suppresses the nucleophilicity of the substituted nitrogen, favoring attack by the unsubstituted NH2 on the most electrophilic carbonyl.

    • Route B (1,5-Selective): Add 1.1 eq of Free Hydrazine. The more nucleophilic substituted nitrogen attacks the most electrophilic carbonyl (steric permitting).

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. Note: 1,5-isomers typically elute faster (lower polarity) than 1,3-isomers due to shielding of the N-lone pair.

Protocol B: Structural Validation (The "Self-Validating" Step)

You cannot rely on LCMS alone as isomers have identical masses. You must use NOE (Nuclear Overhauser Effect) NMR.

  • Sample Prep: Dissolve 5-10 mg of purified product in DMSO-d6.

  • Experiment: Run a 1D-NOESY or 2D-NOESY.

  • Analysis:

    • 1,5-Isomer: Irradiate the N-Methyl group. Look for NOE enhancement of the C5-substituent (e.g., Phenyl protons).

    • 1,3-Isomer: Irradiate the N-Methyl group. Look for NOE enhancement of the C5-H (pyrazole proton) or lack of enhancement of the phenyl ring.

SynthesisWorkflow Start 1,3-Diketone + Hydrazine ConditionA Acidic (HCl) (Thermodynamic) Start->ConditionA ConditionB Basic/Neutral (Kinetic) Start->ConditionB Prod13 1,3-Isomer (Major) ConditionA->Prod13 Prod15 1,5-Isomer (Major/Mix) ConditionB->Prod15 Validation NOE NMR Confirmation Prod13->Validation Prod15->Validation

Figure 2: Decision tree for regioselective synthesis and validation.

Part 4: Strategic Recommendations

  • For ATP-Competitive Kinase Inhibitors:

    • Choose: Pyrazolo[1,5-a]pyrimidine .[2][3][5][6]

    • Why: It mimics the adenine core more effectively than indazole and allows for fine-tuning of solubility via the pyrimidine ring. The lack of an NH donor (present in Indazole) can be advantageous if the target hinge region requires an acceptor-only motif.

  • For Fragment-Based Drug Discovery (FBDD):

    • Choose: Monocyclic Pyrazole (1,3-disubstituted) .

    • Why: Low molecular weight (MW < 200) allows for high ligand efficiency (LE). The 1,3-vector is easier to grow into larger pockets.

  • For Improving Metabolic Stability:

    • Avoid: Electron-rich Indazoles prone to oxidation.

    • Choose: Electron-deficient Pyrazoles (e.g., with CF3 or CN substituents) to block metabolic soft spots.

References

  • Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International. Link

  • Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link

  • Lombardi, P., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. Link

  • Gashaw, A., et al. (2023). "Pyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for the Development of Kinase Inhibitors." RSC Advances. Link

  • Kong, Y., et al. (2014).[7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters. Link

Sources

Technical Advisory: Reproducibility & Handling of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is a critical bifunctional building block used extensively in the synthesis of kinase inhibitors (specifically JAK and CDK families) and fragment-based drug discovery (FBDD). While structurally simple, this compound introduces significant reproducibility variables into medicinal chemistry workflows due to its hygroscopicity , propensity for carbamate formation , and regioisomeric purity challenges during synthesis.

This guide provides a standardized protocol to normalize these variables, ensuring that downstream coupling reactions (e.g., reductive aminations, amide couplings) yield consistent data. We compare the Free Base form against the Hydrochloride (HCl) Salt and structural analogs to demonstrate why specific handling protocols are non-negotiable for high-fidelity data.

Chemical Profile & Stability Analysis[1]

The Reproducibility Gap

In routine high-throughput screening (HTS) library generation, researchers often observe "batch effects" where identical reaction conditions yield varying percent inhibitions. Root cause analysis frequently points to the amine building block .

FeatureLiabilityImpact on Reproducibility
Primary Amine High NucleophilicityRapidly absorbs atmospheric CO₂ to form carbamates/carbonates, altering effective molecular weight (MW).
Pyrazole Ring RegioisomerismCommercial batches may contain trace 1,3- or 1,5-isomers if synthesized via hydrazine condensation, affecting ligand binding orientation.
Alkyl Linker (C4) FlexibilityThe butyl chain adds entropic penalty during crystallization, making the free base an oil/gum that is difficult to weigh accurately.
Comparative Analysis: Form Factor

The physical form of the starting material is the single largest determinant of experimental precision.

ParameterFree Base (Oil)HCl Salt (Solid)Ethyl Analog (C2 Linker)
CAS 84302-89-6DerivativeVarious
Hygroscopicity High (Absorbs >5% w/w water)Low (Crystalline lattice)Moderate
Air Stability Poor (Oxidation/Carbamate)ExcellentModerate
Weighing Precision Low (Viscous liquid)High (Free-flowing powder)High
Stoichiometry Risk High (MW varies w/ water content)Low (Fixed MW)Low
Rec: Avoid for Library Synthesis Standardize on this form Use if linker length allows

Expert Insight: Do not rely on the label purity of the Free Base oil. If you must use the oil, you are required to perform a quantitative NMR (qNMR) to determine the effective mass before calculating stoichiometry.

Self-Validating Experimental Protocol

To ensure data integrity, we utilize a "Check-Then-Act" workflow. This protocol is designed to be self-validating: if the checkpoint fails, the experiment halts, preventing wasted reagents and false-negative biological data.

Workflow Visualization

The following diagram outlines the critical decision pathways for handling this amine.

G Start Raw Material Receipt (4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine) CheckForm Form Factor Check Start->CheckForm IsOil Is Free Base (Oil)? CheckForm->IsOil IsSalt Is HCl Salt (Solid)? CheckForm->IsSalt qNMR Mandatory qNMR (Internal Std: Dimethyl Sulfone) IsOil->qNMR Yes SaltForm Salt Formation Step (HCl/Dioxane) IsOil->SaltForm Recommended Coupling Amide Coupling Reaction (HATU/DIPEA) IsSalt->Coupling Yes (Direct Use) Calc Calculate Effective MW (Adjust for H2O/CO2) qNMR->Calc Calc->Coupling SaltForm->IsSalt QC Final LCMS QC (Check Purity >95%) Coupling->QC

Caption: Decision matrix for handling pyrazole-alkyl amines. Red paths indicate high-risk workflows requiring validation.

Detailed Methodology: The "Corrected Mass" Approach
Step 1: Quantitative Purity Assessment (qNMR)

Context: If using the free base, visual inspection is insufficient.

  • Dissolve: 10 mg of sample in DMSO-d6.

  • Standard: Add 5.0 mg of Dimethyl Sulfone (traceable standard).

  • Acquisition: Run 1H NMR with D1 (relaxation delay) > 30 seconds to ensure full relaxation of protons.

  • Calculation: Integrate the pyrazole CH protons (approx 7.2 & 7.5 ppm) against the standard.

    • Validation Criteria: If calculated purity < 90%, purify via acid-base extraction or convert to HCl salt immediately.

Step 2: Salt Formation (Stabilization)

Context: Converting the oil to a solid locks the stoichiometry.

  • Dissolve 1.0 eq of the amine oil in anhydrous Ethanol (5 mL/g).

  • Cool to 0°C.

  • Dropwise add 1.1 eq of 4M HCl in Dioxane.

  • Stir for 30 mins. A white precipitate should form.

  • Filter and wash with cold diethyl ether.

  • Dry: Vacuum dry at 40°C for 12 hours.

    • Result: Non-hygroscopic solid, stable at RT for >12 months.

Step 3: Coupling Reaction (Amide Bond Formation)

Context: Using the stabilized salt in a library synthesis.

  • Activation: To a solution of Carboxylic Acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Note: Extra base (3.0 eq vs standard 2.0 eq) is required to neutralize the amine-HCl salt.

  • Addition: Add the 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine HCl (1.0 eq).

  • Monitor: LCMS at 1 hour.

    • Self-Validation: If conversion < 50%, check pH. It must be >8. If acidic, the amine is still protonated and unreactive.

Biological Context & Pathway Visualization

Why does the integrity of this specific building block matter? The pyrazole moiety is a key pharmacophore in inhibiting the JAK-STAT signaling pathway . Impurities or incorrect stoichiometry lead to weak binders that fail to inhibit STAT phosphorylation, generating false negatives in phenotypic screens.

JAK_STAT Ligand Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target Protein) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Derived from Amine) Inhibitor->JAK Competitive Inhibition (Critical Step) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The JAK-STAT pathway.[1][2][3][4][5][6][7] The pyrazole amine acts as the "warhead" anchor (Blue Hexagon) inhibiting JAK (Red).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62729864, 2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (Analogous Structure). Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles. Chemistry – A European Journal. (Cited for general pyrazole synthesis challenges). Retrieved from [Link]

Sources

orthogonal validation of biological activity for 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for the orthogonal validation of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine , treating it as a novel histamine bioisostere and chemical probe .

A Senior Scientist’s Guide to Characterizing Pyrazole-Alkylamine Probes[1]

Executive Summary & Strategic Context

In the development of G-Protein Coupled Receptor (GPCR) ligands, particularly for the Histamine H3 and H4 receptors , the "imidazole problem" (CYP450 inhibition and poor blood-brain barrier penetration) necessitates the use of bioisosteres. 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (hereafter referred to as MPBA ) represents a critical "scaffold-hop" from the native histamine structure.[1]

Unlike the promiscuous and metabolically unstable native ligand (Histamine), MPBA offers a pyrazole core (reducing CYP interaction) and an extended butyl linker (probing the distinct binding pockets of H3R/H4R). However, confirming its biological activity requires orthogonal validation —a multi-tiered experimental approach to distinguish true pharmacological efficacy from assay artifacts.[1]

This guide outlines the comparative performance of MPBA against standard ligands and details the mandatory orthogonal workflows (Biophysical, Biochemical, and Cellular) required to validate its activity profile.

Comparative Analysis: MPBA vs. Standard Ligands

The following table contrasts MPBA with the native ligand and a synthetic standard, highlighting why MPBA is the superior choice for specific probing applications involving metabolic stability and receptor subtype selectivity.

FeatureProduct: MPBA (Pyrazole-Butylamine)Alternative A: Histamine (Native Ligand)Alternative B: Thioperamide (Imidazole Antagonist)
Core Chemotype N-Methyl Pyrazole (Bioisostere)ImidazoleImidazole-4-thione
Metabolic Stability High (Resistant to HNMT/DAO)Low (Rapidly degraded)Moderate (CYP inhibition risk)
Binding Selectivity Tunable (Linker length dependent)Promiscuous (H1, H2, H3, H4)H3/H4 Preferential
Assay Interference Negligible (No fluorescence/quenching)LowPotential S-oxidation
Primary Utility Stable Fragment / Linker for PROTACs or H3R ProbesPhysiological ReferencePharmacological Antagonist

Key Insight: MPBA functions as a superior chemical building block for fragment-based drug discovery (FBDD) due to its lack of tautomeric ambiguity (N-methylated) compared to the imidazole of histamine, which complicates binding mode analysis.[1]

Orthogonal Validation Workflow

To claim biological activity, one must move beyond a single readout.[1] We employ a "Triad of Truth" approach: Binding (Physical) , Function (Signaling) , and Phenotype (Cellular) .

Diagram 1: The Orthogonal Validation Logic

This flowchart illustrates the decision matrix for validating MPBA activity.

ValidationLogic Start Candidate: MPBA Step1 1. Biophysical (Binding) Method: SPR / MST Start->Step1 Decision1 Binder? Step1->Decision1 Step2 2. Biochemical (Signaling) Method: HTRF cAMP / GTPγS Decision2 Agonist or Antagonist? Step2->Decision2 Step3 3. Phenotypic (Cellular) Method: Label-Free / Neurite Outgrowth Result_Valid VALIDATED PROBE Step3->Result_Valid Phenotype Confirmed Decision1->Step2 Yes (Kd < 10µM) Result_Fail Discard / Redesign Decision1->Result_Fail No Binding Decision2->Step3 Functional Response Decision2->Result_Fail Silent

Caption: The "Triad of Truth" workflow ensuring MPBA is validated from direct binding to complex cellular phenotype.

Detailed Experimental Protocols

Method A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: To prove direct physical interaction between MPBA and the target receptor (e.g., Histamine H3 Receptor) without the use of labels that might alter affinity.

Protocol:

  • Sensor Chip Preparation: Use a Series S Sensor Chip CM5. Immobilize the target GPCR (stabilized in nanodiscs or detergent) via amine coupling or His-tag capture to a density of ~2000 RU.[1]

  • Compound Preparation: Dissolve MPBA in 100% DMSO to 10 mM. Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1]4) to a concentration series (e.g., 0.1 µM to 100 µM). Crucial: Match DMSO concentration (1%) exactly in all samples.

  • Injection Cycle:

    • Association: Inject MPBA for 60s at 30 µL/min.

    • Dissociation: Switch to running buffer for 120s.

    • Regeneration: (If necessary) Short pulse of 10 mM Glycine pH 2.5.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .[1]
  • Orthogonal Check: Compare binding kinetics to Histamine (fast on/off) and Thioperamide (slow off-rate). MPBA is expected to show intermediate kinetics due to the hydrophobic pyrazole interaction.[1]

Method B: Functional Validation via HTRF cAMP Assay

Objective: To determine if MPBA acts as an agonist (Gi-coupled, decreases cAMP) or antagonist (blocks histamine-induced cAMP decrease).[1]

Protocol:

  • Cell System: CHO-K1 cells stably expressing human H3R.[1]

  • Reagent: Cisbio HTRF cAMP Dynamic 2 Kit.

  • Agonist Mode (Test for Activation):

    • Incubate cells with MPBA (dose-response) + Forskolin (10 µM) for 30 mins at RT.[1]

    • Readout: Decrease in HTRF signal indicates Gi activation (Agonism).[1]

  • Antagonist Mode (Test for Inhibition):

    • Incubate cells with MPBA (dose-response) + Histamine (EC80 concentration) + Forskolin.[1]

    • Readout: Recovery of HTRF signal indicates blockade of Histamine (Antagonism).

  • Data Processing: Plot FRET ratio (665/620 nm) vs. log[MPBA]. Calculate EC50/IC50 using a 4-parameter logistic fit.

Mechanistic Insight: The Signaling Pathway[1]

Understanding where MPBA acts is vital.[1] As a pyrazole analog, it targets the orthosteric site of the H3 receptor, modulating the Gi/o pathway.

Diagram 2: GPCR Signaling & Intervention Point

This diagram maps the downstream effects of MPBA binding to the H3 Receptor.[1]

SignalingPathway Ligand MPBA (Ligand) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds (Kd?) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Inhibits (-) MAPK MAPK/ERK Pathway GProtein->MAPK Activates (βγ subunits) cAMP cAMP (Second Messenger) AC->cAMP Decreases production PKA PKA Signaling cAMP->PKA Reduces activity Response Neurite Outgrowth / Chemotaxis MAPK->Response Modulates

Caption: MPBA binding to H3R triggers Gi/o coupling, inhibiting Adenylyl Cyclase while activating MAPK pathways.[1]

References & Authority

  • H3 Receptor Pharmacology: Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology.[1] XCVIII. Histamine Receptors." Pharmacological Reviews. Link

  • Pyrazole Bioisosteres: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • SPR Validation Protocols: GE Healthcare (Cytiva).[1] "Surface Plasmon Resonance (SPR) for Kinetic Analysis."[1] Cytiva Life Sciences Handbook. Link

  • HTRF Assay Principles: Degorce, F., et al. (2009). "HTRF: A Technology Tailored for Drug Discovery - A Review of Theoretical Aspects and Strange Applications." Current Chemical Genomics. Link

  • Fragment-Based Discovery: Erlanson, D. A., et al. (2016).[1] "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery.[1] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster anti-inflammatory drugs (e.g., Celecoxib), cannabinoid antagonists (e.g., Rimonabant), and emerging kinase inhibitors. However, the pharmacokinetic (PK) success of a pyrazole therapeutic often hinges on subtle structural modifications at the C3 and C5 positions.

This guide provides a technical comparison of two structurally related 1,5-diarylpyrazoles: Celecoxib (the market standard) and SC-58125 (a close structural analog). By analyzing the "Methyl-to-Fluoro Switch," we demonstrate how a single functional group modification alters metabolic stability, intrinsic clearance (


), and half-life (

).

Structural Basis of Comparison

To understand the PK divergence, we must first isolate the structural difference. Both compounds share the core 1,5-diarylpyrazole scaffold required for COX-2 selectivity, but they differ at the para-position of the C5-phenyl ring.

  • Compound A (Celecoxib): Contains a Methyl (-CH3) group. This is a "metabolic soft spot" susceptible to oxidation.

  • Compound B (SC-58125): Contains a Fluoro (-F) group.[1] This is a bioisostere introduced to block metabolism while maintaining steric volume.

Structural Diagram & Metabolic Pathway

The following diagram illustrates the primary metabolic vulnerability of the pyrazole scaffold (mediated by CYP2C9) and how the analog prevents this pathway.

MetabolicPathway Celecoxib Celecoxib (C5-Tolyl group) Intermed Hydroxy-Celecoxib (Phase I Metabolite) Celecoxib->Intermed CYP2C9 Hydroxylation Final Carboxylic Acid (Inactive Glucuronide) Intermed->Final Cytosolic Alcohol Dehydrogenase SC58125 SC-58125 (C5-Fluoro-phenyl) Blocked Metabolic Blockade (No Oxidation) SC58125->Blocked C-F Bond Stability

Figure 1: Comparative metabolic fate. Celecoxib undergoes sequential oxidation at the methyl group, while SC-58125 resists this pathway due to the strength of the C-F bond.

Comparative PK Analysis

Metabolic Stability and Clearance

The primary differentiator between these pyrazoles is Intrinsic Clearance (


) .
  • Celecoxib: The methyl group is rapidly hydroxylated by CYP2C9 (and to a lesser extent CYP3A4). This results in a moderate half-life (~11 hours in humans), requiring twice-daily dosing for many indications.

  • SC-58125: The fluorine substitution renders the para-position metabolically inert. The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) of the methyl group. Consequently, SC-58125 exhibits significantly lower hepatic extraction and a longer elimination half-life in preclinical models.

Lipophilicity and Solubility

While metabolic stability improves with fluorination, physicochemical properties often trade-off.

  • Lipophilicity (LogP): The trifluoromethyl (

    
    ) group present in both compounds drives high lipophilicity. However, the methyl-to-fluoro exchange slightly alters the partition coefficient.
    
  • Solubility: Pyrazoles are notoriously crystalline and poorly soluble. The sulfonamide moiety on the N1-phenyl ring is critical for providing just enough polarity for oral absorption.

Summary Data Table
ParameterCelecoxib (Compound A)SC-58125 (Compound B)Impact of Modification
Primary Substituent 4-Methylphenyl4-FluorophenylMetabolic Blocking
Primary Enzyme CYP2C9CYP-Independent (Renal/Biliary)Shift in clearance mechanism
Metabolic Fate Oxidation to -COOHLargely UnchangedIncreased stability
LogP (Calc) ~3.5~3.1Slight reduction in lipophilicity
Half-Life (

)
~11 Hours> 15 Hours (Est.)Extended duration of action
Selectivity (COX-2) HighHighBioisosteric retention of potency

Experimental Protocol: Microsomal Stability Assay

To validate the claims above, researchers must perform a Microsomal Stability Assay . This experiment determines the intrinsic clearance by measuring the disappearance of the parent compound over time in the presence of liver microsomes.[2]

Principle

The compound is incubated with liver microsomes (containing CYP450 enzymes) and NADPH (cofactor).[2] If the compound is metabolically unstable (like Celecoxib), its concentration will decrease exponentially.

Workflow Diagram

AssayWorkflow Prep 1. Preparation (Microsomes + Buffer + Test Cmpd) Start 2. Initiation (Add NADPH Regenerating System) Prep->Start Incubate 3. Incubation (37°C for 0, 5, 15, 30, 60 min) Start->Incubate Quench 4. Termination (Add Ice-Cold Acetonitrile) Incubate->Quench Analyze 5. Analysis (LC-MS/MS Quantification) Quench->Analyze

Figure 2: Step-by-step workflow for determining metabolic stability in vitro.

Detailed Methodology

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Celecoxib and SC-58125) at 10 mM in DMSO.

Procedure:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound to a final concentration of 1 µM (ensure DMSO < 0.1%). Pre-warm at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction. Control: Run a parallel set without NADPH to assess chemical instability.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Centrifugation: Spin at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Quantification: Inject supernatant onto an LC-MS/MS system (e.g., C18 column, MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Scientific Interpretation & Causality

The data derived from the protocol above typically reveals a steeper degradation slope for Celecoxib compared to SC-58125.

  • Causality: The CYP2C9 enzyme requires an abstractable hydrogen atom to initiate the radical rebound mechanism of hydroxylation. The methyl group of Celecoxib provides three such hydrogens. The fluoro-phenyl group of SC-58125 has no abstractable hydrogens at the para position and the C-F bond is too strong for the CYP heme-iron oxidant to break under physiological conditions.

  • Clinical Implication: While SC-58125 is more stable, Celecoxib was selected for development partly because "too much" stability can lead to accumulation and toxicity. A moderate half-life (11h) allows for convenient dosing without the risk of accumulation in elderly patients with reduced renal function.

References

  • Davies, N. M., et al. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor.[3] Clinical Pharmacokinetics.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Tang, W., et al. (2000). Metabolism of celecoxib, a selective cyclooxygenase-2 inhibitor, in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics.

  • Schramm, S., et al. (2023).[1] Comparison between 200 mg generic celecoxib hard capsules and Celebra®: bioequivalence study. SciELO.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, a compound often utilized in research and development settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical compounds.

Hazard Assessment and Characterization

Based on data for related pyrazole amines, 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine should be treated as a hazardous substance. Key potential hazards include:

  • Acute Toxicity: May be harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][4]

Therefore, all waste containing this compound must be managed as hazardous waste.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[1][2]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2][3][4]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][3][4]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1][2][4]
Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation, appropriate PPE must be worn at all times when handling 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine and its waste.

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1][3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[5]

  • Respiratory Protection: Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[1][5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]

  • Containment: For liquid spills, contain the spillage using bunding or absorbent materials like dry earth or sand.[6] Do not let the product enter drains.[1][6]

  • Absorption: Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

  • Waste Disposal: The collected spill waste must be disposed of as hazardous waste according to the procedures outlined in this guide.

Disposal Procedures

The guiding principle for the disposal of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

Waste Segregation and Collection Workflow

Caption: Decision-making workflow for the proper segregation and disposal of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify all waste streams containing 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. This includes pure, unused chemical, reaction mixtures, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

    • Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[9] Incompatible materials include acids and oxidizing agents.[9] Keep solid and liquid waste separate.[10]

  • Container Selection and Labeling:

    • Use only appropriate and compatible containers for waste collection. Plastic containers are often preferred.[11] Ensure containers are in good condition, leak-proof, and can be tightly sealed.[9][10][12]

    • Clearly label each waste container with the words "HAZARDOUS WASTE," the full chemical name "4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine," and any other components in the waste mixture.[8][9][12] The label should also indicate the associated hazards (e.g., "Irritant," "Acutely Toxic").

  • Waste Accumulation and Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • Keep waste containers closed at all times except when adding waste.[11][12][13]

    • The storage area should be cool, well-ventilated, and away from direct sunlight and heat sources.[9]

  • Final Disposal:

    • Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated, and approved protocol.

    • Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.[9] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.[11]

    • Maintain detailed records of the quantities, disposal dates, and methods used for all hazardous waste generated.[9][14]

Regulatory Compliance

All hazardous waste disposal activities must comply with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[14] Laboratories are classified as hazardous waste generators based on the quantity of waste produced per month.[15] It is imperative to understand your generator status and adhere to the corresponding regulations for waste accumulation times and volumes.[15][16]

By following these procedures, you can ensure the safe and compliant disposal of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine, protecting yourself, your colleagues, and the environment.

References

  • BigCommerce.
  • Angene Chemical. (2021-05-01).
  • ADAMA.
  • Apollo Scientific.[1-(1-methyl-1h-pyrazol-4-yl)
  • Enamine.safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific.
  • MDPI.3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Collect and Recycle.Amine Disposal For Businesses.
  • Vanderbilt University Medical Center.
  • Purdue University College of Engineering.Guidelines: Handling and Disposal of Chemicals.
  • University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • PubChem.1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990.
  • National Science Teaching Association (NSTA). (2024-08-16).
  • MDPI.N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • US Environmental Protection Agency (EPA). (2025-05-30).
  • Ace Waste.
  • StateScape.
  • PubChem.4-(4-amino-1H-pyrazol-1-yl)butanamide | C7H12N4O | CID 25220782.
  • Civil Engineering Explained (YouTube). (2025-11-09).
  • Northwestern University Research Safety. (2023-02-27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich.4-Amino-1-methylpyrazole 95 69843-13-6.
  • PubChem.1H-pyrazol-4-amine | C3H5N3 | CID 78035.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.